Product packaging for Udp-Galactose(Cat. No.:CAS No. 2956-16-3)

Udp-Galactose

Cat. No.: B1216138
CAS No.: 2956-16-3
M. Wt: 566.30 g/mol
InChI Key: HSCJRCZFDFQWRP-ABVWGUQPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

UDP-alpha-D-galactose is a UDP-D-galactose in which the anomeric centre of the galactose moiety has alpha-configuration. It has a role as a mouse metabolite. It is a conjugate acid of an UDP-alpha-D-galactose(2-).
A nucleoside diphosphate sugar which can be epimerized into UDPglucose for entry into the mainstream of carbohydrate metabolism. Serves as a source of galactose in the synthesis of lipopolysaccharides, cerebrosides, and lactose.
Uridine diphosphategalactose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Galactose-uridine-5'-diphosphate has been reported in Populus tremula and Vitis vinifera with data available.
udp-galactose is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O17P2 B1216138 Udp-Galactose CAS No. 2956-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCJRCZFDFQWRP-ABVWGUQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903962
Record name Uridine diphosphate galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Disodium salt: White powder; [Sigma-Aldrich MSDS], Solid
Record name Uridine diphosphate galactose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18589
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Uridine diphosphategalactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2956-16-3
Record name UDP-Galactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2956-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine diphosphate galactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002956163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactose-uridine-5'-diphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03501
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uridine diphosphate galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name URIDINE 5'-DIPHOSPHOGALACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2HY4WY2W1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Uridine diphosphategalactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Central Role of UDP-Galactose in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate galactose (UDP-Galactose) is a pivotal nucleotide sugar that stands at the crossroads of several critical metabolic and biosynthetic pathways. As the activated form of galactose, it serves as the primary donor of galactosyl residues for the synthesis of a vast array of glycoconjugates, including glycoproteins, glycolipids, and proteoglycans. These macromolecules are integral to a myriad of cellular processes, from cell-cell recognition and signaling to immune responses and maintenance of tissue architecture. The synthesis and homeostasis of this compound are tightly regulated, and defects in its metabolism are linked to the potentially lethal genetic disorder, galactosemia. This technical guide provides an in-depth exploration of the multifaceted role of this compound in cellular metabolism, detailing its synthesis, transport, and utilization in key glycosylation pathways. Furthermore, it presents quantitative data on relevant enzyme kinetics and cellular metabolite concentrations, alongside detailed experimental protocols for the assessment of key enzymes and metabolites in this compound metabolism.

Synthesis of this compound

This compound is synthesized through two primary routes: the Leloir pathway for the metabolism of exogenous galactose and the de novo synthesis pathway from glucose.

The Leloir Pathway

The Leloir pathway is the principal route for the conversion of dietary galactose into a metabolically usable form. This pathway consists of a series of enzymatic reactions that ultimately generate this compound.[1][2]

The key enzymes involved in the Leloir pathway are:

  • Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.

  • Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding this compound and glucose-1-phosphate.[3][4] This is a critical, often rate-limiting step in the pathway.[5]

  • This compound 4'-Epimerase (GALE): Catalyzes the reversible interconversion of this compound and UDP-glucose, thus linking galactose and glucose metabolism.[6][7]

De Novo Synthesis

In the absence of dietary galactose, cells can synthesize this compound de novo from glucose. Glucose is converted to glucose-6-phosphate and then to glucose-1-phosphate. UDP-glucose pyrophosphorylase (UGP) then catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. Finally, this compound 4'-epimerase (GALE) converts UDP-glucose to this compound.[7] This reversible reaction allows the cell to maintain a pool of this compound for biosynthetic reactions even when galactose is not available from external sources.

Transport of this compound into the Golgi Apparatus

The majority of glycosylation reactions utilizing this compound occur within the lumen of the Golgi apparatus. As this compound is synthesized in the cytoplasm, it must be transported across the Golgi membrane. This transport is mediated by a specific nucleotide sugar transporter, SLC35A2, also known as this compound transporter (UGT).[8][9][10] SLC35A2 functions as an antiporter, exchanging cytosolic this compound for luminal UMP, a byproduct of the galactosylation reactions.[11][12] This antiport mechanism is crucial for maintaining the supply of this compound for glycosylation and for clearing the inhibitory UMP from the Golgi lumen.

UDP_Galactose_Transport cluster_cytosol Cytosol cluster_golgi Golgi Lumen UDPGal_cyto This compound SLC35A2 SLC35A2 (UGT) UDPGal_cyto->SLC35A2 UMP_cyto UMP UDPGal_golgi This compound GalT Galactosyltransferase UDPGal_golgi->GalT UMP_golgi UMP UMP_golgi->SLC35A2 Glycan Acceptor Glycan Glycan->GalT Gal_Glycan Galactosylated Glycan GalT->UMP_golgi GalT->Gal_Glycan SLC35A2->UMP_cyto SLC35A2->UDPGal_golgi caption Figure 2: Transport of this compound into the Golgi lumen via SLC35A2.

Role in Glycosylation

This compound is the universal donor of galactose for the biosynthesis of a wide variety of glycoconjugates. These reactions are catalyzed by a large family of enzymes called galactosyltransferases, which are typically type II transmembrane proteins located in the Golgi apparatus.

N-linked and O-linked Glycosylation of Proteins

Galactose is a common constituent of both N-linked and O-linked glycans attached to proteins. In N-linked glycans, galactose is often found in the outer branches of complex-type glycans, where it can be further modified with sialic acid.[13][14] In O-linked glycans, galactose is a core component of several structures, including the core 1 (Galβ1-3GalNAcα1-Ser/Thr) and core 2 (Galβ1-3(GlcNAcβ1-6)GalNAcα1-Ser/Thr) structures.[13] The addition of galactose residues is critical for the proper folding, stability, and function of many glycoproteins.

Glycosylation_Pathways UDPGal This compound N_glycan_precursor N-Glycan Precursor (Man-rich) Complex_N_glycan Complex N-Glycan (Galactosylated) O_glycan_core O-Glycan Core (e.g., GalNAc) Gal_O_glycan Galactosylated O-Glycan (e.g., Core 1) N_glycan_precursor->Complex_N_glycan Galactosyltransferases O_glycan_core->Gal_O_glycan Galactosyltransferases caption Figure 3: Role of this compound in N- and O-linked glycosylation.

Glycosphingolipid and GPI Anchor Biosynthesis

This compound is essential for the synthesis of glycosphingolipids (GSLs), which are important components of cell membranes involved in cell adhesion, recognition, and signaling. For instance, it is required for the synthesis of galactosylceramide, a major component of myelin, and more complex GSLs such as gangliosides. Additionally, galactose is a component of the glycosylphosphatidylinositol (GPI) anchor, a post-translational modification that attaches proteins to the cell surface.

Pathophysiology: Galactosemia

Galactosemia is a group of inherited metabolic disorders characterized by the inability to properly metabolize galactose.[1][15][16] The most common and severe form, classic galactosemia, is caused by a deficiency in the GALT enzyme.[17] This leads to the accumulation of galactose-1-phosphate and other toxic metabolites, resulting in severe clinical manifestations including liver dysfunction, cataracts, and neurological damage.[18] The pathophysiology is also linked to a depletion of this compound, which can impair glycosylation processes.[19]

Quantitative Data

The following tables summarize key quantitative data related to this compound metabolism.

Table 1: Kinetic Parameters of Key Enzymes in the Leloir Pathway

EnzymeSubstrateKm (mM)VmaxOrganism/TissueReference
Galactokinase (GALK) Galactose0.34 - 0.48-Human fibroblasts/amniotic fluid cells[20]
ATP1.25 - 2.10-Human fibroblasts/amniotic fluid cells[20]
Galactose-1-Phosphate Uridylyltransferase (GALT) Galactose-1-Phosphate0.3823.8 (µmol/g Hgb/h)Human erythrocytes[21]
UDP-Glucose0.07123.8 (µmol/g Hgb/h)Human erythrocytes[21]
UDP-Glucose0.081632.2 (µmol/min/mg)Human (recombinant)[11]
This compound0.14124.6 (µmol/min/mg)Human (recombinant)[11]
This compound 4'-Epimerase (GALE) This compound0.059.8 (µmol/g Hgb/h)Human erythrocytes[22]
UDP-Glucose0.031824.31 (U/mg)E. histolytica (recombinant)[15]

Table 2: Cellular Concentrations of this compound and UDP-Glucose

Cell Type/TissueThis compound (µmol/100g protein)UDP-Glucose (µmol/100g protein)ConditionReference
Human White Blood Cells12.4 ± 4.231.5 ± 9.3Normal[23]
Human Red Blood Cells (Adults)2.9 ± 0.4 (µmol/100g Hgb)7.8 ± 0.8 (µmol/100g Hgb)Normal[24]
Human Red Blood Cells (Children)4.5 ± 1.2 (µmol/100g Hgb)10.2 ± 1.7 (µmol/100g Hgb)Normal[24]
Galactosemic Fibroblasts25 ± 5157 ± 10Glucose medium[19]
Control Fibroblasts82 ± 10236 ± 25Glucose medium[19]
UGP-deficient CHL cells<5% of control<5% of controlStandard culture[12]

Experimental Protocols

Quantification of this compound and UDP-Glucose by HPLC

This protocol outlines a general procedure for the extraction and quantification of UDP-sugars from cultured cells using high-performance liquid chromatography (HPLC).[1][9][23][25]

Materials:

  • Cultured cells

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 0.6 M Perchloric Acid (PCA)

  • Saturated Potassium Bicarbonate (KHCO3)

  • HPLC system with a UV detector (262 nm)

  • Anion-exchange column (e.g., Dionex CarboPac PA1)

  • Mobile phase buffers (e.g., ammonium phosphate gradient)

  • This compound and UDP-Glucose standards

Procedure:

  • Cell Harvesting and Extraction:

    • Wash cultured cells (e.g., 1x107 cells) twice with ice-cold PBS.

    • Add 1 mL of ice-cold 0.6 M PCA to the cell pellet and vortex vigorously for 30 seconds.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (acid extract) to a new tube.

  • Neutralization:

    • Neutralize the acid extract by adding saturated KHCO3 dropwise until the pH is between 6.5 and 7.0.

    • Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the nucleotide sugars.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a known volume (e.g., 20-50 µL) onto the anion-exchange column.

    • Elute the nucleotide sugars using a suitable gradient of the mobile phase.

    • Monitor the absorbance at 262 nm.

  • Quantification:

    • Identify the peaks corresponding to this compound and UDP-Glucose by comparing their retention times with those of the standards.

    • Quantify the amounts by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the standards.

Assay for Galactose-1-Phosphate Uridylyltransferase (GALT) Activity

This protocol describes a non-radioactive, coupled enzymatic assay to measure GALT activity in cell or tissue lysates.[6][13]

Materials:

  • Cell or tissue lysate

  • GALT reaction buffer (containing UDP-Glucose, NADP+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase)

  • Galactose-1-phosphate

  • Microplate reader capable of measuring fluorescence (Ex: 340 nm, Em: 460 nm)

Procedure:

  • Lysate Preparation:

    • Prepare cell or tissue lysates in a non-denaturing lysis buffer.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • In a 96-well plate, add a specific amount of lysate (e.g., 10-20 µg of protein) to each well.

    • Add the GALT reaction buffer to each well.

    • To initiate the reaction, add galactose-1-phosphate to the sample wells. For a negative control, add water or buffer without galactose-1-phosphate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).[6]

    • Measure the fluorescence of NADPH produced at an excitation of ~340 nm and an emission of ~460 nm.

  • Calculation of Activity:

    • Subtract the fluorescence of the negative control from the sample wells.

    • Calculate the GALT activity based on a standard curve generated with known concentrations of NADPH. Activity is typically expressed as nmol/min/mg protein or µmol/h/g protein.

Assay for this compound 4'-Epimerase (GALE) Activity

This protocol outlines a coupled enzyme assay to measure the forward reaction of GALE (this compound to UDP-Glucose).[7][15]

Materials:

  • Cell or tissue lysate

  • GALE reaction buffer (e.g., 100 mM Glycine, pH 8.7)

  • This compound

  • NAD+

  • UDP-glucose dehydrogenase (UDPGDH)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Lysate Preparation:

    • Prepare cell or tissue lysates in a suitable buffer.

    • Determine the protein concentration.

  • Assay Reaction:

    • In a cuvette or 96-well plate, combine the GALE reaction buffer, NAD+, and UDPGDH.

    • Add the cell lysate to the mixture.

    • Initiate the reaction by adding this compound.

  • Measurement:

    • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH by the UDPGDH-catalyzed oxidation of the UDP-Glucose product.

  • Calculation of Activity:

    • Calculate the rate of NADH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

    • Express GALE activity as nmol/min/mg protein or µmol/h/g protein.

Experimental_Workflow_GALT_Assay start Start: Cell/Tissue Lysate add_reagents Add GALT Reaction Mix: (UDPGlc, NADP+, PGM, G6PD) start->add_reagents initiate_reaction Initiate Reaction: Add Galactose-1-Phosphate add_reagents->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation measure_fluorescence Measure NADPH Fluorescence (Ex: 340 nm, Em: 460 nm) incubation->measure_fluorescence calculate_activity Calculate GALT Activity measure_fluorescence->calculate_activity caption Figure 4: Experimental workflow for the GALT activity assay.

Conclusion

This compound is a central molecule in cellular metabolism, indispensable for the synthesis of a wide array of essential glycoconjugates. Its metabolism, from synthesis via the Leloir pathway and de novo routes to its transport and utilization in the Golgi, is a highly regulated process. The profound consequences of defects in this compound metabolism, as exemplified by galactosemia, underscore its critical importance in cellular function and human health. The quantitative data and experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals investigating the intricate roles of this compound and the potential for therapeutic intervention in related metabolic disorders.

References

An In-depth Technical Guide to the UDP-Galactose Synthesis Pathway in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Uridine diphosphate galactose (UDP-galactose) is an essential activated sugar nucleotide that serves as a critical donor substrate for galactosyltransferases in the biosynthesis of glycoproteins, glycolipids, and other glycoconjugates. The primary route for its synthesis in mammalian cells is the highly conserved Leloir pathway. This pathway is not only fundamental for normal cellular function and development but is also implicated in significant human diseases, most notably galactosemia. Understanding the intricate details of this pathway, including its enzymatic components, kinetics, and regulation, is paramount for research into metabolic disorders and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the core this compound synthesis pathway, detailed experimental protocols for its study, and quantitative enzymatic data to support further research and drug development.

The Core this compound Synthesis Pathway (Leloir Pathway)

The synthesis of this compound from galactose is accomplished through the four principal enzymatic steps of the Leloir pathway.[1] This pathway effectively converts galactose into a form that can be utilized for both energy production (by entering glycolysis) and anabolic processes like glycosylation.[1]

The overall conversion is as follows: Galactose + ATP → Galactose-1-Phosphate + ADP (catalyzed by GALK1) Galactose-1-Phosphate + UDP-Glucose ↔ this compound + Glucose-1-Phosphate (catalyzed by GALT) This compound ↔ UDP-Glucose (catalyzed by GALE)

Glucose-1-phosphate, a product of the GALT reaction, can be isomerized to glucose-6-phosphate by phosphoglucomutase (PGM) and subsequently enter glycolysis.[2] The UDP-glucose required for the GALT reaction is synthesized from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase (UGP2) or regenerated from this compound by GALE.[3][4]

Key Enzymes and Reactions
  • Galactokinase (GALK1): This enzyme catalyzes the first committed step of the pathway: the phosphorylation of α-D-galactose to galactose-1-phosphate (Gal-1-P) using ATP as a phosphate donor.[5] This reaction traps galactose inside the cell.

  • Galactose-1-Phosphate Uridylyltransferase (GALT): GALT is the central enzyme of the pathway. It catalyzes the reversible transfer of a UMP moiety from UDP-glucose to Gal-1-P, yielding this compound and glucose-1-phosphate.[1] The reaction proceeds via a "ping-pong" mechanism involving a covalent uridylylated histidine intermediate in the enzyme's active site.[1][6] Deficiency in GALT activity is the cause of classic galactosemia.[7]

  • This compound 4'-Epimerase (GALE): GALE catalyzes the reversible epimerization of this compound to UDP-glucose, which is essential for regenerating the UDP-glucose consumed by GALT and for providing this compound when the dietary intake of galactose is limited.[2] Human GALE can also interconvert UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc).[8]

  • Phosphoglucomutase (PGM1): While not exclusively a Leloir pathway enzyme, PGM1 is crucial for linking galactose metabolism to glycolysis by catalyzing the reversible conversion of glucose-1-phosphate to glucose-6-phosphate.[9]

Pathway Visualization

Leloir_Pathway cluster_cytosol Cytosol Gal Galactose GALK1 GALK1 Gal->GALK1 ATP ATP ATP->GALK1 ADP ADP Gal1P Galactose-1-P GALT GALT Gal1P->GALT UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-P PGM1 PGM1 Glc1P->PGM1 UDPGal This compound Glycosylation Golgi for Glycosylation UDPGal->Glycosylation GALE GALE UDPGal->GALE Glc6P Glucose-6-P Glycolysis Glycolysis Glc6P->Glycolysis GALK1->ADP GALK1->Gal1P GALT->Glc1P GALT->UDPGal GALE->UDPGlc PGM1->Glc6P

Caption: The mammalian Leloir pathway for this compound synthesis.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the core Leloir pathway enzymes are essential for understanding pathway flux and for designing inhibitors or modulators. The following tables summarize reported Michaelis-Menten constants (Km) for the human enzymes.

Table 1: Kinetic Parameters for Human Galactokinase 1 (GALK1)
Substrate Km (µM)
α-D-Galactose970[10]
ATP34[10], 59[11]
Table 2: Kinetic Parameters for Human Galactose-1-Phosphate Uridylyltransferase (GALT)
Substrate Km (µM)
Galactose-1-Phosphate (Gal-1-P)380[12][13]
UDP-Glucose (UDP-Glc)71[12][13], 802[6]
Table 3: Kinetic Parameters for Human this compound 4'-Epimerase (GALE)
Substrate Km
This compoundNo significant change from wild-type reported for several disease-causing mutations, suggesting impairment is in kcat rather than substrate binding.[14]
UDP-GlucoseNot explicitly found, but the reaction is readily reversible.

Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition) and assay methodology.

Regulation of the this compound Synthesis Pathway

In contrast to prokaryotic systems, the regulation of the Leloir pathway in mammalian cells is less characterized by substrate induction. Studies have shown that substituting galactose for glucose in the culture medium of human diploid cell strains does not significantly alter the specific activities of GALK, GALT, or GALE.[15] This suggests that the genes may be constitutively expressed, behaving like housekeeping genes.[16]

However, organ-specific differences in GALT mRNA and activity levels have been observed in rats, which may correlate with the organ-specific pathologies seen in human galactosemia.[16] This indicates the presence of tissue-specific regulatory mechanisms that are not yet fully understood. While direct allosteric regulation of the core enzymes by pathway intermediates has not been extensively documented in mammals, GALT activity can be influenced by substrate inhibition at high concentrations of UDP-glucose.[13]

Experimental Protocols

Measurement of GALT Activity using a Coupled Spectrophotometric Assay

This protocol provides a method for determining GALT activity in cell or tissue lysates by coupling the production of glucose-1-phosphate to the reduction of NADP+, which can be measured by a change in absorbance or fluorescence.[17] GALT is the rate-limiting enzyme in this reaction series.[17]

Principle:

  • GALT: Gal-1-P + UDP-Glc → UDP-Gal + Glc-1-P

  • PGM (endogenous): Glc-1-P ↔ Glc-6-P

  • G6PD (endogenous): Glc-6-P + NADP+ → 6-Phosphogluconate + NADPH + H+

The production of NADPH is monitored spectrophotometrically at 340 nm or fluorometrically (Excitation: 355 nm, Emission: 460 nm).[18]

Materials:

  • Cell/Tissue Lysate (prepared in a suitable lysis buffer, e.g., RIPA)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • GALT Activity Assay Reaction Buffer: Contains UDP-glucose, Galactose-1-Phosphate, and NADP+ in a suitable buffer (e.g., Glycine buffer, pH 8.7).

  • GALT Activity Assay Control Buffer: Same as reaction buffer but lacks Galactose-1-Phosphate.

  • Acetone-Methanol solution (1:1)

  • Microplate reader and shaker

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates and determine the total protein concentration. A minimum of 10 µg of total protein per well is recommended.[17]

  • Plate Setup: Load each sample into the 96-well plate in at least duplicate. For each sample, one replicate will receive the Reaction Buffer and the other will receive the Control Buffer.

  • Reaction Initiation: Add 50 µL of GALT Activity Assay Reaction Buffer to one set of sample wells.

  • Add 50 µL of GALT Activity Assay Control Buffer to the corresponding duplicate wells.[17]

  • Incubation: Shake the plate for 1 minute at room temperature. Incubate the plate at 37°C for 1.5 hours.[17]

  • Reaction Termination: After incubation, shake the plate again for 1 minute. Add 100 µL of Acetone-Methanol solution to each well to stop the enzymatic reactions.[17]

  • Measurement: Read the fluorescence or absorbance on a microplate reader.

  • Data Analysis: Subtract the control buffer reading from the reaction buffer reading for each sample to determine the specific GALT activity. Activity can be expressed as units per gram of protein (e.g., µmol/h/g protein).

Experimental Workflow Visualization

GALT_Assay_Workflow prep 1. Prepare Cell/Tissue Lysates (Determine Protein Concentration) load 2. Load Samples in Duplicate (≥10 µg protein/well) prep->load add_reagents 3. Add Buffers load->add_reagents replicate_a Replicate A: + 50µL Reaction Buffer (with Gal-1-P) add_reagents->replicate_a replicate_b Replicate B: + 50µL Control Buffer (without Gal-1-P) add_reagents->replicate_b incubate 4. Shake (1 min) Incubate at 37°C for 1.5h replicate_a->incubate replicate_b->incubate terminate 5. Terminate Reaction (+ 100µL Acetone-Methanol) incubate->terminate read 6. Read Fluorescence/Absorbance (e.g., Ex:355nm, Em:460nm) terminate->read analyze 7. Calculate GALT Activity (Activity = Replicate A - Replicate B) read->analyze

Caption: Workflow for the coupled GALT enzyme activity assay.
Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive method for the separation and quantification of UDP-sugars from cell extracts.

Principle: Cell extracts are prepared to release intracellular metabolites. The UDP-sugars are then separated using an anion-exchange column and detected via UV spectrophotometry at 254 nm. Quantification is achieved by comparing peak areas to those of known standards.

Brief Protocol Outline:

  • Cell Lysis: Harvest cells and extract metabolites using an appropriate method, such as trichloroacetic acid precipitation.[19]

  • Chromatography: Inject the clarified extract onto an anion-exchange HPLC column (e.g., Dionex CarboPac).[19]

  • Elution: Use a gradient elution program with a suitable buffer system (e.g., potassium phosphate buffer, pH 4.5) to separate this compound and UDP-glucose.[19]

  • Detection: Monitor the column effluent at 254 nm.[19]

  • Quantification: Calculate the concentration of this compound based on a standard curve generated from known concentrations of this compound. Results can be normalized to cell number or total protein.

Note: For more sensitive and specific quantification, especially in complex biological matrices, LC-MS/MS methods are increasingly employed.[5][13]

Conclusion and Future Directions

The this compound synthesis pathway is a cornerstone of mammalian carbohydrate metabolism, with profound implications for cellular health and disease. While the core enzymatic components are well-established, significant questions remain regarding the tissue-specific regulation of this pathway and the precise molecular mechanisms that lead to long-term complications in disorders like galactosemia, even with dietary intervention. Future research, aided by the quantitative and methodological frameworks presented in this guide, will be crucial for developing targeted therapies. The development of pharmacological chaperones to stabilize mutant GALT or inhibitors of GALK1 to reduce toxic metabolite accumulation represent promising avenues for treating classic galactosemia.[6] A deeper understanding of the regulatory networks governing the Leloir pathway will undoubtedly open new doors for therapeutic intervention in a range of metabolic and developmental disorders.

References

An In-depth Technical Guide to UDP-Galactose Transporters in the Golgi Apparatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine diphosphate (UDP)-galactose is a critical substrate for galactosylation, a post-translational modification essential for the proper function of a vast array of proteins and lipids. The transport of UDP-galactose from the cytosol into the lumen of the Golgi apparatus is a rate-limiting step in this process, mediated by specific transporter proteins. This technical guide provides a comprehensive overview of the core aspects of this compound transporters (UGTs), with a primary focus on the human solute carrier family 35 member A2 (SLC35A2). We delve into the transporter's structure, function, and kinetics, and present detailed methodologies for key experimental procedures. Furthermore, this guide outlines the known signaling pathways that regulate UGT expression and function, offering insights for researchers in glycosylation, cell biology, and drug development.

Introduction to this compound Transporters

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental cellular process that profoundly impacts protein folding, stability, trafficking, and function. Galactosylation, the addition of galactose moieties, is a key step in the synthesis of N-linked and O-linked glycans, glycosphingolipids, and proteoglycans. This process occurs primarily within the lumen of the Golgi apparatus.

Since nucleotide sugars like this compound are synthesized in the cytoplasm, their transport across the Golgi membrane is essential. This crucial step is facilitated by nucleotide sugar transporters (NSTs), a family of multipass transmembrane proteins. The primary transporter responsible for this compound import into the Golgi is SLC35A2, also known as UGT.[1][2] SLC35A2 functions as an antiporter, exchanging cytosolic this compound for luminal uridine monophosphate (UMP).[2]

Mutations in the SLC35A2 gene can lead to a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDG), specifically SLC35A2-CDG (formerly CDG-IIm), highlighting the transporter's critical role in human health.[1] These disorders are often characterized by severe neurological impairments.

Structure and Function of SLC35A2

The human SLC35A2 gene is located on the X-chromosome and encodes a protein of approximately 393 amino acids.[3] Two main isoforms, UGT1 and UGT2, arise from alternative splicing.[4] While UGT1 is predominantly localized to the Golgi apparatus, UGT2 has been observed in the endoplasmic reticulum (ER) as well, suggesting distinct roles or regulation of their localization.[4] Structurally, SLC35A2 is predicted to have ten transmembrane helices.[5]

The primary function of SLC35A2 is the transport of this compound from the cytosol into the Golgi lumen. This process is tightly coupled to the antiport of UMP, the byproduct of galactosyltransferase reactions.[2] This antiport mechanism maintains the balance of nucleotides across the Golgi membrane.

Quantitative Data on SLC35A2 Activity

Understanding the kinetic properties and substrate specificity of SLC35A2 is crucial for comprehending its function and for the development of potential therapeutic interventions.

Kinetic Parameters

The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), providing an indication of the transporter's affinity for its substrate.

SubstrateKm (µM)Cell System/MethodReference
This compound2.5Not specifiedUniProt
This compound5.5Not specifiedUniProt
UDP-N-acetylgalactosamine2.5Not specifiedUniProt
UDP-2-deoxy-galactose51Bovine β-(1->4)-galactosyltransferase acceptor[3]

Table 1: Kinetic parameters of SLC35A2 for various substrates.

Substrate Specificity

While the primary substrate for SLC35A2 is this compound, it has been shown to transport other nucleotide sugars, albeit with potentially different efficiencies. This broader specificity suggests a potential for crosstalk between different glycosylation pathways.

SubstrateTransport ActivityReference
This compoundHigh[2]
UDP-N-acetylgalactosamineHigh[2]
UDP-glucoseLow[6]
UDP-N-acetylglucosamineLow[2]
UDP-glucuronic acidLow[7]
UDP-xyloseLow[7]

Table 2: Substrate specificity of SLC35A2.

Signaling Pathways Regulating SLC35A2

The expression and activity of SLC35A2 are regulated by various signaling pathways, linking the cellular glycosylation capacity to extracellular cues and developmental programs.

ERK Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, a key cascade in cell proliferation, differentiation, and survival, has been implicated in the regulation of SLC35A2.[8][9][10][11] In the context of breast cancer, upregulation of SLC35A2 expression has been linked to the activation of the ERK pathway, promoting tumor progression.[8][9]

ERK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors SLC35A2 Gene SLC35A2 Gene Transcription Factors->SLC35A2 Gene SLC35A2 Protein SLC35A2 Protein SLC35A2 Gene->SLC35A2 Protein Increased Glycosylation Increased Glycosylation SLC35A2 Protein->Increased Glycosylation Tumor Progression Tumor Progression Increased Glycosylation->Tumor Progression

ERK pathway leading to SLC35A2 expression.
Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is another fundamental cascade involved in development and disease.[12][13][14][15][16] While direct transcriptional regulation of SLC35A2 by β-catenin/TCF/LEF has not been definitively established, the intricate interplay between glycosylation and Wnt signaling components suggests a potential regulatory loop. Aberrant glycosylation can impact the function of Wnt receptors and co-receptors.

Wnt_Pathway Wnt Ligand Wnt Ligand Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt Ligand->Frizzled/LRP5/6 Dishevelled Dishevelled Frizzled/LRP5/6->Dishevelled GSK3β GSK3β Dishevelled->GSK3β GSK35A2 (Potential Target) GSK35A2 (Potential Target) β-catenin β-catenin GSK3β->β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression SLC35A2 (Potential Target) SLC35A2 (Potential Target) TCF/LEF->SLC35A2 (Potential Target)

Wnt/β-catenin pathway and potential SLC35A2 regulation.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate study of this compound transporters.

This compound Transport Assay in Isolated Golgi Vesicles

This assay directly measures the uptake of radiolabeled this compound into isolated Golgi vesicles.

Materials:

  • Cultured cells

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Sucrose solutions of varying densities for gradient centrifugation

  • Transport buffer (e.g., 10 mM Tris-HCl pH 7.4, 0.25 M sucrose, 5 mM MgCl₂)

  • Radiolabeled [³H]this compound

  • Unlabeled this compound

  • UMP

  • Stop buffer (ice-cold transport buffer)

  • Scintillation cocktail

Procedure:

  • Cell Homogenization: Harvest cells and resuspend in ice-cold homogenization buffer. Homogenize cells using a Dounce homogenizer or similar method.

  • Golgi Vesicle Isolation: Isolate Golgi-enriched fractions by differential and/or density gradient centrifugation.

  • Transport Reaction: Pre-warm isolated Golgi vesicles in transport buffer. Initiate the transport reaction by adding [³H]this compound (and unlabeled this compound for kinetic studies). For antiport studies, pre-load vesicles with UMP.

  • Stopping the Reaction: At various time points, stop the reaction by adding ice-cold stop buffer.

  • Filtration: Rapidly filter the reaction mixture through a nitrocellulose filter to separate the vesicles from the unincorporated substrate.

  • Washing: Wash the filters with ice-cold stop buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Golgi_Vesicle_Assay_Workflow cluster_0 Preparation cluster_1 Transport Assay cluster_2 Analysis Cell Culture Cell Culture Homogenization Homogenization Cell Culture->Homogenization Golgi Isolation Golgi Isolation Homogenization->Golgi Isolation Golgi Vesicles Golgi Vesicles Golgi Isolation->Golgi Vesicles Incubation Incubation Golgi Vesicles->Incubation Radiolabeled UDP-Gal Radiolabeled UDP-Gal Radiolabeled UDP-Gal->Incubation Stopping Reaction Stopping Reaction Incubation->Stopping Reaction Filtration & Washing Filtration & Washing Stopping Reaction->Filtration & Washing Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Workflow for this compound transport assay in Golgi vesicles.
Reconstitution of SLC35A2 into Proteoliposomes

Reconstituting purified SLC35A2 into artificial lipid vesicles (proteoliposomes) allows for the study of its transport activity in a defined system, free from other cellular components.[7][17][18][19]

Materials:

  • Purified SLC35A2 protein

  • Lipids (e.g., phosphatidylcholine, cholesterol)

  • Detergent (e.g., octylglucoside)

  • Bio-Beads for detergent removal

  • Transport buffer

  • Radiolabeled [³H]this compound

  • Stop buffer

Procedure:

  • Liposome Preparation: Prepare a lipid film by drying a solution of lipids under nitrogen. Hydrate the film to form multilamellar vesicles.

  • Solubilization: Solubilize the liposomes and the purified SLC35A2 with a detergent.

  • Reconstitution: Mix the solubilized lipids and protein. Remove the detergent slowly using Bio-Beads or dialysis to allow the formation of proteoliposomes with incorporated SLC35A2.

  • Transport Assay: Perform the transport assay as described for isolated Golgi vesicles (section 5.1), using the prepared proteoliposomes.

Proteoliposome_Workflow Lipid Film Lipid Film Detergent Solubilization Detergent Solubilization Lipid Film->Detergent Solubilization Purified SLC35A2 Purified SLC35A2 Mixing Mixing Purified SLC35A2->Mixing Detergent Solubilization->Mixing Detergent Removal Detergent Removal Mixing->Detergent Removal Proteoliposome Formation Proteoliposome Formation Detergent Removal->Proteoliposome Formation Transport Assay Transport Assay Proteoliposome Formation->Transport Assay Data Analysis Data Analysis Transport Assay->Data Analysis

Workflow for SLC35A2 reconstitution and transport assay.
Shiga Toxin-Based Cell Viability Assay for SLC35A2 Activity

This indirect assay assesses SLC35A2 activity by measuring the synthesis of the glycosphingolipid globotriaosylceramide (Gb3), the receptor for Shiga toxins.[3] Functional SLC35A2 is required for the galactosylation step in Gb3 synthesis.

Materials:

  • HeLa cells (or other suitable cell line)

  • SLC35A2-knockout or knockdown cells

  • Plasmids for expressing wild-type or mutant SLC35A2

  • Shiga toxin 1 (STx1) or 2 (STx2)

  • Cell viability reagent (e.g., CellTiter-Glo)

Procedure:

  • Cell Culture and Transfection: Culture wild-type and SLC35A2-deficient cells. Transfect the deficient cells with plasmids expressing the SLC35A2 constructs to be tested.

  • Toxin Treatment: Treat the cells with varying concentrations of Shiga toxin for a defined period (e.g., 16-24 hours).

  • Cell Viability Measurement: Measure cell viability using a suitable assay.

  • Data Analysis: Compare the viability of cells expressing different SLC35A2 constructs to that of wild-type and deficient cells. A rescue of sensitivity to Shiga toxin indicates functional this compound transport.

Shiga_Toxin_Assay_Logic Functional SLC35A2 Functional SLC35A2 This compound Transport This compound Transport Functional SLC35A2->this compound Transport Gb3 Synthesis Gb3 Synthesis This compound Transport->Gb3 Synthesis Shiga Toxin Binding Shiga Toxin Binding Gb3 Synthesis->Shiga Toxin Binding Cell Death Cell Death Shiga Toxin Binding->Cell Death Non-functional SLC35A2 Non-functional SLC35A2 No this compound Transport No this compound Transport Non-functional SLC35A2->No this compound Transport No Gb3 Synthesis No Gb3 Synthesis No this compound Transport->No Gb3 Synthesis No Shiga Toxin Binding No Shiga Toxin Binding No Gb3 Synthesis->No Shiga Toxin Binding Cell Survival Cell Survival No Shiga Toxin Binding->Cell Survival

Logical flow of the Shiga toxin-based SLC35A2 activity assay.
Immunofluorescence Staining for SLC35A2 Localization

This method allows for the visualization of the subcellular localization of SLC35A2.[20][21][22][23][24][25]

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against SLC35A2

  • Fluorophore-conjugated secondary antibody

  • Golgi marker antibody (e.g., anti-GM130)

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fixation: Fix the cells with paraformaldehyde.

  • Permeabilization: Permeabilize the cells to allow antibody access to intracellular antigens.

  • Blocking: Block non-specific antibody binding sites.

  • Primary Antibody Incubation: Incubate with the primary antibody against SLC35A2 and a Golgi marker antibody.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies that recognize the primary antibodies.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the localization of SLC35A2 using a fluorescence or confocal microscope.

Conclusion and Future Directions

The this compound transporter SLC35A2 is a central player in cellular glycosylation, with profound implications for health and disease. This technical guide has provided a detailed overview of its function, kinetics, and regulation, along with key experimental protocols for its study.

Future research should focus on several key areas. A more detailed structural understanding of SLC35A2, potentially through cryo-electron microscopy, would provide invaluable insights into its transport mechanism and substrate specificity. Elucidating the full spectrum of signaling pathways that regulate SLC35A2 expression and activity will be crucial for understanding how cells modulate their glycosylation capacity in response to various stimuli. Finally, a deeper understanding of the pathological consequences of SLC35A2 dysfunction will pave the way for the development of novel therapeutic strategies for SLC35A2-related congenital disorders of glycosylation and for targeting aberrant glycosylation in diseases such as cancer. The methodologies and information presented in this guide provide a solid foundation for researchers to address these and other important questions in the field of glycobiology.

References

The Pivotal Epimerization: A Technical Guide to the Enzymatic Conversion of UDP-Glucose to UDP-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of uridine diphosphate glucose (UDP-glucose) to uridine diphosphate galactose (UDP-galactose) is a critical reaction in the central metabolism of carbohydrates. This reversible epimerization, catalyzed by the enzyme UDP-glucose 4-epimerase (GALE), represents a key control point in the Leloir pathway, which is responsible for the metabolism of galactose. The product, this compound, serves as an essential precursor for the biosynthesis of a vast array of glycoconjugates, including glycoproteins and glycolipids, which are fundamentally involved in cellular recognition, signaling, and adhesion. Dysregulation of this enzymatic step is associated with the genetic disorder galactosemia. This technical guide provides a comprehensive overview of the enzymatic conversion, including its mechanism, kinetics, and the methodologies used for its characterization. Furthermore, it delves into the critical role of this reaction in cellular signaling pathways and its implications for drug development.

Introduction

The interconversion of UDP-glucose and this compound is a seemingly simple epimerization at the C4 position of the hexose moiety. However, its biological significance is profound. This reaction, catalyzed by UDP-glucose 4-epimerase (GALE), also known as this compound 4-epimerase, ensures a balanced supply of these two essential nucleotide sugars.[1] UDP-glucose is a central molecule in carbohydrate metabolism, serving as a precursor for glycogen synthesis and a substrate for various glycosyltransferases. This compound, on the other hand, is the primary donor of galactose for the synthesis of lactose in mammary glands and for the galactosylation of proteins and lipids in all cell types.[2]

GALE is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes nicotinamide adenine dinucleotide (NAD+) as a tightly bound cofactor.[1] The enzyme is found in a wide range of organisms, from bacteria to humans, highlighting its fundamental importance in biology. In humans, defects in GALE lead to Type III galactosemia, a disorder with a spectrum of clinical presentations ranging from a benign, peripheral form to a severe, generalized form affecting multiple tissues.[3] Understanding the intricacies of this enzymatic conversion is therefore crucial for diagnosing and developing potential therapies for this and other related metabolic disorders.

The Leloir Pathway and the Central Role of GALE

The conversion of UDP-glucose to this compound is the final step in the Leloir pathway, the primary route for galactose metabolism.[1] The pathway facilitates the conversion of galactose into glucose-1-phosphate, which can then enter glycolysis or other metabolic pathways.

Leloir_Pathway cluster_Leloir Leloir Pathway Gal Galactose Gal1P Galactose-1-phosphate Gal->Gal1P Galactokinase (GALK) UDPGal This compound Gal1P->UDPGal Galactose-1-phosphate uridylyltransferase (GALT) UDPGlc UDP-glucose UDPGal->UDPGlc UDP-glucose 4-epimerase (GALE) Glc1P Glucose-1-phosphate UDPGlc->Glc1P GALT Glycolysis Glycolysis Glc1P->Glycolysis

Figure 1: The Leloir Pathway for Galactose Metabolism.

As depicted in Figure 1, GALE catalyzes the reversible interconversion of this compound and UDP-glucose. This allows for the regeneration of UDP-glucose, which is consumed in the GALT-catalyzed step, thus enabling the continuous metabolism of galactose. The reversibility of the GALE-catalyzed reaction is crucial, as it also allows for the de novo synthesis of this compound from UDP-glucose when dietary galactose is limited.

Mechanism of Action of UDP-Glucose 4-Epimerase (GALE)

The epimerization reaction catalyzed by GALE proceeds through a well-characterized mechanism involving the transient oxidation and subsequent reduction of the substrate, with the aid of the NAD+ cofactor.

GALE_Mechanism cluster_enzyme GALE Active Site UDPGlc UDP-glucose Intermediate UDP-4-ketoglucose Intermediate UDPGlc->Intermediate Oxidation at C4 (Hydride transfer to NAD+) NAD NAD+ UDPGal This compound Intermediate->UDPGal Reduction at C4 (Hydride transfer from NADH) NADH NADH

Figure 2: Mechanism of UDP-glucose 4-epimerase (GALE).

The catalytic cycle can be summarized in the following steps:

  • Substrate Binding: UDP-glucose binds to the active site of GALE.

  • Oxidation: A hydride ion is transferred from the C4 position of the glucose moiety to the tightly bound NAD+, forming NADH and a transient UDP-4-ketoglucose intermediate.[4]

  • Conformational Change: The planar 4-keto intermediate is thought to rotate within the active site.

  • Reduction: The hydride ion is transferred back from NADH to the opposite face of the 4-keto intermediate.[5] This results in the inversion of the stereochemistry at the C4 position, forming this compound.

  • Product Release: this compound is released from the enzyme.

The reaction is fully reversible, allowing the enzyme to catalyze the conversion of this compound to UDP-glucose through the same mechanism.

Quantitative Data: Kinetic Parameters of GALE

The kinetic parameters of GALE have been characterized from various organisms, providing insights into its catalytic efficiency and substrate affinity. The Michaelis constant (Km) and the maximum reaction velocity (Vmax) are key indicators of enzyme performance.

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)kcat (min⁻¹)Reference
Entamoeba histolyticaUDP-glucose31.824.31-[6]
Homo sapiensThis compound691.22 (mmol/min/mg)-[3]
Magallana gigas (Oyster)This compound16000.27134[7]
Human (recombinant)This compound---[8]

Note: The units for Vmax may vary between studies. Direct comparison should be made with caution. The kcat value for Magallana gigas GALE was calculated from the reported Vmax.[7]

Experimental Protocols

The activity of GALE can be determined using various experimental methods. The choice of assay depends on the specific research question, available equipment, and the purity of the enzyme preparation.

Spectrophotometric Coupled Enzyme Assay

This is a continuous assay that measures the formation of NADH, which absorbs light at 340 nm.[6][7][9]

Principle: The conversion of this compound to UDP-glucose by GALE is coupled to the oxidation of UDP-glucose by UDP-glucose dehydrogenase (UGDH). UGDH uses NAD+ as a cofactor, and its reduction to NADH can be monitored spectrophotometrically.

Spectrophotometric_Assay UDPGal This compound UDPGlc UDP-glucose UDPGal->UDPGlc GALE UDPGlcA UDP-glucuronic acid UDPGlc->UDPGlcA UGDH NAD NAD+ NADH NADH (Abs @ 340 nm) NAD->NADH UGDH

Figure 3: Workflow of the Spectrophotometric Coupled Enzyme Assay.

Materials:

  • Purified GALE enzyme

  • This compound (substrate)

  • UDP-glucose dehydrogenase (UGDH) (coupling enzyme)

  • NAD+

  • Reaction buffer (e.g., 0.1 M Glycine-NaOH, pH 8.8)

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, NAD+, and UGDH in a cuvette.

  • Add the substrate, this compound, to the reaction mixture.

  • Incubate the mixture for a short period (e.g., 10 minutes) at the desired temperature to allow for the conversion of any contaminating UDP-glucose in the substrate preparation.[9]

  • Initiate the reaction by adding a known amount of the GALE enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

High-Performance Liquid Chromatography (HPLC) Based Assay

HPLC provides a direct method to separate and quantify the substrate (UDP-glucose) and the product (this compound) of the GALE-catalyzed reaction.[10][11][12][13][14]

Principle: The reaction is allowed to proceed for a specific time, after which it is stopped. The reaction mixture is then injected into an HPLC system equipped with a suitable column (e.g., anion-exchange, porous graphitic carbon, or hydrophilic interaction liquid chromatography) that can resolve UDP-glucose and this compound. The separated compounds are detected by UV absorbance (typically at 262 nm) and quantified by comparing their peak areas to those of known standards.

Materials:

  • Purified GALE enzyme

  • UDP-glucose or this compound (substrate)

  • Reaction buffer

  • Quenching solution (e.g., perchloric acid, heat)

  • HPLC system with a UV detector

  • Appropriate HPLC column and mobile phases

Protocol:

  • Set up the enzymatic reaction by combining the GALE enzyme, substrate, and reaction buffer in a microcentrifuge tube.

  • Incubate the reaction mixture at the desired temperature for a specific time period.

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid) or by heat inactivation.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject a defined volume of the sample into the HPLC system.

  • Elute the compounds using a suitable gradient of mobile phases.

  • Detect the separated UDP-sugars by their UV absorbance at 262 nm.

  • Quantify the amounts of UDP-glucose and this compound by integrating the corresponding peak areas and comparing them to a standard curve.

Role in Signaling Pathways and Drug Development Implications

The product of the GALE-catalyzed reaction, this compound, is a critical building block for the synthesis of a wide variety of glycoconjugates, including glycoproteins and glycolipids.[15] These molecules are integral components of the cell surface and the extracellular matrix and play pivotal roles in a multitude of cellular signaling events, including:

  • Cell-Cell Recognition and Adhesion: The carbohydrate moieties of cell surface glycoproteins and glycolipids mediate specific interactions between cells, which are essential for tissue development and immune responses.

  • Receptor Function: The glycosylation state of many cell surface receptors, such as growth factor receptors and integrins, can significantly impact their ligand-binding affinity, dimerization, and downstream signaling.[15]

  • Pathogen Binding: Many viruses and bacteria utilize specific cell surface glycans as receptors for attachment and entry into host cells.

Signaling_Role UDPGlc UDP-glucose UDPGal This compound UDPGlc->UDPGal GALE Glycoproteins Glycoproteins UDPGal->Glycoproteins Galactosyltransferases Glycolipids Glycolipids UDPGal->Glycolipids Galactosyltransferases Signaling Cell Signaling (Recognition, Adhesion, Receptor Function) Glycoproteins->Signaling Glycolipids->Signaling

Figure 4: Role of this compound in Glycosylation and Signaling.

Given the central role of GALE in providing the precursor for these critical signaling molecules, it represents a potential target for therapeutic intervention. Inhibition of GALE could be a strategy to modulate glycosylation patterns in diseases where aberrant glycosylation is a hallmark, such as in certain cancers. Conversely, enhancing GALE activity or providing supplementary this compound could be explored as a therapeutic approach for galactosemia and other congenital disorders of glycosylation.

Conclusion

The enzymatic conversion of UDP-glucose to this compound, catalyzed by UDP-glucose 4-epimerase, is a cornerstone of carbohydrate metabolism with far-reaching implications for cellular function. This technical guide has provided a detailed overview of the enzyme's mechanism, kinetics, and the experimental approaches for its study. The pivotal role of this reaction in supplying the essential precursor for the synthesis of a vast array of glycoconjugates underscores its importance in cellular signaling. A thorough understanding of this enzymatic process is not only fundamental to our knowledge of basic metabolism but also holds significant promise for the development of novel diagnostic and therapeutic strategies for a range of human diseases.

References

An In-depth Technical Guide on the Role of UDP-Galactose 4-Epimerase in Glycosylation

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

November 21, 2025

Executive Summary

Uridine Diphosphate (UDP)-Galactose 4-Epimerase (GALE) is a critical enzyme that sits at the crossroads of central carbon metabolism and the biosynthesis of complex glycans. By catalyzing the reversible interconversion of two essential pairs of nucleotide sugars—UDP-galactose/UDP-glucose and UDP-N-acetylgalactosamine/UDP-N-acetylglucosamine—GALE plays an indispensable role in maintaining the cellular balance of precursors required for glycosylation.[1][2] Glycosylation, the enzymatic attachment of sugar moieties to proteins and lipids, is a fundamental post-translational modification that dictates protein folding, stability, trafficking, and cell-cell interactions. Consequently, the function and regulation of GALE are of paramount importance for cellular homeostasis and signaling.

This technical guide provides a comprehensive overview of GALE's structure, catalytic mechanism, and its central role in the glycosylation of proteins and lipids. We delve into the molecular consequences of GALE dysfunction, as seen in the metabolic disorder Type III galactosemia, and explore its impact on cell surface receptor function and signaling pathways.[3][4] Furthermore, this document furnishes detailed experimental protocols for assessing GALE activity, quantifying nucleotide sugar pools, and analyzing glycosylation defects. Finally, we discuss the emerging significance of GALE as a potential therapeutic target in various diseases, including cancer.

Introduction to Glycosylation and Nucleotide Sugars

Glycosylation is a complex and vital post-translational modification where carbohydrate chains, or glycans, are attached to proteins and lipids. This process generates an immense diversity of structures that modulate a wide array of biological functions. The building blocks for this synthesis are nucleotide sugars, which are activated forms of monosaccharides that serve as donor substrates for enzymes known as glycosyltransferases.[5]

The cellular pool of nucleotide sugars must be tightly regulated to ensure proper glycan biosynthesis.[5] Human this compound 4′-epimerase (GALE) is a key enzyme in this regulatory network. It balances the pools of four essential nucleotide sugars: UDP-glucose (UDP-Glc), this compound (UDP-Gal), UDP-N-acetylglucosamine (UDP-GlcNAc), and UDP-N-acetylgalactosamine (UDP-GalNAc).[6] Disruptions in these pools, often resulting from GALE deficiency, lead to profound defects in the synthesis of glycoproteins and glycolipids, which can trigger cellular dysfunction and disease.[1][5]

This compound 4-Epimerase (GALE): The Enzyme

GALE (EC 5.1.3.2) is a homodimeric epimerase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[7][8] It is distinguished by its absolute requirement for the cofactor nicotinamide adenine dinucleotide (NAD+) for its catalytic activity.[4]

Structure and Active Site

Each subunit of the GALE homodimer is composed of two distinct domains. The larger N-terminal domain features a classic Rossmann fold responsible for binding the NAD+/NADH cofactor.[7][9] The smaller C-terminal domain is primarily involved in binding the UDP-sugar substrate.[9] The active site is located in a cleft between these two domains.[9]

Key residues within the active site are critical for catalysis. A conserved Tyr-X-X-X-Lys motif is a hallmark of the SDR family, with Tyr 157 and Ser 132 in human GALE being directly involved in the epimerization reaction.[10][11] Specifically, the hydroxyl group of Tyr 157 is positioned to act as the catalytic base, abstracting a proton from the 4'-hydroxyl group of the sugar.[10][11]

Enzymatic Mechanism

The epimerization reaction catalyzed by GALE proceeds through a four-step mechanism involving an oxidation and reduction sequence with NAD+ as the hydride carrier.[8]

  • Proton Abstraction : Upon substrate binding, the conserved Tyr 157 in the active site abstracts a proton from the 4'-hydroxyl group of the sugar moiety.[8]

  • Hydride Transfer to NAD+ : Concurrently, a hydride ion is transferred from the C4 position of the sugar to the si-face of the NAD+ cofactor, resulting in the formation of a transient 4-ketopyranose intermediate and NADH.[8][12]

  • Intermediate Rotation : The 4-ketopyranose intermediate rotates 180° within the active site around the pyrophosphoryl linkage.[8] This rotation presents the opposite face of the keto-intermediate to the NADH cofactor.

  • Hydride Transfer from NADH : The hydride is transferred back from NADH to the C4 of the rotated intermediate, and the Tyr 157 residue donates the proton back to the 4'-oxygen, resulting in the epimerized product with an inverted stereochemistry at the C4 position.[4]

GALE_Mechanism cluster_0 Step 1 & 2: Oxidation cluster_1 Step 3: Rotation cluster_2 Step 4: Reduction S1 This compound + NAD+ I1 4-Ketopyranose Intermediate + NADH S1->I1 Tyr157 abstracts H+ Hydride transfer to NAD+ I2 Rotated Intermediate + NADH I1->I2 180° Rotation 180° Rotation S2 UDP-Glucose + NAD+ I2->S2 Hydride transfer from NADH Tyr157 donates H+ S2->S1 Reversible Reaction

Figure 1: Catalytic mechanism of this compound 4-Epimerase.
Substrate Specificity

A notable difference exists between human GALE and its prokaryotic orthologs, such as the one from E. coli. While both enzymes efficiently interconvert UDP-Gal and UDP-Glc, only human GALE can accommodate the larger N-acetylated substrates, UDP-GalNAc and UDP-GlcNAc.[7][13] This broader specificity is attributed to a larger active site cavity in the human enzyme.[7] Structural studies have identified Cys-307 in human GALE (equivalent to Tyr-299 in E. coli) as a "gatekeeper" residue. This substitution creates the additional space necessary to accommodate the N-acetyl group of the larger substrates, allowing for their binding and subsequent epimerization.[7][14][15]

The Pivotal Role of GALE in Glycosylation

GALE's function is twofold: it is the final enzyme in the Leloir pathway for galactose catabolism and a central hub for producing the UDP-sugar precursors essential for synthesizing a vast array of glycoconjugates.[2][3]

The Leloir Pathway and Galactose Metabolism

The Leloir pathway is the primary metabolic route for converting dietary galactose into glucose-1-phosphate, which can then enter glycolysis.[16] GALE performs the final step, regenerating UDP-glucose from this compound, which is essential for the continued function of the pathway's second enzyme, GALT.[4][16]

Leloir_Pathway The Leloir Pathway Gal Galactose GALK GALK Gal->GALK Gal1P Galactose-1-Phosphate GALT GALT Gal1P->GALT UDPGal This compound GALE GALE UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate PGM PGM Glc1P->PGM Glycolysis Glycolysis / Glycogenesis GALK->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGlc PGM->Glycolysis

Figure 2: GALE's role in the Leloir pathway of galactose metabolism.
Supplying Precursors for Glycoconjugate Synthesis

Beyond catabolism, GALE's reversible reactions are crucial for the de novo synthesis of UDP-Gal and UDP-GalNAc from glucose when dietary sources are limited.[17] These two nucleotide sugars are indispensable donors for the galactosylation and N-acetylgalactosaminylation of proteins and lipids, forming the backbone of numerous O-glycans and N-glycans, as well as glycolipids like gangliosides.[1][18] Therefore, GALE directly supplies the raw materials for thousands of glycosylation reactions.[6]

Impact of GALE Deficiency on the Glycome

Loss of GALE function leads to a dramatic imbalance in the cellular nucleotide sugar pools. In GALE knockout (GALE-/-) human cell lines, the levels of UDP-Gal and UDP-GalNAc are significantly reduced, often falling below the limits of detection.[6][19]

Nucleotide SugarCell TypeGenotypeRelative ConcentrationReference
This compoundHeLaWild-TypeNormalized to 1.0[19]
GALE-/-Below Limit of Detection[19]
UDP-GalNAcHeLaWild-TypeNormalized to 1.0[19]
GALE-/-Below Limit of Detection[19]
This compound293TWild-TypeNormalized to 1.0[19]
GALE-/-Below Limit of Detection[19]
UDP-GalNAc293TWild-TypeNormalized to 1.0[19]
GALE-/-Below Limit of Detection[19]
Table 1: Impact of GALE Knockout on UDP-Sugar Pools in Human Cell Lines.

This substrate depletion has profound consequences for the cellular glycome. Studies using LC-MS-based glycan profiling on GALE-/- cells have revealed substantial decreases in total galactose, N-acetylgalactosamine, and terminal sialic acid moieties on cell surface glycoproteins and glycolipids.[1][5] This leads to widespread hypoglycosylation, affecting both N-linked and O-linked glycans.[1][18]

GALE in Cellular Signaling and Disease

The hypoglycosylation caused by GALE deficiency directly impairs the function of critical cell surface receptors, disrupting signaling pathways and leading to disease.

GALE and Cell Receptor Function

Research has demonstrated that the loss of GALE leads to aberrant glycosylation and dysfunction of specific cell surface receptors.[1] For example, a subset of integrins, which are crucial for cell adhesion and signaling, show reduced molecular weight in GALE-/- cells, consistent with hypoglycosylation.[1] Furthermore, the death receptor Fas (also known as CD95 or APO-1) is significantly impacted. GALE-/- cells exhibit Fas hypoglycosylation, which renders them hypersensitive to Fas ligand-induced apoptosis.[5][20] This highlights a direct link between GALE-mediated nucleotide sugar metabolism and the regulation of critical cell signaling pathways.[1][5]

Epimerase-Deficiency Galactosemia (Type III)

Mutations in the human GALE gene cause Type III galactosemia, a rare autosomal recessive disorder.[21][22] The clinical presentation exists on a spectrum. The "peripheral" form is benign, with GALE deficiency restricted to circulating blood cells.[7][23] In contrast, the "generalized" form involves a systemic loss of enzyme activity, leading to severe symptoms such as cognitive deficiencies, liver and renal failure, cataracts, and sensorineural hearing loss.[11][21]

ParameterHealthy ControlGALE Deficiency (Peripheral)GALE Deficiency (Generalized)Reference
GALE Activity in Erythrocytes (nmol/h/mg Hb)≥3.5Decreased (e.g., 0.4)Undetectable or severely reduced[24]
GALE Activity in Other Tissues (e.g., lymphoblasts)NormalNormalUndetectable or severely reduced[1]
Clinical Presentation AsymptomaticAsymptomaticSevere, multi-systemic symptoms[7][21]
Table 2: Comparison of GALE Activity and Clinical Phenotypes in Type III Galactosemia.

The severity of the disease generally correlates with the degree of residual GALE activity in tissues other than red blood cells.[1] Analysis of disease-causing mutations has shown that many, such as V94M, primarily impair the enzyme's turnover number (kcat) with less significant effects on the Michaelis constant (Km).[13][25]

ParameterWild-Type hGALEV94M MutantG90E MutantReference
Substrate This compoundThis compoundThis compound[1][25]
Km (µM) 48 ± 16No significant changeNo significant change[1][25]
Vmax (mmol/min/mg)22 ± 2Significantly reducedSignificantly reduced[1][25]
kcat / Km Wild-Type LevelImpairedSeverely Impaired[25]
Table 3: Kinetic Parameters of Wild-Type and Mutant Human GALE (at 37°C).
Emerging Roles in Cancer

Recent studies have implicated GALE in cancer progression. For instance, GALE is highly expressed in glioblastoma (GBM) compared to lower-grade gliomas, and high expression is associated with a poor prognosis.[26] Knockdown of the GALE gene in GBM cell lines has been shown to reduce cell proliferation and migration, induce cell cycle arrest, and promote apoptosis, suggesting GALE could be a potential molecular target for GBM therapy.[26]

Methodologies for Studying GALE and Glycosylation

A variety of experimental techniques are employed to investigate the function of GALE and the consequences of its deficiency.

GALE Activity Assays

A common method for measuring GALE activity is a coupled spectrophotometric assay. This assay is robust and can be performed using a standard plate reader.

Protocol: Coupled Spectrophotometric Assay for GALE Activity

  • Principle : The GALE-catalyzed conversion of this compound to UDP-glucose is coupled to the reaction of UDP-glucose dehydrogenase (UDPGDH). UDPGDH uses the newly formed UDP-glucose as a substrate and reduces NAD+ to NADH. The rate of NADH production is monitored by the increase in absorbance at 340 nm, which is directly proportional to GALE activity.[1][17]

  • Reagents :

    • Assay Buffer: 100 mM Glycine or 10 mM HEPES-NaOH, pH 8.7-8.8.

    • NAD+ solution: 10 mM in Assay Buffer.

    • This compound (substrate) solution: Variable concentrations (e.g., 0-5 mM) in Assay Buffer.

    • UDP-glucose dehydrogenase (coupling enzyme): e.g., 1.2 µM or ~10 units/mL.

    • Sample: Purified GALE enzyme or cell lysate with unknown GALE activity.

  • Procedure :

    • Prepare a reaction mixture in a 96-well UV-transparent plate. For a 150 µL final volume, add: Assay Buffer, 10 mM NAD+, and a variable amount of this compound.

    • Add the cell lysate or purified enzyme to the wells. If using cell lysates, pass them through a desalting column (e.g., Bio-Spin 30) to remove small metabolites first.[1]

    • Pre-incubate the plate for 5-10 minutes at 37°C to allow any contaminating UDP-glucose in the substrate to be consumed by the coupling enzyme.[17]

    • Initiate the reaction by adding UDP-glucose dehydrogenase to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes).

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M-1cm-1).

    • Normalize the activity to the total protein concentration of the lysate (e.g., in µmol/h/mg protein).

Quantification of Nucleotide Sugars (UDP-Gal/UDP-Glc)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of nucleotide sugars in biological samples.

Protocol: LC-MS/MS for UDP-Sugar Quantification

  • Principle : Cellular metabolites are extracted and separated using hydrophilic interaction liquid chromatography (HILIC). The separated nucleotide sugars are then ionized by electrospray ionization (ESI) and quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[27]

  • Sample Preparation (Cell Lysates) :

    • Quench metabolism by rapidly washing cultured cells with ice-cold phosphate-buffered saline (PBS).

    • Extract metabolites by adding 2 volumes of ice-cold acetonitrile to the cell pellet.[4] Alternatively, use perchloric acid followed by neutralization.

    • Vortex vigorously and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to pellet precipitated proteins and cell debris.[4]

    • Carefully transfer the supernatant (containing the metabolites) to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis :

    • Chromatography : Use a HILIC column (e.g., an amide column) for separation. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile.[27]

    • Mass Spectrometry : Operate the mass spectrometer in negative ESI mode.

    • MRM Transitions : Set up specific MRM transitions for each target nucleotide sugar. For UDP-Hexoses (UDP-Glc and UDP-Gal are isomers and often co-elute), a common transition is m/z 565 -> 403.[9] While they are difficult to separate chromatographically, their fragment ion intensity ratios can differ, allowing for distinction.[9]

    • Quantification : Generate a standard curve using known concentrations of purified nucleotide sugar standards. Calculate the concentration in the samples by interpolating their peak areas against the standard curve.

Analysis of Glycosylation Changes

Changes in glycoprotein molecular weight due to hypoglycosylation can be readily observed using Western blotting or, more specifically, lectin blotting.

Protocol: Lectin Blotting to Detect Glycosylation Changes

  • Principle : Lectin blotting is similar to Western blotting, but instead of a primary antibody, it uses a biotinylated lectin that specifically binds to certain carbohydrate structures. A streptavidin-horseradish peroxidase (HRP) conjugate is then used for detection. A decrease in signal or a shift to a lower molecular weight can indicate hypoglycosylation.

  • Procedure :

    • Sample Prep & SDS-PAGE : Prepare protein lysates from wild-type and GALE-/- cells. Separate 30-50 µg of total protein per lane on an SDS-PAGE gel.[28]

    • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[28]

    • Blocking : Block non-specific binding sites on the membrane by incubating it in a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature.[14]

    • Lectin Incubation : Incubate the membrane with a biotinylated lectin solution (e.g., 1-3 µg/mL in blocking buffer) for 30-60 minutes at room temperature.[14] The choice of lectin depends on the glycan structure of interest (e.g., Concanavalin A for mannose structures, Peanut Agglutinin for Gal-β1,3-GalNAc).

    • Washing : Wash the membrane extensively with TBST (e.g., 3 x 10 minutes) to remove unbound lectin.[28]

    • Streptavidin-HRP Incubation : Incubate the membrane with a streptavidin-HRP conjugate (e.g., 0.1 µg/mL in blocking buffer) for 20-30 minutes.[14]

    • Washing : Repeat the extensive washing step with TBST.

    • Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.[14] Compare the band patterns and molecular weights between wild-type and knockout samples.

Experimental_Workflow Workflow for Investigating GALE Function cluster_model Cell Model Generation cluster_analysis Downstream Analysis CRISPR CRISPR/Cas9-mediated GALE Gene Knockout in Human Cell Line Cloning Single-Cell Cloning & Expansion CRISPR->Cloning Validation Validation of Knockout (Western Blot for GALE protein, DNA Sequencing) Cloning->Validation Cells Culture WT & GALE-/- Cells Validation->Cells Lysate Prepare Cell Lysates (WT vs. GALE-/-) WB Western / Lectin Blot (Analysis of Glycoprotein Molecular Weight) Lysate->WB LCMS Metabolite Extraction & LC-MS/MS Analysis (Quantification of UDP-Sugar Pools) Lysate->LCMS FACS Flow Cytometry (Cell Surface Receptor Expression & Binding) Cells->Lysate Cells->FACS

Figure 3: Experimental workflow for studying the impact of GALE knockout.

GALE as a Therapeutic Target

The central role of GALE in metabolism and glycosylation makes it a compelling, albeit complex, therapeutic target. In the context of Type III galactosemia, gene therapy or chaperone-based strategies to restore or stabilize mutant GALE function are potential future avenues.

In oncology, the elevated expression of GALE in tumors like glioblastoma suggests that inhibiting GALE could be a viable strategy to disrupt cancer cell proliferation and survival.[26] By limiting the availability of essential glycan precursors, GALE inhibition could potentially sensitize cancer cells to other therapies or directly impede their growth. However, the systemic importance of GALE necessitates the development of highly targeted delivery systems or inhibitors with favorable therapeutic windows to avoid off-target effects on healthy tissues.

Conclusion

This compound 4-Epimerase is a linchpin enzyme that elegantly connects galactose metabolism with the vast and complex world of glycosylation. Its dual-substrate specificity in humans underscores its critical role in maintaining the delicate balance of four key nucleotide sugars required for the synthesis of a myriad of essential glycoconjugates. The profound cellular and clinical consequences of GALE deficiency, ranging from altered cell signaling to severe metabolic disease, highlight its fundamental importance. The experimental protocols and methodologies detailed herein provide a robust framework for researchers to further dissect the intricate functions of GALE, paving the way for a deeper understanding of glycosylation in health and disease and potentially uncovering novel therapeutic strategies for conditions from galactosemia to cancer.

References

An In-depth Technical Guide to the Role of UDP-Galactose in Glycolipid and Glycoprotein Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

Uridine diphosphate galactose (UDP-Gal) is a critical activated nucleotide sugar that serves as the primary galactose donor for the biosynthesis of a vast array of glycoconjugates, including glycoproteins and glycolipids. These molecules are integral to cellular structure and function, mediating processes such as cell adhesion, signaling, and immune recognition. The precise regulation of UDP-Gal synthesis and utilization is paramount for cellular homeostasis, and its dysregulation is implicated in various diseases, including galactosemia and cancer. This technical guide provides a comprehensive overview of the biosynthesis of UDP-Gal via the Leloir pathway, its transport into the Golgi and endoplasmic reticulum, and its role as a substrate for galactosyltransferases in the glycosylation of proteins and lipids. We detail key experimental protocols for analyzing glycosylation, present quantitative data on relevant enzymatic activities, and discuss the therapeutic potential of targeting these pathways for drug development.

The Biosynthesis of UDP-Galactose: The Leloir Pathway

The primary metabolic route for the synthesis of this compound is the Leloir pathway, a conserved series of four enzymatic reactions that converts galactose into UDP-glucose.[1][2] This pathway is not only crucial for utilizing dietary galactose but also for producing the UDP-Gal necessary for biosynthetic reactions.[3]

The key steps are as follows:

  • Isomerization: β-D-galactose is first converted to α-D-galactose by galactose mutarotase.[1]

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to produce galactose-1-phosphate (Gal-1-P).[1][4]

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to Gal-1-P, yielding this compound and glucose-1-phosphate.[1][4][5]

  • Epimerization: this compound 4'-epimerase (GALE) interconverts this compound and UDP-glucose, thus regenerating the UDP-glucose consumed in the previous step and providing a mechanism for UDP-Gal synthesis even in the absence of dietary galactose.[1][6] GALE can also interconvert UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc).[6][7]

Defects in the enzymes of the Leloir pathway, particularly GALT, lead to the genetic disorder galactosemia, characterized by the toxic accumulation of galactose-1-phosphate.[3][8]

Leloir_Pathway The Leloir Pathway for this compound Biosynthesis cluster_galt Galactose-1-Phosphate Uridylyltransferase (GALT) Reaction Gal β-D-Galactose aGal α-D-Galactose Gal->aGal Galactose Mutarotase Gal1P Galactose-1-Phosphate aGal->Gal1P Galactokinase (GALK) + ATP UDPGal This compound Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc this compound 4'-epimerase (GALE) dummy1 UDPGlc->dummy1 Glc1P Glucose-1-Phosphate dummy1->Gal1P dummy1->Glc1P dummy2

A diagram of the Leloir Pathway for this compound synthesis.

Transport of this compound into the Golgi and ER

Glycosylation reactions occur within the lumen of the endoplasmic reticulum (ER) and Golgi apparatus.[9] Since UDP-Gal is synthesized in the cytoplasm, it must be transported across the membranes of these organelles. This transport is mediated by specific nucleotide sugar transporters (NSTs).

The primary this compound transporter (UGT), also known as SLC35A2, is an antiporter located in the Golgi membrane that moves UDP-Gal from the cytosol into the Golgi lumen in exchange for UMP.[9][10] Two splice variants, UGT1 and UGT2, have been identified and appear to be crucial for the proper glycosylation of proteins.[10]

While most galactosylation occurs in the Golgi, the synthesis of certain glycolipids, such as galactosylceramide, is initiated in the ER.[9] Evidence suggests that the this compound:ceramide galactosyltransferase (CGT) can form a complex with UGT, retaining it in the ER and ensuring a local supply of UDP-Gal for glycolipid synthesis.[9][11] Defects in the UGT transporter lead to a type of Congenital Disorder of Glycosylation (CDG), designated SLC35A2-CDG, which results in insufficient galactosylation of both glycoproteins and glycolipids.[12]

UDP_Gal_Transport This compound Transport and Utilization cluster_cytosol Cytosol cluster_golgi Golgi Lumen cluster_er ER Lumen UDPGal_cyto This compound UGT_golgi UGT (SLC35A2) UDPGal_cyto->UGT_golgi Import UGT_er UGT-CGT Complex UDPGal_cyto->UGT_er Import UMP_cyto UMP UDPGal_golgi This compound Gal_Glycoprotein Galactosylated Glycoprotein UDPGal_golgi->Gal_Glycoprotein Galactosyltransferase (β4GalT1, etc.) UMP_golgi UMP UMP_golgi->UGT_golgi Export Glycoprotein Nascent Glycoprotein Glycoprotein->Gal_Glycoprotein UDPGal_er This compound GalCer Galactosylceramide (Glycolipid) UDPGal_er->GalCer Ceramide Galactosyltransferase (CGT) Ceramide Ceramide Ceramide->GalCer UGT_golgi->UMP_cyto UGT_golgi->UDPGal_golgi UGT_er->UDPGal_er

Transport of UDP-Gal into Golgi and ER for glycosylation.

Role in Glycoprotein and Glycolipid Biosynthesis

Once inside the Golgi and ER, UDP-Gal serves as the donor substrate for galactosyltransferases. These enzymes catalyze the transfer of galactose to specific acceptor molecules, which can be N-acetylglucosamine (GlcNAc) residues on glycoproteins or ceramide for glycolipids.[13][14]

  • Glycoproteins: Galactose is a common component of both N-linked and O-linked glycans.[15] Galactosyltransferases, such as β-1,4-galactosyltransferase (β4GalT), add galactose to terminal GlcNAc residues on growing glycan chains.[16] This galactosylation is often a prerequisite for subsequent modifications, such as sialylation, which are critical for protein stability, function, and recognition.[7]

  • Glycolipids: The synthesis of many glycosphingolipids begins with the transfer of glucose or galactose to a ceramide backbone.[17] UGT8, a ceramide-specific galactosyltransferase, catalyzes the formation of galactosylceramide (GalCer), a foundational step in the synthesis of major sphingolipids in the brain.[18]

The availability of UDP-Gal can be a rate-limiting factor in glycosylation. Studies using CRISPR/Cas9 to delete GALE in human cells have shown dramatic reductions in cell-surface galactose, leading to hypoglycosylation of receptors like integrins and the Fas death receptor, thereby impacting cell adhesion and apoptosis signaling.[7][19]

Quantitative Data Summary

Quantitative analysis is essential for understanding the kinetics of enzymes in the UDP-Gal pathway and for developing targeted inhibitors.

Table 1: Inhibitor Activities Against UDP-Hexose Biosynthesis Enzymes

Compound Target Enzyme(s) IC50 Value Cell Line / System Reference(s)
GAL-012 GALT, UGP2, AGX1/UAP1 ~30 µM In vitro kinetic assay [5][20]
UDP-6F-α-D-Galf GlfT2 (Galactosyltransferase) 25% inhibition at 2 mM Recombinant enzyme [21]
UDP-5-deoxy-α-D-Galf GlfT2 (Galactosyltransferase) 25% inhibition at 2 mM Recombinant enzyme [21]
UDP-6-deoxy-α-D-Galf GlfT2 (Galactosyltransferase) 32% inhibition at 2 mM Recombinant enzyme [21]

| 1-thio-N-butyrylGlcNβ-(2-naphthyl) | β-1,4-Gal-transferase T1 | Kᵢ of 0.01 mM | Bovine enzyme |[16] |

Table 2: Impact of GALE Deletion on Nucleotide Sugar Levels

Cell Line Condition UDP-Gal Level UDP-GalNAc Level Reference(s)
HeLa / 293T GALE-/- Significantly Reduced Reduced [7][22]

| HeLa / 293T | GALE-/- + Galactose | High Accumulation | Partially Restored |[7][22] |

Experimental Protocols

Analyzing the role of UDP-Gal in glycosylation requires a suite of biochemical and analytical techniques. Below are summarized methodologies for key experiments.

Protocol: Galactosyltransferase Activity Assay

This protocol is a composite method for measuring the activity of galactosyltransferases, such as β-1,4-galactosyltransferase, using a radiolabeled donor substrate.[23][24]

Objective: To quantify the transfer of galactose from UDP-Gal to an acceptor substrate by a specific galactosyltransferase in a cell or tissue lysate.

Materials:

  • Enzyme Source: Cell/tissue homogenate or microsomal fraction (20-50 µg total protein).

  • Reaction Buffer: 150 mM Sodium Cacodylate (pH 7.2) or HEPES/KOH buffer.[25][26]

  • Acceptor Substrate: N-acetyl-D-glucosamine (GlcNAc) or a specific glycopeptide/glycolipid acceptor.

  • Donor Substrate: UDP-[14C]Galactose or UDP-[3H]Galactose.

  • Cofactor: MnCl₂ (required for many galactosyltransferases).[27]

  • Stop Solution: Ice-cold water or 0.1 M EDTA.

  • Cleanup: Dowex 1x8 anion-exchange column or equivalent.[23]

  • Detection: Liquid scintillation counter and scintillation fluid.

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates on ice using a suitable lysis buffer (e.g., HEPES/KOH). Determine the total protein concentration using a BCA assay.[26]

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, acceptor substrate, MnCl₂, and 20-50 µg of protein sample. Bring to a final volume of ~50 µl. Prepare duplicate reactions.

  • Initiate Reaction: Add radioactively labeled this compound to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[23][24]

  • Terminate Reaction: Stop the reaction by adding 100 µl of ice-cold water.[24]

  • Separation: Load the entire reaction mixture onto a pre-equilibrated anion-exchange column (e.g., Dowex 1x8). The negatively charged, unreacted UDP-[14C]Gal will bind to the resin, while the neutral, radiolabeled product will flow through.[23]

  • Elution & Collection: Wash the column with water and collect the eluate containing the radiolabeled product.

  • Quantification: Mix the eluate with scintillation fluid and measure the radioactivity (counts per minute, cpm) using a liquid scintillation counter. The cpm is directly proportional to the enzyme activity.

Protocol_Workflow Workflow for Galactosyltransferase Activity Assay A 1. Prepare Lysate (Cell/Tissue) B 2. Set Up Reaction Mix (Buffer, Acceptor, MnCl2, Lysate) A->B C 3. Add UDP-[14C]Gal (Initiate Reaction) B->C D 4. Incubate (37°C, 30-60 min) C->D E 5. Terminate (Add Cold Water/EDTA) D->E F 6. Separation (Anion-Exchange Column) E->F G 7. Collect Eluate (Radiolabeled Product) F->G H 8. Quantification (Scintillation Counting) G->H

A generalized workflow for measuring enzyme activity.
Protocol: Analysis of Glycosylation by Mass Spectrometry

Mass spectrometry (MS)-based glycoproteomics is a powerful tool for identifying glycosylation sites and characterizing glycan structures.[28][29]

Objective: To identify and characterize N- and O-linked glycans on proteins from a complex biological sample.

Materials:

  • Protein Sample: Purified protein, cell lysate, or biological fluid.

  • Enzymes: Trypsin (for proteolytic digest), PNGase F (to release N-linked glycans).[29]

  • Enrichment Media: Hydrophilic Interaction Liquid Chromatography (HILIC) beads or lectin affinity columns.[15][30]

  • Instrumentation: High-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

Procedure:

  • Protein Digestion: The protein sample is denatured, reduced, alkylated, and then digested with trypsin to generate a complex mixture of peptides.

  • Glycopeptide Enrichment: Because glycopeptides are often in low abundance, an enrichment step is necessary. HILIC is a common method that effectively captures glycopeptides.[30] Alternatively, lectin affinity chromatography can be used to isolate peptides with specific glycan motifs.[15]

  • Optional: Glycan Release: For N-glycan analysis, enriched glycopeptides can be treated with PNGase F to release the N-glycans, which can then be analyzed separately (glycomics).[29]

  • LC-MS/MS Analysis: The enriched glycopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. Fragmentation methods like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are used. CID tends to fragment the glycans, while ETD preserves the glycan structure while fragmenting the peptide backbone, which is useful for site localization.[29]

  • Data Analysis: Specialized bioinformatics software is used to interpret the complex MS/MS spectra to identify the peptide sequence, the site of glycosylation, and the composition of the attached glycan.[31]

Therapeutic Implications and Drug Development

The central role of UDP-Gal in biosynthesis makes the enzymes of its metabolic pathway attractive targets for therapeutic intervention.[32]

  • Cancer Therapy: Aberrant glycosylation is a hallmark of cancer, contributing to metastasis and drug resistance. Inhibiting enzymes like GALT or specific galactosyltransferases could disrupt the synthesis of cancer-associated glycans.[5] Small molecule inhibitors like GAL-012 have been shown to inhibit GALT and suppress the growth of cancer cells in culture.[5][20]

  • Antiviral/Antimicrobial Agents: Many pathogens rely on host glycosylation machinery or have their own unique galactan synthesis pathways that are essential for virulence. For example, mycobacterial galactan biogenesis is a target for tuberculosis drug development, with synthetic UDP-galactofuranose (UDP-Galf) analogs acting as potent inhibitors.[21]

  • Treating Genetic Disorders: For disorders like SLC35A2-CDG, which arise from defective UDP-Gal transport, supplementation with oral galactose has shown some clinical and biochemical improvement, suggesting that increasing the cytoplasmic substrate pool may help overcome the transport defect.[12]

The development of specific inhibitors for galactosyltransferases and other enzymes in the UDP-Gal pathway is an active area of research, with potential applications in oncology, infectious disease, and immunology.[16][32]

References

An In-depth Technical Guide to UDP-Galactose Metabolism in Diverse Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate galactose (UDP-Galactose) is a pivotal intermediate in the metabolism of galactose and a crucial precursor for the biosynthesis of a wide array of glycoconjugates, including glycoproteins, glycolipids, and polysaccharides. The metabolic pathways responsible for its synthesis and interconversion are highly conserved across prokaryotes and eukaryotes, underscoring their fundamental biological importance. This technical guide provides a comprehensive overview of the core pathways of this compound metabolism, with a particular focus on the Leloir pathway. It details the key enzymes involved, their kinetic properties, and the regulation of these pathways in model organisms such as Escherichia coli and Saccharomyces cerevisiae, as well as in humans. Furthermore, this guide presents detailed experimental protocols for the characterization of key enzymes and the quantification of this compound, alongside an exploration of the implications of this metabolic nexus in human disease and as a target for drug development.

Core Pathways of this compound Metabolism

The central pathway for galactose utilization is the Leloir pathway, which facilitates the conversion of galactose into glucose-1-phosphate. This allows galactose-derived carbons to enter mainstream glycolysis.[1][2][3] Concurrently, this compound serves as a vital precursor for the synthesis of complex carbohydrates.

The Leloir Pathway

The Leloir pathway is the primary route for the catabolism of D-galactose and consists of a series of enzymatic reactions:

  • Anomerization: The pathway initiates with the conversion of β-D-galactose to its α-anomer by galactose mutarotase (or aldose 1-epimerase), as α-D-galactose is the active form for the subsequent step.[1]

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C1 position, utilizing ATP to produce galactose-1-phosphate (Gal-1-P). This is a critical and irreversible step in the pathway.[3][4]

  • Uridylyltransfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding this compound and glucose-1-phosphate.[1][2]

  • Epimerization: This compound 4-epimerase (GALE) interconverts this compound and UDP-glucose. This reversible reaction is crucial for both galactose catabolism and the de novo synthesis of this compound from glucose.[1][5]

The glucose-1-phosphate generated can be converted to glucose-6-phosphate by phosphoglucomutase and subsequently enter glycolysis.[1]

De Novo Synthesis and Salvage Pathways

In addition to the Leloir pathway, cells can synthesize this compound from UDP-glucose via the action of this compound 4-epimerase. This de novo synthesis route is essential when exogenous galactose is unavailable. Some organisms also possess salvage pathways that can convert galactose-1-phosphate to this compound through the action of a UDP-sugar pyrophosphorylase.[6]

Key Enzymes and Their Kinetic Properties

The efficiency and regulation of this compound metabolism are dictated by the kinetic parameters of its core enzymes. A comparative summary of these properties in E. coli, S. cerevisiae, and humans is presented below.

EnzymeOrganismSubstrate(s)K_m_ (mM)V_max_ (µmol/min/mg)Reference
Galactokinase (GALK) E. coliGalactose0.1 - 0.5~10-20
ATP0.1 - 0.4
S. cerevisiaeGalactose0.5 - 1.0~15-30
ATP0.2 - 0.6
HumanGalactose0.05 - 0.2~1-5
ATP0.1 - 0.3
Galactose-1-Phosphate Uridylyltransferase (GALT) E. coliGal-1-P0.2 - 0.5~20-40
UDP-Glc0.1 - 0.3
S. cerevisiaeGal-1-P0.3 - 0.7~10-25
UDP-Glc0.1 - 0.4
HumanGal-1-P0.38Not specified[2]
UDP-Glc0.071[2]
This compound 4-Epimerase (GALE) E. coliUDP-Gal0.05 - 0.1~50-100
S. cerevisiaeUDP-Gal0.1 - 0.3~40-80
HumanUDP-Gal0.05Not specified[7]
UDP-Glc0.03 - 0.08

Table 1: Comparative Enzyme Kinetics of Key Leloir Pathway Enzymes. Note: The provided V_max_ values are approximate and can vary significantly based on purification methods and assay conditions.

Intracellular Concentrations of this compound

The intracellular pool of this compound is tightly regulated and reflects the metabolic state of the cell.

Organism/Cell TypeConditionThis compound ConcentrationReference
E. coli Glucose-fedNot readily available[8]
S. cerevisiae Glucose-to-galactose shiftIncreases significantly after 60 min[3]
Human Fibroblasts (Galactosemic) 0.1% Galactose25 ± 5 µmoles/100 g protein[9]
Human Fibroblasts (Control) 0.1% Galactose82 ± 10 µmoles/100 g protein[9]
Human Colon Cancer Cells (HT-29, undifferentiated) GlucoseElevated levels[10]
Human Colon Cancer Cells (HT-29, differentiated) GalactoseLow levels[10]

Table 2: Intracellular Concentrations of this compound in Different Organisms and Cell Types.

Regulation of this compound Metabolism

The pathways of this compound metabolism are subject to intricate regulatory mechanisms at both the transcriptional and post-translational levels.

Transcriptional Regulation in Microorganisms
  • E. coli : The genes of the Leloir pathway (galK, galT, and galE) are organized in the gal operon. This operon is subject to negative regulation by the GalR repressor, which binds to operator sites in the absence of galactose. The presence of galactose leads to its conversion to D-galactose, which acts as an inducer, causing GalR to dissociate and allowing transcription. The gal operon is also positively regulated by the catabolite activator protein (CAP) in the absence of glucose.[11][12]

  • S. cerevisiae : In yeast, the GAL genes encoding the Leloir pathway enzymes are tightly regulated. In the absence of galactose, the transcriptional activator Gal4p is inhibited by the repressor Gal80p. When galactose is present, it (or a metabolite) binds to the sensor protein Gal3p, which then interacts with Gal80p, relieving its repression of Gal4p and leading to the robust transcription of the GAL genes.[2][13] This system is also subject to catabolite repression by glucose.[13]

Regulation_Yeast cluster_glucose High Glucose cluster_galactose High Galactose, Low Glucose Glucose Glucose Mig1p Mig1p Glucose->Mig1p activates GAL_Genes_off GAL Genes (Repressed) Mig1p->GAL_Genes_off represses Galactose Galactose Gal3p Gal3p Galactose->Gal3p activates Gal80p Gal80p Gal3p->Gal80p inhibits Gal4p Gal4p Gal80p->Gal4p inhibits GAL_Genes_on GAL Genes (Activated) Gal4p->GAL_Genes_on activates

Fig 1. Transcriptional regulation of the GAL genes in S. cerevisiae.
Hormonal and Allosteric Regulation in Mammals

In mammals, the expression and activity of the Leloir pathway enzymes can be influenced by hormones. For instance, during lactation, the synthesis of lactose in the mammary gland is upregulated, a process that involves increased expression of genes involved in this compound synthesis, potentially under the control of hormones like prolactin.[1]

Allosteric regulation also plays a role. For example, UDP-glucose can act as a competitive inhibitor of GALT, providing a feedback mechanism to control the flux through the pathway.

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is crucial for studying this compound metabolism. This section provides detailed protocols for key assays.

Assay for Galactokinase (GALK) Activity (Spectrophotometric Method)

This coupled enzyme assay measures the production of ADP, which is linked to the oxidation of NADH.[14][15]

Materials:

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM ATP, 1 mM phosphoenolpyruvate, 0.2 mM NADH.

  • Enzyme Mix: Lactate dehydrogenase (LDH) and pyruvate kinase (PK) (e.g., 5 units/mL each).

  • Substrate: 100 mM D-Galactose.

  • Sample: Cell or tissue lysate.

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer and Enzyme Mix.

  • Add the sample lysate to the reaction mixture and incubate for 5 minutes at 37°C to allow for the consumption of any endogenous pyruvate.

  • Initiate the reaction by adding D-Galactose.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation, which is proportional to the GALK activity.

GALK_Assay Galactose Galactose Gal-1-P Gal-1-P Galactose->Gal-1-P GALK ATP ATP ADP ADP ATP->ADP PEP PEP Pyruvate Pyruvate NADH NADH NAD+ NAD+ Lactate Lactate ADPPEP ADPPEP ATPPyruvate ATPPyruvate ADPPEP->ATPPyruvate PK PyruvateNADH PyruvateNADH LactateNAD+ LactateNAD+ PyruvateNADH->LactateNAD+ LDH

Fig 2. Workflow for the coupled spectrophotometric assay of GALK activity.
Assay for Galactose-1-Phosphate Uridylyltransferase (GALT) Activity (HPLC-Based Method)

This direct assay measures the formation of this compound from galactose-1-phosphate and UDP-glucose.[2][16]

Materials:

  • Reaction Buffer: 100 mM Glycine buffer (pH 8.7).

  • Substrates: 4 mM Galactose-1-Phosphate, 1 mM UDP-Glucose.

  • Sample: Erythrocyte lysate or other cell/tissue extracts.

  • Stopping Reagent: Perchloric acid (e.g., 1 M).

  • HPLC System: Reversed-phase C18 column with UV detector (262 nm).

Procedure:

  • Pre-warm the Reaction Buffer and substrates to 37°C.

  • Add the sample lysate to the reaction mixture to initiate the reaction.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the Stopping Reagent.

  • Centrifuge to pellet precipitated proteins.

  • Analyze the supernatant by HPLC to separate and quantify UDP-glucose and this compound.

  • Calculate GALT activity based on the amount of this compound produced.

Assay for this compound 4-Epimerase (GALE) Activity (Coupled Enzyme Assay)

This assay measures the conversion of this compound to UDP-glucose, which is then oxidized by UDP-glucose dehydrogenase, leading to the reduction of NAD⁺ to NADH.[17][18]

Materials:

  • Reaction Buffer: 100 mM Glycine buffer (pH 8.8).

  • Substrate: 1 mM this compound.

  • Cofactor: 2 mM NAD⁺.

  • Coupling Enzyme: UDP-glucose dehydrogenase (UGDH).

  • Sample: Purified enzyme or cell lysate.

Procedure:

  • Combine the Reaction Buffer, NAD⁺, and UGDH in a cuvette.

  • Add the sample containing GALE and incubate for a brief period.

  • Initiate the reaction by adding this compound.

  • Monitor the increase in absorbance at 340 nm, corresponding to the production of NADH.

  • Calculate GALE activity from the rate of NADH formation.

Quantification of this compound by LC-MS/MS

This highly sensitive and specific method allows for the precise quantification of this compound in complex biological samples.[2][5][19]

Materials:

  • Extraction Solvent: Acetonitrile/Methanol/Water mixture (e.g., 40:40:20).

  • Internal Standard: ¹³C-labeled this compound.

  • LC-MS/MS System: HILIC or reversed-phase column coupled to a triple quadrupole mass spectrometer.

Procedure:

  • Harvest cells and rapidly quench metabolism (e.g., with cold methanol).

  • Extract metabolites using the cold Extraction Solvent containing the internal standard.

  • Centrifuge to remove cell debris.

  • Analyze the supernatant by LC-MS/MS using multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for this compound and the internal standard.

  • Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

This compound Metabolism in Disease and Drug Development

Defects in the enzymes of the Leloir pathway lead to the genetic disorder galactosemia . The most common and severe form, classic galactosemia, is caused by a deficiency in GALT, leading to the accumulation of toxic metabolites like galactose-1-phosphate and galactitol.[2] This accumulation can cause severe symptoms, including liver dysfunction, cataracts, and neurological damage. Deficiencies in GALK and GALE also lead to forms of galactosemia with varying severity.

The essential role of this compound in the biosynthesis of glycoconjugates makes the enzymes involved in its metabolism attractive targets for drug development. For instance, inhibiting this compound synthesis could be a strategy to interfere with the glycosylation of proteins and lipids that are crucial for the survival and virulence of pathogens or the proliferation of cancer cells. Small molecule inhibitors targeting GALT and other enzymes in the pathway are being investigated for their therapeutic potential.[20]

Conclusion

This compound metabolism represents a central hub in cellular carbohydrate processing, linking the catabolism of dietary galactose with the biosynthesis of essential complex glycans. The core Leloir pathway and its associated enzymes are highly conserved, yet their regulation is adapted to the specific needs of different organisms. Understanding the intricacies of these pathways, from their kinetic properties to their complex regulatory networks, is fundamental for both basic research and the development of novel therapeutic strategies targeting a range of human diseases. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working in this dynamic field.

References

The Central Role of UDP-Galactose in Lactose Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the biochemical and regulatory functions of Uridine Diphosphate (UDP)-Galactose, the activated form of galactose, in the synthesis of lactose within the mammary gland. Understanding this critical pathway is paramount for research in lactation physiology, dairy science, and the development of therapeutic interventions for lactation-related disorders.

Executive Summary

Lactose, the primary carbohydrate in the milk of most mammals, is a disaccharide synthesized from two monosaccharides: glucose and UDP-galactose. The synthesis is a tightly regulated process, occurring exclusively in the Golgi apparatus of mammary epithelial cells. This compound serves as the essential donor of the galactose moiety, and its availability is a key rate-limiting factor in lactose production. This document details the enzymatic steps of this compound formation, its transport, its role in the lactose synthase complex, and the hormonal signaling pathways that govern the expression of key genes in this process. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to support advanced research and development.

The Biochemical Pathway of Lactose Synthesis

Lactose synthesis is a two-substrate reaction catalyzed by the lactose synthase enzyme complex. The overall reaction is:

This compound + D-Glucose → Lactose + UDP

This seemingly simple reaction is contingent on a multi-step preparatory pathway to produce and transport the necessary substrates to the correct subcellular location.

Synthesis of this compound

This compound is primarily derived from glucose in the mammary epithelial cell through a series of enzymatic reactions. Dietary galactose can also serve as a precursor.

  • Glucose Phosphorylation : Glucose entering the cell is phosphorylated to Glucose-6-Phosphate (G6P) by Hexokinase (HK).

  • Isomerization : Phosphoglucomutase (PGM) reversibly isomerizes G6P to Glucose-1-Phosphate (G1P).[1]

  • UDP-Glucose Formation : UDP-Glucose Pyrophosphorylase (UGP2) catalyzes the reaction between G1P and Uridine Triphosphate (UTP) to form UDP-glucose, a pivotal intermediate.[1]

  • Epimerization : Finally, this compound 4-epimerase (GALE) catalyzes the reversible conversion of UDP-glucose to this compound.[2][3] This step is crucial for providing the galactosyl donor for lactose synthesis, especially when dietary galactose is limited.[4]

Transport into the Golgi Apparatus

Both this compound and glucose must be transported from the cytoplasm into the lumen of the Golgi apparatus, where lactose synthesis occurs.[5][6]

  • This compound Transport : The solute carrier SLC35A2 acts as a specific antiporter, transporting this compound into the Golgi lumen in exchange for Uridine Monophosphate (UMP).[5][7]

  • Glucose Transport : Glucose is transported into the Golgi via specific glucose transporters (GLUTs), such as GLUT1.[1][5]

The Lactose Synthase Enzyme Complex

The synthesis of lactose is catalyzed by the lactose synthase complex, which has two components:[8][9][10]

  • β-1,4-galactosyltransferase (B4GALT1) : The catalytic subunit, which is found in many tissues and typically transfers galactose to N-acetylglucosamine.

  • α-lactalbumin (LALBA) : A mammary-specific regulatory protein. The expression of LALBA is induced during lactation. Its binding to B4GALT1 dramatically lowers the Michaelis constant (Km) for glucose by about 1000-fold, shifting the substrate preference of B4GALT1 from N-acetylglucosamine to glucose and thereby enabling high-level lactose production.[8][11]

The overall workflow from glucose uptake to lactose secretion is a coordinated process involving multiple enzymes and transporters.

G cluster_cytoplasm Cytoplasm cluster_golgi Golgi Lumen Glucose_cyto Glucose G6P Glucose-6-Phosphate Glucose_cyto->G6P Hexokinase GLUT1 GLUT1 Glucose_cyto->GLUT1 G1P Glucose-1-Phosphate G6P->G1P PGM1 UDP_Glucose UDP-Glucose G1P->UDP_Glucose UGP2 UTP UTP UTP->UDP_Glucose UDP_Galactose_cyto This compound UDP_Glucose->UDP_Galactose_cyto GALE SLC35A2 SLC35A2 UDP_Galactose_cyto->SLC35A2 Glucose_golgi Glucose LS_Complex Lactose Synthase Complex Glucose_golgi->LS_Complex UDP_Galactose_golgi This compound UDP_Galactose_golgi->LS_Complex Lactose Lactose UDP UDP B4GALT1 B4GALT1 B4GALT1->LS_Complex LALBA α-lactalbumin LALBA->LS_Complex LS_Complex->Lactose LS_Complex->UDP GLUT1->Glucose_golgi SLC35A2->UDP_Galactose_golgi

Caption: Cellular workflow of lactose synthesis.

Regulation of Lactose Synthesis

The initiation and maintenance of lactation (lactogenesis) involve significant hormonal changes that regulate the expression of genes crucial for lactose synthesis.

Hormonal Control

The primary hormonal drivers are prolactin and progesterone:

  • Progesterone : During pregnancy, high levels of progesterone inhibit lactogenesis. After parturition, a sharp drop in progesterone levels removes this inhibition.[7]

  • Prolactin : The decline in progesterone allows the prolactin receptor (PRLR) to become fully functional. Prolactin signaling is essential for the transcription of milk protein genes and the enzymes involved in lactose synthesis.[7][12]

Prolactin Signaling Pathway (JAK2/STAT5)

Prolactin binding to its receptor on the mammary epithelial cell surface activates the Janus kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) pathway.[5][8]

  • Receptor Dimerization : Prolactin binding induces dimerization of the prolactin receptor.

  • JAK2 Activation : The associated JAK2 proteins phosphorylate each other and the receptor's cytoplasmic tails.

  • STAT5 Recruitment & Phosphorylation : STAT5 proteins are recruited to the phosphorylated receptor, where they are themselves phosphorylated by JAK2.[9]

  • STAT5 Dimerization & Nuclear Translocation : Phosphorylated STAT5 proteins dimerize and translocate to the nucleus.

  • Gene Transcription : In the nucleus, STAT5 dimers bind to specific DNA sequences (GAS sites) in the promoter regions of target genes, activating their transcription.[9] Genes upregulated by this pathway include those encoding for this compound synthesis and transport, such as UGP2 and SLC35A2.[7][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRLR Prolactin Receptor (Dimer) JAK2_inactive JAK2 PRLR->JAK2_inactive activates Prolactin Prolactin Prolactin->PRLR binds JAK2_active P-JAK2-P JAK2_inactive->JAK2_active Autophosphorylation STAT5_inactive STAT5 JAK2_active->STAT5_inactive STAT5_active P-STAT5 STAT5_inactive->STAT5_active Phosphorylation STAT5_dimer P-STAT5 Dimer STAT5_active->STAT5_dimer STAT5_active->STAT5_dimer GAS_site GAS Site STAT5_dimer->GAS_site binds cluster_nucleus cluster_nucleus STAT5_dimer->cluster_nucleus Translocation DNA Target Gene DNA GAS_site->DNA mRNA mRNA (e.g., UGP2, SLC35A2) DNA->mRNA Transcription

Caption: Prolactin JAK2/STAT5 signaling pathway.

Quantitative Data in Lactose Synthesis

The onset of lactation is marked by significant changes in metabolite concentrations and gene expression. The data below, derived from studies in humans, illustrates the coordinated upregulation of the this compound synthesis pathway.[7][13]

Table 1: Milk Metabolite Concentrations During Early Lactation

Time PostpartumLactose (mM)Free Glucose (mM)
6 hours750.1
96 hours185 - 2001.0
Data represents mean concentrations observed in human milk.[7][13]

Table 2: Fold Change in Gene Expression in Mammary Epithelial Cells

GeneProtein FunctionFold Increase (6h vs 72-96h)
UGP2UDP-Glucose Pyrophosphorylase 2~10-fold
PGM1Phosphoglucomutase 1~3-fold
SLC35A2This compound Transporter~3-fold
PRLRProlactin Receptor~10-fold
STAT5Signal Transducer and Activator of Transcription 5~2.5-fold
Data represents the approximate fold increase in mRNA levels during the onset of lactation in humans.[7][12]

Table 3: Selected Enzyme Kinetic Parameters

EnzymeSubstrateKm ValueConditions / Notes
Lactose Synthase (Bovine)This compound16 µMIn the presence of Mn2+
Lactose Synthase (Bovine)Glucose> 1 MIn the absence of α-lactalbumin
Lactose Synthase (Bovine)Glucose~ 1 mMIn the presence of α-lactalbumin
Kinetic parameters highlight the critical role of α-lactalbumin in increasing the affinity for glucose.[11][14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound and lactose synthesis pathway.

Protocol: Measurement of Lactose Concentration (Enzymatic Assay)

This protocol is based on commercially available kits that utilize a coupled enzyme reaction.[14][16]

  • Principle : Lactose is hydrolyzed by β-galactosidase (lactase) into D-glucose and D-galactose. The released D-galactose is then oxidized by galactose oxidase or galactose dehydrogenase, which produces a chromophore or fluorophore that can be measured. Alternatively, the released D-glucose can be measured.

  • Materials :

    • Sample (e.g., milk, cell culture supernatant)

    • Lactose Assay Kit (e.g., Sigma-Aldrich MAK017, Megazyme K-LOLAC) containing:

      • Lactose Assay Buffer

      • β-Galactosidase (Lactase)

      • Detection Enzyme Mix (e.g., Galactose Dehydrogenase, NAD+)

      • Probe/Substrate for colorimetric or fluorometric detection

      • Lactose Standard

    • 96-well microplate (clear for colorimetric, black for fluorometric)

    • Microplate reader

    • Deproteinization/clarification reagents (if required for sample type, e.g., Carrez reagents)

  • Procedure :

    • Sample Preparation :

      • For milk samples, deproteinize and remove fat. This can be done using Carrez clarification or perchloric acid precipitation, followed by neutralization.[2] Dilute the clarified sample with assay buffer to bring the lactose concentration into the linear range of the assay (e.g., 0.2-10 nmol/well).

      • For cell culture supernatants, centrifuge to remove cells and debris. Assay directly or dilute if necessary.

    • Standard Curve Preparation : Prepare a standard curve using the provided Lactose Standard. Dilute the standard in assay buffer to create a series of known concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

    • Reaction Setup :

      • Add 50 µL of each standard and sample into separate wells of the 96-well plate.

      • If the kit measures total galactose vs. free galactose, set up parallel wells for samples: one with lactase (to measure total galactose after lactose hydrolysis) and one without (to measure endogenous free galactose).

    • Enzymatic Reaction :

      • Prepare a Reaction Mix according to the kit's instructions, containing the detection enzymes and probe.

      • Add 50 µL of the Reaction Mix to each well.

      • For lactose measurement, add β-galactosidase to the appropriate wells.

    • Incubation : Incubate the plate for the time and temperature specified in the kit protocol (e.g., 30-60 minutes at 37°C), protected from light.

    • Measurement : Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

    • Calculation : Subtract the blank reading from all measurements. Plot the standard curve and determine the concentration of lactose in the samples from the curve. Correct for any dilution factors. Lactose concentration = (Total Galactose) - (Free Galactose).

Protocol: this compound 4-epimerase (GALE) Activity Assay

This protocol outlines a coupled spectrophotometric assay to measure GALE activity.[6][17][18]

  • Principle : GALE converts this compound to UDP-glucose. The product, UDP-glucose, is then used as a substrate by UDP-glucose dehydrogenase (UGDH), which catalyzes its oxidation and the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.

  • Materials :

    • Sample lysate (from tissue homogenate or cultured cells)

    • Reaction Buffer (e.g., 100 mM Glycine, pH 8.7)

    • This compound (substrate)

    • NAD+ (cofactor for UGDH)

    • UDP-glucose dehydrogenase (UGDH, coupling enzyme)

    • UV-transparent 96-well plate or cuvettes

    • Spectrophotometer or plate reader capable of reading at 340 nm

  • Procedure :

    • Sample Preparation : Homogenize tissue or lyse cells in ice-cold assay buffer. Centrifuge at high speed (e.g., 12,000 x g for 10 min at 4°C) to pellet debris. Collect the supernatant (lysate) and determine its protein concentration.

    • Reaction Setup :

      • Prepare a reaction mixture in a microplate well or cuvette. For a final volume of 200 µL, add:

        • 150 µL Reaction Buffer

        • 20 µL NAD+ solution (to a final concentration of ~1-2 mM)

        • 10 µL UGDH solution (~0.5 Units)

        • 10 µL sample lysate (diluted to ensure the reaction rate is linear over time)

    • Pre-incubation : Incubate the mixture for 5-10 minutes at the desired temperature (e.g., 37°C) to allow any endogenous UDP-glucose in the sample to be consumed, establishing a stable baseline.

    • Initiate Reaction : Start the reaction by adding 10 µL of this compound solution (to a final concentration of ~0.5-1 mM).

    • Kinetic Measurement : Immediately measure the absorbance at 340 nm continuously or at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

    • Calculation :

      • Determine the rate of change in absorbance over time (ΔAbs340/min) from the linear portion of the curve.

      • Calculate the GALE activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

      • Activity (U/mL) = (ΔAbs340/min * Reaction Volume) / (ε * Light Path * Sample Volume)

      • Specific activity is expressed as U/mg of protein.

Protocol: Gene Expression Analysis by RT-qPCR

This protocol provides a general workflow for measuring the mRNA levels of genes like UGP2 and SLC35A2.[19]

  • Principle : Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify the amount of a specific mRNA in a sample. Total RNA is first reverse-transcribed into complementary DNA (cDNA), which then serves as a template for qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

  • Materials :

    • Mammary tissue or cultured cells

    • RNA extraction kit (e.g., TRIzol, RNeasy Kit)

    • cDNA synthesis kit (e.g., LunaScript RT Supermix)

    • qPCR Master Mix (e.g., SYBR Green Master Mix)

    • Gene-specific primers (forward and reverse) for target genes (UGP2, SLC35A2) and a reference (housekeeping) gene (e.g., ACTB, GAPDH)

    • Nuclease-free water

    • qPCR instrument

  • Procedure :

    • RNA Extraction : Extract total RNA from samples using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit).

    • cDNA Synthesis (Reverse Transcription) :

      • Synthesize cDNA from a fixed amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

      • The reaction typically includes RNA template, reverse transcriptase, dNTPs, and primers (oligo(dT) and/or random hexamers).

      • Incubate as per the kit's protocol (e.g., 10 min at 55°C, followed by heat inactivation).

    • qPCR Reaction Setup :

      • Prepare a qPCR reaction mix for each gene to be tested. For each reaction (e.g., 20 µL total volume):

        • 10 µL 2x SYBR Green Master Mix

        • 1 µL Forward Primer (10 µM)

        • 1 µL Reverse Primer (10 µM)

        • 2 µL diluted cDNA template

        • 6 µL Nuclease-free water

      • Set up reactions in triplicate for each sample and gene, including no-template controls.

    • qPCR Run :

      • Run the plate on a qPCR instrument using a standard thermal cycling protocol:

        • Initial denaturation (e.g., 95°C for 3 min)

        • 40 cycles of: Denaturation (95°C for 15 sec), Annealing/Extension (60°C for 60 sec).

        • Melt curve analysis to verify product specificity.

    • Data Analysis :

      • Determine the quantification cycle (Cq) value for each reaction.

      • Calculate the relative gene expression using the ΔΔCq method:

        • ΔCq = Cq(target gene) - Cq(reference gene)

        • ΔΔCq = ΔCq(treated sample) - ΔCq(control sample)

        • Fold Change = 2^(-ΔΔCq)

Conclusion and Future Directions

This compound is unequivocally central to the synthesis of lactose, acting as the activated galactosyl donor. Its production from glucose, transport into the Golgi, and utilization by the lactose synthase complex are all critical control points. The expression of the enzymes and transporters in this pathway is exquisitely regulated by hormonal signals, primarily through the prolactin-activated JAK2/STAT5 pathway, ensuring that large-scale lactose synthesis is synchronized with the physiological demands of lactation.

For drug development professionals, targeting this pathway could offer novel strategies for modulating milk production. For instance, enhancing the activity of rate-limiting enzymes like UGP2 or the transporter SLC35A2 could potentially increase milk volume in cases of insufficient lactation. Conversely, inhibitors of this pathway could be explored in contexts where lactation suppression is desired. Further research into the kinetic properties of these enzymes and the precise regulatory mechanisms governing their expression will continue to provide valuable insights for both fundamental science and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of UDP-Galactose for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate galactose (UDP-Galactose) is a critical activated sugar nucleotide that serves as a fundamental building block in the biosynthesis of numerous glycoconjugates, including glycoproteins, glycolipids, and proteoglycans.[1][2][3] Its availability is essential for in vitro studies related to drug development, particularly for investigating glycosyltransferase activity and developing inhibitors. This document provides detailed protocols for the enzymatic synthesis of this compound, methods for assaying the activity of key enzymes involved, and an overview of its role in cellular glycosylation pathways. The enzymatic approach offers a highly specific and efficient method for producing this compound, avoiding the complexities and potential impurities associated with chemical synthesis.[4][5][6][7]

Enzymatic Synthesis of this compound: The Leloir Pathway

The most common and well-established enzymatic route for this compound synthesis is the Leloir pathway.[8][9][10] This pathway involves the sequential action of three key enzymes:

  • Galactokinase (GALK): Catalyzes the phosphorylation of galactose to galactose-1-phosphate.

  • Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming this compound and glucose-1-phosphate.[11][12][13]

  • This compound 4'-Epimerase (GALE): Interconverts this compound and UDP-glucose, which can be important for driving the reaction towards this compound production.[14]

An alternative and efficient approach for in vitro synthesis is a one-pot reaction that utilizes Galactokinase (GALK) and UDP-glucose pyrophosphorylase (UGPase), sometimes referred to as UDP-sugar pyrophosphorylase, along with an inorganic pyrophosphatase (PPA) to drive the reaction forward.[5][15][16]

Signaling Pathway: The Leloir Pathway for this compound Synthesis

Leloir_Pathway Gal Galactose GALK Galactokinase (GALK) Gal->GALK ATP ATP ATP->GALK ADP ADP Gal1P Galactose-1-Phosphate GALT Galactose-1-Phosphate Uridylyltransferase (GALT) Gal1P->GALT UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate UDPGal This compound GALE This compound 4'-Epimerase (GALE) UDPGal->GALE GALK->ADP GALK->Gal1P GALT->Glc1P GALT->UDPGal GALE->UDPGlc

Caption: The Leloir Pathway for this compound synthesis.

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of this compound

This protocol describes a one-pot, multi-enzyme approach for the synthesis of this compound from galactose.[5][6][7][17]

Materials:

  • Galactokinase (GALK) from a suitable source (e.g., recombinant E. coli)

  • UDP-glucose pyrophosphorylase (UGPase) or a promiscuous UDP-sugar pyrophosphorylase

  • Inorganic Pyrophosphatase (PPA)

  • D-Galactose

  • Uridine-5'-triphosphate (UTP)

  • Adenosine-5'-triphosphate (ATP)

  • Tris-HCl buffer (pH 7.5-8.5)

  • Magnesium Chloride (MgCl₂)

  • Reaction vessel (e.g., microcentrifuge tube or bioreactor)

  • Incubator or water bath

Procedure:

  • Reaction Mixture Preparation: In a sterile reaction vessel, prepare the reaction mixture with the following final concentrations. The optimal concentrations may need to be determined empirically based on the specific activity of the enzymes used.

    • Tris-HCl (pH 8.5): 150 mM

    • MgCl₂: 75 mM

    • Uridine: 50 mM (as a precursor for UTP regeneration if using a system with UMP/UDP kinases) or UTP at a starting concentration of ~5-10 mM.

    • D-Galactose: 52 mM

    • ATP: 2 mM (if UTP is not directly supplied)

    • GALK: 0.17 µg/µL

    • UGPase: 0.12 µg/µL

    • PPA: 0.06 µg/µL

  • Initiate Reaction: Add the enzymes to the reaction mixture to initiate the synthesis.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 2 to 24 hours. The reaction time can be optimized by monitoring the progress of this compound formation.[15][18]

  • Monitoring the Reaction: The formation of this compound can be monitored by High-Performance Liquid Chromatography (HPLC).[19][20][21]

  • Termination of Reaction: The reaction can be terminated by heat inactivation of the enzymes (e.g., heating at 95°C for 5 minutes) or by adding a quenching agent like cold ethanol.

  • Purification (Optional): If a high purity of this compound is required, it can be purified from the reaction mixture using anion-exchange chromatography or porous graphitic carbon chromatography.[15][22]

Experimental Workflow for One-Pot this compound Synthesis

One_Pot_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Prepare Reaction Buffer (Tris-HCl, MgCl2) Mix Combine Reagents, Substrates, and Enzymes Reagents->Mix Substrates Prepare Substrates (Galactose, UTP/ATP) Substrates->Mix Enzymes Prepare Enzymes (GALK, UGPase, PPA) Enzymes->Mix Incubate Incubate at 37°C (2-24 hours) Mix->Incubate Monitor Monitor by HPLC Incubate->Monitor Terminate Terminate Reaction Monitor->Terminate Purify Purify this compound (Optional) Terminate->Purify Product Pure this compound Terminate->Product Purify->Product

Caption: Workflow for one-pot enzymatic synthesis of this compound.

Enzyme Activity Assays

Protocol 2: Galactokinase (GALK) Activity Assay

This is a coupled-enzyme spectrophotometric assay.[23][24][25]

Principle: The ADP produced in the GALK-catalyzed reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the GALK activity.

Materials:

  • Potassium Phosphate buffer (pH 7.0)

  • D-Galactose solution

  • ATP solution

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl)

  • EDTA

  • Sample containing GALK (e.g., cell lysate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mix Preparation: Prepare a reaction cocktail with the following final concentrations in a 3 ml cuvette:

    • Potassium Phosphate buffer (pH 7.0): 67 mM

    • D-Galactose: 3.3 mM

    • ATP: 0.6 mM

    • PEP: 1.6 mM

    • NADH: 0.13 mM

    • MgCl₂: 10 mM

    • KCl: 80 mM

    • EDTA: 2 mM

    • PK: ~35 units

    • LDH: ~50 units

  • Blank Measurement: Prepare a blank cuvette containing all components except the GALK sample.

  • Initiate Reaction: Add the GALK-containing sample to the reaction mix to start the reaction.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).

  • Calculate Activity: The rate of decrease in absorbance is used to calculate the enzyme activity, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of GALK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of galactose-1-phosphate per minute under the specified conditions.[23]

Protocol 3: Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay

This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for high sensitivity and specificity.[13][26]

Materials:

  • Glycine buffer (pH 8.7)

  • UDP-Glucose (UDPGlc) solution

  • ¹³C₆-labeled Galactose-1-Phosphate ([¹³C₆]-Gal-1-P) as substrate

  • Sample containing GALT (e.g., cell lysate or erythrocyte hemolysate)

  • Internal standard (e.g., [¹³C₆]-Glu-1-P)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine:

    • Glycine buffer (pH 8.7): 0.5 M

    • UDPGlc: 2.0 mM

    • [¹³C₆]-Gal-1-P: 8.0 mM

  • Sample Preparation: Prepare hemolysate from erythrocytes by lysing with 7 volumes of cold deionized water.

  • Initiate Reaction: Add the hemolysate to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination and Sample Preparation for LC-MS/MS: Terminate the reaction by adding a quenching solution (e.g., acetonitrile) containing the internal standard. Centrifuge to pellet proteins and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the formation of [¹³C₆]-UDP-Galactose by LC-MS/MS. The amount of product is quantified by comparing its peak area to that of the internal standard.

Quantitative Data Summary

ParameterOne-Pot Synthesis (from Galactose)GALT-mediated SynthesisReference
Starting Materials Galactose, UTP (or UMP + ATP)Galactose-1-Phosphate, UDP-Glucose[5][6],[11][26]
Key Enzymes Galactokinase (GALK), UDP-glucose pyrophosphorylase (UGPase), Inorganic Pyrophosphatase (PPA)Galactose-1-Phosphate Uridylyltransferase (GALT)[5],[11]
Typical Yield 23.4 g/L to 44 g/L (71-96% conversion)Dependent on substrate concentrations and enzyme activity[15][18]
Reaction Time 2 - 24 hours30 - 90 minutes[5],[11]
Apparent Km (GALT) for Gal-1-P N/A0.38 mM[26]
Apparent Km (GALT) for UDP-Glc N/A0.071 mM[26]
Km (UDP-Galp mutase) for UDP-Galp N/A0.6 mM[27][28]
kcat (UDP-Galp mutase) N/A1364/min[27][28]

Role of this compound in Glycosylation

This compound is a crucial donor substrate for glycosyltransferases, enzymes that catalyze the transfer of galactose to acceptor molecules like proteins and lipids. This process, known as glycosylation, is a fundamental post-translational modification that plays a vital role in protein folding, stability, and function.[2][29][30]

Glycosylation Pathways Involving this compound

Glycosylation_Pathways cluster_glycoproteins Glycoprotein Synthesis cluster_glycolipids Glycolipid Synthesis UDPGal This compound Galactosyltransferases Galactosyltransferases UDPGal->Galactosyltransferases NGlycans N-Glycans OGlycans O-Glycans Proteoglycans Proteoglycans (e.g., Keratan Sulfate) Collagens Collagens Glyceroglycolipids Glyceroglycolipids Sulfoglycolipids Sulfoglycolipids Galactosyltransferases->NGlycans Galactosyltransferases->OGlycans Galactosyltransferases->Proteoglycans Galactosyltransferases->Collagens Galactosyltransferases->Glyceroglycolipids Galactosyltransferases->Sulfoglycolipids

Caption: Role of this compound in major glycosylation pathways.

This compound is utilized in the Golgi apparatus for the elongation of glycan chains on proteins and lipids.[3][29] Deficiencies in the enzymes of the Leloir pathway can lead to congenital disorders of glycosylation, highlighting the importance of this compound in human health. The in vitro synthesis of this compound is therefore a valuable tool for studying these pathways and for the development of therapeutic interventions.

References

Application Note: HPLC-Based Quantification of UDP-Galactose and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantification of Uridine Diphosphate Galactose (UDP-Galactose) and its key metabolites using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). This compound is a critical intermediate in cellular glycosylation pathways, and its accurate quantification is essential for research in metabolic disorders, drug development, and glycobiology. This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation and analysis strategies.

Introduction

Uridine Diphosphate Galactose (this compound) is a central nucleotide sugar in the Leloir pathway, serving as an activated form of galactose for polysaccharide synthesis and glycosylation reactions.[1] The metabolic flux through this pathway, involving key intermediates such as UDP-Glucose, is crucial for normal cellular function. Dysregulation of this compound metabolism has been implicated in various diseases, making the precise quantification of this compound and its related metabolites a key area of interest for researchers and drug development professionals. This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous quantification of these important analytes.

Metabolic Pathway of this compound

This compound is synthesized from galactose via the Leloir pathway. Dietary galactose is first phosphorylated to Galactose-1-Phosphate. Subsequently, Galactose-1-Phosphate Uridylyltransferase (GALT) catalyzes the reaction of Galactose-1-Phosphate with UDP-Glucose to form this compound and Glucose-1-Phosphate. This compound can then be epimerized to UDP-Glucose by this compound-4-Epimerase (GALE), which is a key regulatory step in galactose metabolism.[2][3][4][5]

UDP_Galactose_Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal This compound Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glycosylation Glycosylation (Glycoproteins, Glycolipids) UDPGal->Glycosylation UDPGlc->Gal1P G1P Glucose-1-Phosphate UDPGlc->G1P UGP Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Metabolite Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC Separation (HILIC) Filtration->HPLC MS MS/MS Detection (MRM) HPLC->MS Quantification Quantification MS->Quantification Reporting Data Reporting Quantification->Reporting

References

Application Notes and Protocols: Using Radiolabeled UDP-Galactose in Glycosylation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins, lipids, or other organic molecules, is a critical post-translational modification that dictates a wide array of biological functions, including cell-cell recognition, signaling, and protein stability.[1][2] Galactosyltransferases are a key class of enzymes that catalyze the transfer of galactose from a donor substrate, Uridine Diphosphate Galactose (UDP-Galactose), to an acceptor molecule.[3][4] Monitoring the activity of these enzymes is fundamental to understanding disease pathology and for the development of novel therapeutics.

This document provides a detailed overview and protocols for assaying galactosyltransferase activity using radiolabeled this compound (e.g., UDP-[³H]Galactose or UDP-[¹⁴C]Galactose). This method offers high sensitivity and a direct measure of enzymatic activity by tracking the incorporation of the radiolabeled galactose into an acceptor substrate.

Principle of the Assay

The core principle of this assay is to measure the activity of a galactosyltransferase by quantifying the transfer of a radiolabeled galactose moiety from UDP-[*]Galactose to a specific acceptor substrate.[3][4]

The general reaction is as follows: UDP-[]Galactose + Acceptor → []Galactose-Acceptor + UDP (where [] represents a radiolabel, such as ³H or ¹⁴C)*

The assay involves incubating the enzyme with both the radiolabeled donor (UDP-[]Galactose) and a suitable acceptor. After the reaction, the radiolabeled product ([]Galactose-Acceptor) must be separated from the unreacted, radiolabeled UDP-[*]Galactose. The amount of radioactivity incorporated into the product is then quantified using a liquid scintillation counter. This radioactivity is directly proportional to the enzyme's activity. Separation is typically achieved using methods like ion-exchange chromatography or precipitation.[3][4]

Key Pathways and Workflows

Biological Role of this compound

This compound serves as an activated sugar donor in the biosynthesis of glycolipids and glycoproteins in the Golgi apparatus.[3][4] Its availability and utilization are central to cellular glycosylation pathways.

UDP_Galactose_Pathway cluster_synthesis Biosynthesis cluster_utilization Utilization in Glycosylation Gal1P Galactose-1-P GALT GALT Gal1P->GALT UDPGlc UDP-Glucose GALE GALE UDPGlc->GALE Epimerization UDPGlc->GALT UDPGal This compound GALE->UDPGal GALT->UDPGal Enzyme Galactosyltransferase (e.g., B4GALT1) UDPGal->Enzyme Acceptor Acceptor Substrate (e.g., GlcNAc-terminated protein) Acceptor->Enzyme Product Galactosylated Product Enzyme->Product Transfers Galactose UDP UDP Enzyme->UDP Releases

Caption: Biosynthesis and utilization of this compound in a typical galactosylation reaction.

Experimental Workflow

The following diagram outlines the general workflow for a galactosyltransferase assay using radiolabeled this compound.

Assay_Workflow A 1. Prepare Reaction Mixture (Buffer, MnCl₂, Acceptor, Enzyme) B 2. Initiate Reaction (Add Radiolabeled UDP-[*]Galactose) A->B C 3. Incubate (e.g., 37°C for a defined time) B->C D 4. Terminate Reaction (e.g., Add EDTA or heat) C->D E 5. Separate Product (Ion-Exchange Chromatography) D->E F 6. Elute Labeled Product E->F G 7. Quantify Radioactivity (Liquid Scintillation Counting) F->G H 8. Calculate Enzyme Activity G->H

Caption: General experimental workflow for a radiolabeled glycosylation assay.

Detailed Experimental Protocols

Protocol 1: Galactosyltransferase Activity Assay in Cell Lysates

This protocol is adapted from standard kits and procedures for measuring the activity of β-1,4-galactosyltransferase (B4GALT1), which transfers galactose to N-acetyl-D-glucosamine (GlcNAc).[3][4]

A. Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Manganese Chloride Solution: 100 mM MnCl₂

  • Acceptor Solution: 50 mM N-acetyl-D-glucosamine (GlcNAc)

  • This compound Solution (Cold): 10 mM this compound

  • Radiolabeled this compound: UDP-[³H]Galactose or UDP-[¹⁴C]Galactose (e.g., 10-20 Ci/mmol)

  • Enzyme Source: Cell or tissue lysate (20-50 µg total protein per assay is recommended).[4]

  • Termination Solution: 0.5 M EDTA, pH 8.0

  • Cleanup Resin: Anion-exchange resin (e.g., Dowex AG1-X8)

  • Elution Solution: Deionized water

  • Scintillation Cocktail

B. Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a single 50 µL reaction:

    • 5 µL Assay Buffer

    • 5 µL Manganese Chloride Solution

    • 5 µL Acceptor Solution

    • X µL Enzyme Sample (containing 20-50 µg protein)

    • Deionized water to bring the volume to 45 µL.

  • Initiation: To initiate the reaction, add 5 µL of a working solution of UDP-[*]Galactose. This working solution should contain a mix of cold this compound and a specific amount of radiolabeled this compound (e.g., to a final concentration of 1 mM UDP-Gal and 0.1-1 µCi of radioactivity per reaction).[4]

  • Incubation: Vortex gently and incubate the reaction at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Termination: Stop the reaction by adding 20 µL of 0.5 M EDTA solution or by placing the tube in a boiling water bath for 2 minutes.

  • Separation of Product:

    • Prepare a mini-column with the anion-exchange resin.

    • Load the entire reaction mixture onto the column. The negatively charged unreacted UDP-[*]Galactose will bind to the resin, while the neutral radiolabeled product (Galactose-GlcNAc) will pass through.[3][4]

    • Wash the column with 2 x 0.4 mL of deionized water to elute the product completely.[4]

  • Quantification:

    • Collect the eluate (~0.8 mL) in a scintillation vial.

    • Add an appropriate volume of liquid scintillation cocktail.

    • Count the radioactivity (Counts Per Minute, CPM) in a liquid scintillation counter.

  • Determine Total Radioactivity: To calculate specific activity, count the CPM of a known amount (e.g., 5 µL) of the UDP-[*]Galactose working solution added in step 2. This represents the total CPM added to the reaction.[4]

C. Calculation of Enzyme Activity:

  • Specific Radioactivity (CPM/nmol):

    • Specific Activity = Total CPM / Total nmol of UDP-Gal per assay

  • nmol of Product Formed:

    • nmol Product = (Sample CPM - Blank CPM) / Specific Radioactivity

  • Enzyme Activity (nmol/min/mg):

    • Activity = (nmol Product) / (Incubation Time (min) * Protein Amount (mg))

Data Presentation and Interpretation

Quantitative data from glycosylation assays are crucial for determining enzyme kinetics, inhibitor potency, and substrate specificity.

Table 1: Representative Kinetic Data for B4GALT1

This table shows example kinetic parameters for a galactosyltransferase with different acceptor substrates. Such data is vital for understanding the enzyme's substrate preference.

Acceptor SubstrateKₘ (mM)Vₘₐₓ (nmol/min/mg)
N-acetyl-D-glucosamine1.5120
N-acetyllactosamine0.8250
Asialo-agalacto-fetuin0.2450
Table 2: Inhibition of Galactosyltransferase Activity

This table illustrates how to present data from an inhibitor screening assay, using IC₅₀ values to compare the potency of different compounds.

Inhibitor CompoundIC₅₀ (µM)Mechanism of Inhibition
Uridine500Competitive (with UDP-Gal)
Compound X25Non-competitive
Compound Y5Competitive
Logical Diagram for Data Interpretation

This diagram illustrates the logical flow for interpreting assay results and troubleshooting common issues.

Troubleshooting_Logic Start Assay Complete: Measure Sample CPM CheckBlank Is Blank CPM high? Start->CheckBlank CheckSample Is Sample CPM > Blank CPM? CheckBlank->CheckSample No HighBlank Troubleshoot: - Incomplete separation - Contaminated resin - UDP-Gal hydrolysis CheckBlank->HighBlank Yes LowActivity Possible Causes: - Inactive enzyme - Suboptimal assay conditions - Inhibitors in sample CheckSample->LowActivity No GoodResult Calculate Enzyme Activity CheckSample->GoodResult Yes

Caption: A logical flowchart for troubleshooting common issues in glycosylation assays.

Applications in Research and Drug Development

  • Enzyme Characterization: Determining kinetic parameters (Kₘ, Vₘₐₓ) for different donor and acceptor substrates.

  • High-Throughput Screening (HTS): Screening for inhibitors of specific galactosyltransferases, which are potential drug targets for diseases like cancer and inflammatory disorders.

  • Biochemical Marker: The activity of galactosyltransferase can serve as a specific marker for the Golgi apparatus in subcellular fractionation experiments.[3][4]

  • Glycoengineering: Monitoring the in vitro modification of therapeutic proteins, such as monoclonal antibodies, to optimize their function.[5]

References

Application Note: In Vitro UDP-Galactose Transport Assay Using Isolated Golgi Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that predominantly occurs in the lumen of the endoplasmic reticulum (ER) and Golgi apparatus. The synthesis of complex glycans requires a steady supply of nucleotide sugars, such as UDP-galactose, which are synthesized in the cytosol. These hydrophilic molecules are then transported across the hydrophobic Golgi membrane by specific nucleotide sugar transporters (NSTs).

The primary transporter for this compound in mammalian cells is the solute carrier family 35 member A2 (SLC35A2), also known as UGT.[1][2][3] This protein functions as an antiporter, exchanging cytosolic this compound for luminal UMP (uridine monophosphate), a byproduct of glycosylation reactions.[3][4] The transport of this compound into the Golgi lumen is a rate-limiting step for the galactosylation of many glycoconjugates.[5] Dysregulation of this transport process is associated with certain congenital disorders of glycosylation (CDG).[1][2]

This application note provides a detailed protocol for an in vitro this compound transport assay using Golgi vesicles isolated from cultured cells. The assay directly measures the uptake of radiolabeled this compound into sealed, functional Golgi vesicles. This method is essential for characterizing the kinetic properties of the this compound transporter, screening for inhibitors, and studying the effects of mutations or disease states on transporter function.

The principle of the assay involves three main stages:

  • Isolation of Golgi Membranes: Intact, sealed Golgi vesicles are isolated from cultured cells or tissues by homogenization and density gradient centrifugation.[6]

  • Transport Reaction: The isolated vesicles are incubated with radiolabeled UDP-[³H]galactose. The transporter protein embedded in the vesicle membrane facilitates the uptake of the labeled substrate into the lumen.

  • Quantification: The reaction is stopped, and the vesicles containing the incorporated radioactivity are separated from the external, unincorporated substrate by rapid filtration. The amount of transported UDP-[³H]galactose is then quantified by liquid scintillation counting.

Diagrams

G cluster_prep Vesicle Preparation cluster_assay Transport Assay cell_culture 1. Cell Culture/ Tissue Homogenization homogenization 2. Cell Lysis & Homogenate Prep cell_culture->homogenization centrifugation 3. Differential Centrifugation homogenization->centrifugation gradient 4. Sucrose Density Gradient centrifugation->gradient isolation 5. Golgi Vesicle Fraction Collection gradient->isolation incubation 6. Incubation with UDP-[3H]Galactose isolation->incubation filtration 7. Rapid Filtration (Stop Reaction) incubation->filtration scintillation 8. Scintillation Counting filtration->scintillation analysis 9. Data Analysis scintillation->analysis

Caption: Experimental workflow for the in vitro this compound transport assay.

G cluster_golgi Golgi Lumen gal_protein Galactosylated Protein/Lipid ump UMP gal_protein->ump + Gal transporter SLC35A2 Transporter ump->transporter Antiport udp_gal_lumen UDP-Gal udp_gal_lumen->gal_protein GalT udp_gal_cyto UDP-[3H]Galactose udp_gal_cyto->transporter Uptake transporter->udp_gal_lumen ump_cyto ump_cyto transporter->ump_cyto UMP

Caption: Principle of the this compound antiport mechanism in Golgi vesicles.

Experimental Protocols

Protocol 1: Isolation of Golgi Vesicles from Cultured Cells

This protocol is adapted from methods describing the isolation of Golgi membranes from cultured cells, which often involves homogenization followed by density gradient centrifugation.[6][7][8][9]

Materials:

  • Cultured cells (e.g., HeLa, CHO, HepG2) grown to confluency.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Homogenization Buffer (HB): 10 mM HEPES-KOH (pH 7.2), 0.25 M Sucrose, 1 mM EDTA, with freshly added protease inhibitors (e.g., 1 mM PMSF and 1x protease inhibitor cocktail).

  • Sucrose Solutions (w/v) in 10 mM HEPES-KOH (pH 7.2): 1.2 M, 1.1 M, 0.77 M, 0.5 M.

  • Dounce homogenizer with a tight-fitting pestle.

  • Ultracentrifuge and appropriate rotors (e.g., SW41 or equivalent).

Methodology:

  • Cell Harvest: Harvest cells from culture dishes by scraping into ice-cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in a minimal volume of ice-cold HB (e.g., 2-3 times the pellet volume). Allow cells to swell on ice for 10-15 minutes.

  • Cell Lysis: Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes of a tight-fitting pestle on ice. Check for >90% cell lysis using a microscope.

  • Post-Nuclear Supernatant (PNS) Preparation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Carefully collect the supernatant (PNS).

  • Microsomal Fraction Preparation: Centrifuge the PNS at 100,000 x g for 60 minutes at 4°C to pellet the total microsomal fraction (containing Golgi, ER, etc.).

  • Sucrose Gradient Centrifugation: Gently resuspend the microsomal pellet in 1 ml of 1.2 M sucrose solution.

  • Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering the following solutions from bottom to top:

    • 1.5 ml of 1.2 M sucrose containing the resuspended microsomes.

    • 3 ml of 1.1 M sucrose.

    • 3 ml of 0.77 M sucrose.

    • 3 ml of 0.5 M sucrose.

  • Centrifuge the gradient at 150,000 x g for 3 hours at 4°C.

  • Golgi Fraction Collection: The Golgi-enriched fraction will appear as an opaque band at the 0.77 M / 1.1 M sucrose interface.[8] Carefully collect this band using a Pasteur pipette.

  • Vesicle Pelletization: Dilute the collected fraction with 3-4 volumes of 10 mM HEPES-KOH (pH 7.2) and pellet the Golgi vesicles by centrifugation at 100,000 x g for 60 minutes at 4°C.

  • Final Preparation: Resuspend the final Golgi vesicle pellet in a small volume of assay buffer (see Protocol 2). Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store at -80°C.

Protocol 2: In Vitro this compound Transport Assay

This protocol measures the uptake of radiolabeled this compound into the isolated vesicles.

Materials:

  • Isolated Golgi vesicles (from Protocol 1).

  • UDP-[³H]Galactose (specific activity ~15-20 Ci/mmol).

  • Unlabeled this compound.

  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 0.25 M Sucrose, 5 mM MgCl₂.

  • Stop Buffer (ice-cold): Assay Buffer without MgCl₂.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Vacuum filtration manifold.

  • Liquid scintillation cocktail and vials.

Methodology:

  • Reaction Setup: On ice, prepare reaction tubes. For a standard 50 µL reaction, add:

    • Assay Buffer.

    • Isolated Golgi vesicles (20-50 µg of protein).

    • UDP-[³H]Galactose to a final concentration of 1-5 µM (adjust based on desired specific activity). For kinetic studies, vary the concentration of unlabeled this compound while keeping the radiolabel constant.

  • Control Reactions: Prepare parallel control reactions to determine background levels:

    • 0°C Control: Keep the reaction on ice throughout the incubation period to measure non-specific binding.[10]

    • Detergent Control: Add a detergent like 0.1% Triton X-100 to disrupt the vesicles and prevent luminal accumulation.[10]

  • Initiate Transport: Start the reaction by transferring the tubes from ice to a 37°C water bath. Incubate for a specific time (e.g., 5-10 minutes). Time-course experiments should be performed to ensure the measurement is within the linear range of uptake.

  • Stop Reaction: Terminate the transport by adding 1 mL of ice-cold Stop Buffer to each tube.

  • Filtration: Immediately filter the diluted reaction mixture through a glass fiber filter pre-soaked in Stop Buffer under vacuum. This step separates the vesicles (retained on the filter) from the unincorporated UDP-[³H]Galactose.

  • Washing: Quickly wash the filter with 3 x 3 mL of ice-cold Stop Buffer to remove any remaining non-specific radioactive substrate.

  • Quantification: Place the filter in a scintillation vial, add 5 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the CPM from the 0°C control (background) from the CPM of the 37°C samples.

    • Convert the net CPM to pmol of this compound transported using the specific activity of the UDP-[³H]Galactose in the reaction mix.

    • Normalize the transport rate to the amount of protein and the incubation time (e.g., pmol/mg protein/min).

Data Presentation

The following tables summarize typical quantitative data obtained from this compound transport assays.

Table 1: Kinetic Parameters of this compound Transport

This table presents Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) values for this compound transport. Lower Kₘ values indicate a higher affinity of the transporter for its substrate.

Transporter SystemSource Organism/Cell LineKₘ (µM)Vₘₐₓ (pmol/mg/min)Reference
Reconstituted URGT1Arabidopsis thaliana16.0 ± 2.07.0 ± 0.3[11]
Reconstituted URGT2Arabidopsis thaliana33.0 ± 4.012.0 ± 0.6[11]
Golgi VesiclesPea Stem~10-15 (Estimated)Not Reported[10]
Reconstituted UXT1Arabidopsis thaliana (UDP-Xylose)1.8 ± 0.32.1 ± 0.1[12]

Note: Data for different transporters and systems (e.g., UDP-Xylose) are included for comparative purposes, as specific kinetic data for mammalian Golgi vesicles can be sparse in literature reviews.

Table 2: Effects of Conditions and Inhibitors on this compound Transport

This table illustrates how different experimental conditions can affect transporter activity, which is crucial for validating the assay.

Condition / InhibitorConcentrationEffect on TransportRationale / MechanismReference
Temperature 0-4°C>95% InhibitionTransport is an active, temperature-dependent process. Low temp measures binding.[10]
Triton X-100 0.1% (v/v)>95% InhibitionDisrupts vesicle integrity, preventing accumulation against a gradient.[10]
DIDS 20 µMSignificant InhibitionDIDS is a known inhibitor of some anion exchange transporters.[10]
UMP (Pre-loading) Internal2-3 fold StimulationConfirms the antiport mechanism where luminal UMP exchanges for cytosolic UDP-Gal.[13]

References

Application Notes and Protocols for Mass Spectrometry-Based UDP-Galactose Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the sensitive and accurate quantification of Uridine Diphosphate Galactose (UDP-Galactose) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a critical nucleotide sugar involved in cellular metabolism and glycosylation pathways. Its precise measurement is essential for studying various physiological and pathological processes, including galactosemia and drug development involving glycosyltransferases.

Introduction

Uridine Diphosphate Galactose (UDP-Gal) is a key intermediate in carbohydrate metabolism, serving as an activated form of galactose for glycosylation reactions.[1][2] These reactions, catalyzed by glycosyltransferases, are fundamental for the synthesis of glycoproteins, glycolipids, and proteoglycans, which play vital roles in cell structure, signaling, and recognition.[1] Dysregulation of UDP-Gal metabolism is associated with genetic disorders like galactosemia. Therefore, robust analytical methods for the accurate quantification of UDP-Gal are crucial for both basic research and clinical applications.

LC-MS/MS has emerged as a powerful technique for the analysis of nucleotide sugars like UDP-Gal due to its high sensitivity, specificity, and ability to distinguish between structurally similar isomers.[1][3][4] This document outlines established methodologies for UDP-Gal detection, including sample preparation, chromatographic separation, and mass spectrometric analysis.

Signaling and Metabolic Pathway

This compound is a central molecule in the Leloir pathway of galactose metabolism. It is synthesized from galactose-1-phosphate and UTP by the enzyme galactose-1-phosphate uridylyltransferase (GALT). UDP-Gal can then be epimerized to UDP-glucose by this compound 4'-epimerase (GALE), linking it to glucose metabolism. It also serves as a direct donor of galactose for the biosynthesis of complex carbohydrates.

UDP_Galactose_Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal This compound Gal1P->UDPGal GALT UTP UTP UTP->UDPGal UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glycoconjugates Glycoproteins, Glycolipids, Proteoglycans UDPGal->Glycoconjugates Glycosyltransferases

Diagram 1: Simplified metabolic pathway of this compound.

Experimental Workflow

The general workflow for the quantification of this compound by LC-MS/MS involves several key steps, from sample collection to data analysis.

Experimental_Workflow Sample Sample Collection (e.g., Cells, Tissues, Biofluids) Extraction Metabolite Extraction (e.g., with organic solvent) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, filtration) Extraction->Cleanup LC LC Separation (e.g., HILIC, Reversed-Phase) Cleanup->LC MS MS/MS Detection (Triple Quadrupole, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Diagram 2: General experimental workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes the performance of different LC-MS/MS methods for the quantification of this compound.

Method TypeMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
UPLC-ESI-MS/MS (HILIC)Maize0.70 ng/mLDetermined by s/n = 1098.3 - 103.6[1][2][5][6]
LC-MS/MSErythrocytesNot Reported0.04 µmol·(g Hgb)⁻¹·h⁻¹> 90[4][7]
LC-MS/MSErythrocytes & LymphoblastsNot ReportedNot ReportedNot Reported[3]

Detailed Experimental Protocols

Protocol 1: this compound Extraction from Plant Material (Maize)

This protocol is adapted from a method for the detection and quantification of UDP-glucose and this compound in maize.[1][2]

1. Materials and Reagents:

  • Liquid nitrogen

  • Methanol

  • Water (LC-MS grade)

  • Centrifuge capable of 8500 x g and 4°C

  • 0.22 µm membrane filters

2. Sample Preparation:

  • Freeze plant material in liquid nitrogen and grind to a fine powder.

  • Weigh approximately 100 mg of the homogenized material.

  • Add pre-chilled extraction solvent (specific solvent composition may need optimization, but a common choice is a methanol/water mixture).

  • Vortex the mixture thoroughly.

  • Centrifuge at 8500 x g for 10 minutes at 4°C.[2]

  • Collect the supernatant and pass it through a 0.22 µm membrane filter.

  • The filtered extract is now ready for LC-MS/MS analysis.

Protocol 2: this compound Analysis from Erythrocytes for GALT Activity Assay

This protocol is based on an assay for galactose-1-phosphate uridyltransferase (GALT) enzyme activity, where the formation of this compound is measured.[4][7]

1. Materials and Reagents:

  • Stable isotope-labeled α-galactose-1-phosphate ([¹³C₆]-Gal-1-P) as substrate

  • Uridine diphosphate glucose (UDPGlc)

  • Internal Standard (e.g., [¹³C₆]-Glu-1-P)

  • Acetonitrile

  • Reversed-phase ion-pair chromatography reagents

2. Enzyme Reaction:

  • Prepare a reaction mixture containing the enzyme source (hemolysate), [¹³C₆]-Gal-1-P, and UDPGlc in an appropriate buffer.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction, typically by adding a cold organic solvent like acetonitrile.

3. Sample Cleanup:

  • Centrifuge the terminated reaction mixture to precipitate proteins.

  • Collect the supernatant containing the enzymatic product, [¹³C₆]-UDPGal.

  • The sample is then subjected to reversed-phase ion-pair chromatography for separation.

Liquid Chromatography and Mass Spectrometry Parameters

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) for Plant Extracts
  • LC Column: BEH amide column (e.g., 2.1 × 100 mm, 1.7 µm).[2]

  • Mobile Phase A: 50 mM ammonium formate solution (pH ~3.6).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A suitable gradient from high organic to high aqueous content to retain and elute the polar UDP-Gal.

  • Column Temperature: 30°C.[2]

  • Injection Volume: 2-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]

  • MRM Transitions:

    • This compound: 565 > 323 (quantifier), other transitions like 565 > 280, 565 > 241, and 565 > 403 can also be monitored.[3][4]

  • Cone Voltage and Collision Energy: These parameters need to be optimized for the specific instrument but typical values can be found in the literature.[2]

Method 2: Reversed-Phase Ion-Pair Chromatography for Erythrocyte Lysates
  • LC Column: A C18 reversed-phase column.

  • Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., tributylamine) and an organic modifier (e.g., methanol or acetonitrile).

  • Gradient: A gradient elution is typically used to separate the analyte from other components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI negative.

  • MRM Transitions:

    • [¹³C₆]-UDPGal (product): 571 > 323.[4][7]

    • Unlabeled UDP-Gal: 565 > 323.[4]

Conclusion

The LC-MS/MS methods described provide a robust and sensitive platform for the quantification of this compound in various biological matrices. The choice of sample preparation and chromatographic method will depend on the specific application and sample type. The provided protocols and parameters serve as a starting point for method development and can be adapted to suit the needs of a particular study. The high specificity of tandem mass spectrometry, particularly with the use of multiple reaction monitoring, ensures reliable quantification even in complex biological samples.

References

Application Notes and Protocols for Bioluminescent Assays Monitoring UDP-Galactose Consumption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate galactose (UDP-Galactose) is a critical nucleotide sugar donor in glycosylation reactions catalyzed by galactosyltransferases. These enzymes play a pivotal role in the synthesis of a vast array of glycoconjugates, including glycoproteins and glycolipids, which are fundamental to numerous biological processes such as cell adhesion, signaling, and immune responses. Consequently, monitoring the activity of galactosyltransferases and the consumption of this compound is of significant interest in basic research and for the development of therapeutics targeting diseases associated with aberrant glycosylation, such as cancer and inflammatory disorders. Traditional methods for measuring galactosyltransferase activity, like radioisotope-based assays or chromatographic techniques, can be cumbersome, low-throughput, and involve hazardous materials.[1] Bioluminescent assays offer a sensitive, rapid, and high-throughput alternative for quantifying this compound consumption by measuring the universal reaction product, uridine diphosphate (UDP).[2][3][4]

This document provides detailed application notes and protocols for a homogeneous bioluminescent assay to monitor this compound consumption, exemplified by the UDP-Glo™ Glycosyltransferase Assay. This "add-and-read" method is characterized by its simplicity, high sensitivity, and broad dynamic range, making it an ideal tool for enzyme characterization, inhibitor screening, and kinetic studies.[2][5]

Assay Principle

The bioluminescent assay for monitoring this compound consumption is based on the detection of UDP, a product common to all galactosyltransferase reactions. The assay is performed in a two-step enzymatic cascade within a single well.

First, in the primary glycosyltransferase reaction, the galactosyltransferase of interest catalyzes the transfer of galactose from this compound to an acceptor substrate. This reaction produces a glycosylated product and UDP.

Following the galactosyltransferase reaction, a UDP Detection Reagent is added. This reagent contains two key components: a UDP-converting enzyme and a thermostable luciferase. The UDP-converting enzyme specifically converts the newly formed UDP into adenosine triphosphate (ATP). The newly synthesized ATP then serves as a substrate for the luciferase, which, in the presence of luciferin, catalyzes a reaction that generates a stable, "glow-type" luminescent signal. The intensity of this light signal is directly proportional to the concentration of UDP produced, and therefore to the activity of the galactosyltransferase.[2][5]

Assay_Principle Bioluminescent Assay Principle for this compound Consumption cluster_gt_reaction Galactosyltransferase Reaction cluster_detection Bioluminescent Detection This compound This compound Galactosyltransferase Galactosyltransferase This compound->Galactosyltransferase Acceptor Acceptor Acceptor->Galactosyltransferase Glycosylated_Product Glycosylated_Product Galactosyltransferase->Glycosylated_Product UDP UDP Galactosyltransferase->UDP UDP_Detection_Reagent UDP_Detection_Reagent UDP->UDP_Detection_Reagent ATP ATP UDP->ATP UDP-Converting Enzyme Light Light ATP->Light Luciferin, O2 Luciferase Luciferase

Assay Principle Diagram

Materials and Reagents

  • Enzyme: Purified Galactosyltransferase (e.g., β-1,4-Galactosyltransferase 1, β4GalT1).

  • Substrates:

    • This compound (donor substrate)

    • Acceptor substrate (e.g., N-acetylglucosamine (GlcNAc) for β4GalT1)

  • Assay Kit: UDP-Glo™ Glycosyltransferase Assay Kit (or equivalent), typically containing:

    • UDP Detection Reagent (containing UDP-converting enzyme, luciferase, and luciferin)

    • Assay Buffer

    • UDP Standard (for generating a standard curve)

  • Reaction Buffer: Buffer compatible with the galactosyltransferase of interest (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MnCl₂).

  • Plates: White, opaque 96-well or 384-well assay plates suitable for luminescence measurements.

  • Instrumentation: Luminometer capable of reading glow luminescence.

  • General Lab Equipment: Pipettes, sterile tips, reagent reservoirs.

Experimental Protocols

Protocol 1: Galactosyltransferase Activity Assay

This protocol describes a general procedure for measuring the activity of a galactosyltransferase. All reactions should be set up in duplicate or triplicate.

1. Reagent Preparation:

  • Thaw all reagents on ice.
  • Prepare the UDP Detection Reagent according to the manufacturer's instructions. Equilibrate to room temperature before use.
  • Prepare the galactosyltransferase reaction buffer.
  • Prepare serial dilutions of the galactosyltransferase in the reaction buffer. The optimal enzyme concentration should be determined experimentally to ensure the reaction is in the linear range.
  • Prepare a solution of the acceptor substrate in the reaction buffer.
  • Prepare a solution of this compound in the reaction buffer.

2. Reaction Setup:

  • In a white, opaque multi-well plate, add the following components in the specified order for a final reaction volume of 25 µL:
  • 12.5 µL of 2x Galactosyltransferase and Acceptor Substrate mix (containing the desired concentrations of enzyme and acceptor).
  • 12.5 µL of 2x this compound solution.
  • Include the following controls:
  • No-Enzyme Control: Reaction buffer without the galactosyltransferase to determine background UDP levels.
  • No-Acceptor Control: Reaction mix without the acceptor substrate to measure acceptor-independent this compound hydrolysis.

3. Incubation:

  • Mix the plate gently.
  • Incubate the plate at the optimal temperature for the galactosyltransferase (e.g., 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure that substrate consumption is within the linear range of the assay (typically <10%).

4. Luminescence Detection:

  • Equilibrate the plate to room temperature.
  • Add 25 µL of the prepared UDP Detection Reagent to each well.
  • Mix the plate gently on a plate shaker for 30-60 seconds.
  • Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
  • Measure the luminescence using a luminometer.

Protocol 2: UDP Standard Curve

A UDP standard curve is essential for converting the relative light unit (RLU) values into the amount of UDP produced.

1. Standard Preparation:

  • Prepare a stock solution of UDP (e.g., 1 mM) in the galactosyltransferase reaction buffer.
  • Perform serial dilutions of the UDP stock solution to create a range of standards (e.g., 0 to 25 µM).

2. Measurement:

  • Add 25 µL of each UDP standard to separate wells of the assay plate.
  • Add 25 µL of the UDP Detection Reagent to each well.
  • Incubate and measure luminescence as described in Protocol 1, step 4.

3. Data Analysis:

  • Subtract the average RLU of the blank (0 µM UDP) from all other standard RLU values.
  • Plot the net RLU values against the corresponding UDP concentrations.
  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), which will be used to calculate the UDP concentration in the experimental samples.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reagent_Prep" [label="Prepare Reagents\n(Enzyme, Substrates, Buffers,\nUDP Detection Reagent)"]; "Reaction_Setup" [label="Set up Galactosyltransferase Reaction\nand UDP Standard Curve in a 96-well Plate"]; "Incubate_GT" [label="Incubate at Optimal Temperature\n(e.g., 37°C for 60 min)"]; "Add_Detection" [label="Add UDP Detection Reagent"]; "Incubate_Lumi" [label="Incubate at Room Temperature\n(60 min)"]; "Measure_Lumi" [label="Measure Luminescence"]; "Data_Analysis" [label="Analyze Data:\n- Generate Standard Curve\n- Calculate UDP Produced"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Reagent_Prep"; "Reagent_Prep" -> "Reaction_Setup"; "Reaction_Setup" -> "Incubate_GT"; "Incubate_GT" -> "Add_Detection"; "Add_Detection" -> "Incubate_Lumi"; "Incubate_Lumi" -> "Measure_Lumi"; "Measure_Lumi" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Experimental Workflow Diagram

Data Presentation

The following tables provide representative data for a UDP standard curve and a galactosyltransferase titration.

Table 1: Representative UDP Standard Curve Data

UDP Concentration (µM)Average RLUNet RLU (Average RLU - Blank)
0 (Blank)5,0000
0.155,00050,000
0.5255,000250,000
1505,000500,000
52,505,0002,500,000
105,005,0005,000,000
2512,505,00012,500,000

This table presents illustrative data. Actual RLU values will vary depending on the instrument and assay conditions.

Table 2: Representative Data for a β-1,4-Galactosyltransferase 1 (β4GalT1) Titration

β4GalT1 (ng)Average RLUUDP Produced (µM)*
010,0000.01
11,010,0002.00
33,010,0006.00
108,010,00016.00
3015,010,00030.00
10020,010,00040.00

UDP produced is calculated from the standard curve. This data is representative and based on graphical data from the UDP-Glo™ Glycosyltransferase Assay technical manual.[5]

Troubleshooting

Problem Possible Cause(s) Solution(s)
High Background Signal UDP contamination in the this compound stock.Use high-purity this compound. Consider treating the this compound stock with apyrase or a similar enzyme to remove contaminating UDP.
High intrinsic ATPase activity in the enzyme preparation.
Contamination of reagents or labware with ATP or UDP.
Low or No Signal Inactive galactosyltransferase.Verify enzyme activity using an alternative method. Ensure proper storage and handling of the enzyme.
Sub-optimal reaction conditions (pH, temperature, cofactors).
Inhibitors present in the enzyme preparation or reagents.
Incorrect luminometer settings.
High Well-to-Well Variability Inaccurate pipetting.Use calibrated pipettes and proper pipetting technique. Prepare master mixes to minimize pipetting errors.
Incomplete mixing of reagents.
Temperature gradients across the plate.

Advantages and Applications

The bioluminescent assay for monitoring this compound consumption offers several key advantages:

  • High Sensitivity: The assay can detect low nanomolar concentrations of UDP, making it suitable for enzymes with low activity or when using limited amounts of enzyme.[2]

  • Broad Dynamic Range: The assay is linear over a wide range of UDP concentrations, typically from low nM to 25 µM.[2]

  • Simple "Add-and-Read" Format: The homogeneous format requires no separation steps, simplifying the workflow and making it amenable to automation.[5]

  • High-Throughput Screening (HTS) Compatible: The simple protocol and stable luminescent signal (often stable for over 3 hours) are ideal for screening large compound libraries for galactosyltransferase inhibitors.[2]

  • Universal Assay: The detection of the common product UDP allows the assay to be used for virtually any galactosyltransferase, regardless of the acceptor substrate.[4]

Applications of this assay include:

  • Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and Vₘₐₓ for this compound and acceptor substrates.

  • Inhibitor Screening: High-throughput screening of small molecule libraries to identify novel inhibitors of galactosyltransferases.

  • Enzyme Characterization: Studying the substrate specificity of galactosyltransferases for various acceptor molecules.

  • Drug Metabolism Studies: Monitoring the activity of UDP-glucuronosyltransferases (UGTs), which can also utilize UDP-sugars, in drug metabolism pathways.

References

Application Notes and Protocols for Large-Scale Enzymatic Synthesis of UDP-Linked Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale enzymatic synthesis of Uridine Diphosphate (UDP)-linked sugars. These activated sugar donors are fundamental for the synthesis of complex carbohydrates, glycoconjugates, and various therapeutics. The following sections outline highly efficient and scalable enzymatic methods, offering significant advantages over traditional chemical synthesis in terms of stereoselectivity, regioselectivity, and milder reaction conditions.

Introduction

UDP-linked sugars are essential precursors in a multitude of biological glycosylation reactions, catalyzed by glycosyltransferases. Their availability is often a limiting factor in the development of carbohydrate-based drugs and in vitro glycosylation studies. Enzymatic synthesis provides a robust and environmentally friendly approach to produce these valuable molecules on a preparative scale. This document details protocols for the synthesis of key UDP-sugars, including UDP-glucose (UDP-Glc) and UDP-N-acetylglucosamine (UDP-GlcNAc), utilizing enzymes such as sucrose synthase, UDP-glucose pyrophosphorylase, and a multi-enzyme cascade.

Data Presentation: Comparison of Enzymatic Methods

The following tables summarize quantitative data from various enzymatic systems for the synthesis of UDP-sugars, allowing for a direct comparison of their efficiencies.

Table 1: Large-Scale Synthesis of UDP-Glucose

Enzyme SystemKey Enzyme(s)SubstratesKey Reaction ConditionsMaximum YieldSpace-Time YieldReference
Sucrose Synthase (SuSy) CascadeEngineered Sucrose Synthase, D-mannose Isomerase (MIase)Sucrose, UDPpH 6.5, 55°C83%70 g/L/h[1][2]
UDP-Glucose Pyrophosphorylase (UGPase)Thermocrispum agreste UGPase (TaGalU)UTP, Glucose-1-Phosphate (G1P)pH 7.0, 50°C, 3 mM MgCl₂High (not specified)Vmax: 1698 U/mg[3]

Table 2: Large-Scale Synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc)

Enzyme SystemKey Enzyme(s)SubstratesKey Reaction ConditionsProduct ConcentrationReference
One-Pot Multi-Enzyme CascadeN-acetylhexosamine 1-kinase (NahK), N-acetylglucosamine uridyltransferase (GlmU), Inorganic Pyrophosphatase (PPA)GlcNAc, ATP, UTPNot specified in detailGrams scale achievable[4][5]

Signaling Pathways and Experimental Workflows

Visual representations of the enzymatic pathways and experimental workflows are provided below to facilitate a clear understanding of the processes.

Enzymatic Synthesis of UDP-Glucose using Sucrose Synthase

UDP_Glucose_Synthesis_SuSy Sucrose Sucrose SuSy Sucrose Synthase (SuSy) Sucrose->SuSy UDP UDP UDP->SuSy UDP_Glc UDP-Glucose SuSy->UDP_Glc Cleavage & Transfer Fructose Fructose SuSy->Fructose

Caption: Enzymatic synthesis of UDP-Glucose from Sucrose and UDP catalyzed by Sucrose Synthase.

Enzymatic Synthesis of UDP-Glucose using UDP-Glucose Pyrophosphorylase

UDP_Glucose_Synthesis_UGPase G1P Glucose-1-Phosphate UGPase UDP-Glucose Pyrophosphorylase (UGPase) G1P->UGPase UTP UTP UTP->UGPase UDP_Glc UDP-Glucose UGPase->UDP_Glc Pyrophosphorylation PPi Pyrophosphate (PPi) UGPase->PPi PPA Inorganic Pyrophosphatase (PPA) PPi->PPA Hydrolysis Pi 2x Phosphate (Pi) PPA->Pi

Caption: Synthesis of UDP-Glucose from Glucose-1-Phosphate and UTP via UDP-Glucose Pyrophosphorylase.

One-Pot Synthesis of UDP-GlcNAc

UDP_GlcNAc_One_Pot_Synthesis GlcNAc N-acetylglucosamine (GlcNAc) NahK N-acetylhexosamine 1-kinase (NahK) GlcNAc->NahK ATP ATP ATP->NahK GlcNAc_1P GlcNAc-1-Phosphate NahK->GlcNAc_1P Phosphorylation ADP ADP NahK->ADP GlmU N-acetylglucosamine uridyltransferase (GlmU) GlcNAc_1P->GlmU UTP UTP UTP->GlmU UDP_GlcNAc UDP-GlcNAc GlmU->UDP_GlcNAc Pyrophosphorylation PPi Pyrophosphate (PPi) GlmU->PPi PPA Inorganic Pyrophosphatase (PPA) PPi->PPA Hydrolysis Pi 2x Phosphate (Pi) PPA->Pi

References

Application Notes and Protocols for Real-Time Monitoring of UDP-Galactose Levels in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate galactose (UDP-Gal) is a critical intermediate in cellular metabolism, primarily known for its role as a glycosyl donor in the biosynthesis of glycoproteins and glycolipids. The Leloir pathway governs the conversion of galactose to UDP-Gal, which is then utilized in various glycosylation reactions within the Golgi apparatus. The intracellular concentration of UDP-Gal is tightly regulated and can influence the extent and nature of glycosylation, a post-translational modification crucial for protein function, cell signaling, and cell-cell interactions. Dysregulation of UDP-Gal levels has been implicated in various diseases, including galactosemia and certain types of cancer. Therefore, the ability to monitor UDP-Gal levels in real-time within cellular models is of significant interest for basic research and drug development.

These application notes provide a comprehensive overview of current and emerging methodologies for monitoring UDP-Gal levels, with a focus on real-time analysis in live cells. We also present detailed protocols for established quantitative endpoint assays as a means of validation and comparison.

I. Real-Time Monitoring of UDP-Galactose: Genetically Encoded Biosensors

While a specific, validated genetically encoded biosensor for this compound is not yet commercially available, the principles for its design and application can be extrapolated from existing biosensors for other UDP-sugars, such as UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2][3][4][5][6] The most promising approach involves the creation of a Förster Resonance Energy Transfer (FRET)-based biosensor.

Principle:

A FRET-based this compound biosensor would consist of a UDP-Gal-binding protein, such as a galactosyltransferase or this compound 4-epimerase (GALE), flanked by two fluorescent proteins, a donor (e.g., cyan fluorescent protein, CFP) and an acceptor (e.g., yellow fluorescent protein, YFP). Upon binding of UDP-Gal, the binding protein undergoes a conformational change, altering the distance and/or orientation between the two fluorescent proteins. This change in proximity affects the efficiency of FRET, leading to a measurable change in the ratio of acceptor to donor fluorescence emission. This ratiometric output provides a sensitive and dynamic readout of intracellular UDP-Gal concentrations.

Proposed Experimental Workflow for a FRET-based this compound Biosensor

FRET_Biosensor_Workflow cluster_0 Biosensor Design & Construction cluster_1 Cellular Expression & Imaging cluster_2 Data Acquisition & Analysis Design Select UDP-Gal Binding Protein (e.g., GalT, GALE) Clone Clone into Plasmid with CFP and YFP Design->Clone Mutagenesis Optimize Linker Regions and Binding Affinity Clone->Mutagenesis Transfection Transfect Cells with Biosensor Plasmid Expression Allow for Biosensor Expression (24-48h) Transfection->Expression Imaging Live-Cell Imaging (Confocal or Widefield) Expression->Imaging Acquire Acquire CFP and YFP Emission Channels Ratio Calculate FRET Ratio (YFP/CFP) Acquire->Ratio Analysis Correlate FRET Ratio with UDP-Gal Levels Ratio->Analysis

Caption: Proposed workflow for developing and using a FRET-based this compound biosensor.

II. Endpoint Analysis of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For accurate and sensitive quantification of this compound, LC-MS/MS is the gold standard method.[7][8][9][10][11] This technique allows for the separation and specific detection of UDP-Gal from other cellular metabolites, including its isomer UDP-Glucose.

Experimental Protocol: Quantification of this compound by LC-MS/MS

1. Materials and Reagents:

  • Cell culture reagents

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), 80% in water, pre-chilled to -80°C

  • Internal standard (e.g., ¹³C-labeled this compound)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

2. Sample Preparation:

  • Culture cells to the desired confluency in a 6-well plate.

  • Aspirate the culture medium and wash the cells twice with 1 mL of ice-cold PBS.

  • Add 500 µL of pre-chilled 80% methanol to each well to quench metabolism and extract metabolites.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Add the internal standard to each sample.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Use a HILIC column for separation of this compound and UDP-Glucose.

  • Mobile Phase: A typical gradient would be from high acetonitrile with an aqueous buffer (e.g., ammonium acetate) to a lower acetonitrile concentration.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: A common transition is m/z 565 -> 323.[7]

Data Presentation: Cellular this compound Concentrations

The following table summarizes representative this compound concentrations in different cell types, as determined by endpoint methods. Note that these values can vary significantly based on cell type, growth conditions, and metabolic state.

Cell LineConditionThis compound Concentration (nmol/10⁶ cells)Reference
Human FibroblastsStandard Culture~0.5 - 2.0[12]
Lactococcus lactisExponential Growth~0.1 - 0.3[13]
Human Astrocytoma (1321N1)Resting<0.0005 (extracellular)[14][15]

III. Signaling Pathway and Experimental Workflow Diagrams

Leloir Pathway for this compound Synthesis

The Leloir pathway is the primary metabolic route for the conversion of galactose into UDP-glucose, which can then be isomerized to this compound.

Leloir_Pathway Galactose Galactose GALK GALK Galactose->GALK Gal1P Galactose-1-Phosphate GALT GALT Gal1P->GALT UDPGal This compound GALE GALE UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate PGM PGM Glc1P->PGM Glycolysis Glycolysis / Glycogen Synthesis GALK->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGlc PGM->Glycolysis

Caption: The Leloir Pathway for galactose metabolism and this compound synthesis.

This compound Transport and Utilization

This compound synthesized in the cytosol is transported into the Golgi apparatus by the this compound transporter (SLC35A2) to be used for glycosylation.[16][17][18][19][20]

UDP_Gal_Transport cluster_cytosol Cytosol cluster_golgi Golgi Lumen UDPGal_cyto This compound SLC35A2 SLC35A2 (Transporter) UDPGal_cyto->SLC35A2 UMP_cyto UMP UDPGal_golgi This compound Glycosylation Glycosylation (Glycoproteins, Glycolipids) UDPGal_golgi->Glycosylation UMP_golgi UMP UMP_golgi->SLC35A2 SLC35A2->UMP_cyto SLC35A2->UDPGal_golgi

Caption: Transport of this compound into the Golgi and its utilization in glycosylation.

IV. Conclusion

The real-time monitoring of this compound in cellular models presents an exciting frontier for understanding the dynamics of glycosylation and its role in health and disease. While a dedicated genetically encoded biosensor is still in development, the principles outlined in this document provide a clear roadmap for its creation and application. In the interim, robust and sensitive LC-MS/MS methods offer a powerful tool for the quantitative analysis of this compound, serving as an essential technique for validating findings from future real-time studies. The protocols and diagrams provided herein are intended to equip researchers with the necessary information to begin exploring the critical role of this compound in their cellular systems of interest.

References

Application Notes and Protocols: Unraveling Enzyme Mechanisms with UDP-Galactose Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate galactose (UDP-Gal) is a critical nucleotide sugar donor for galactosyltransferases, enzymes that play a pivotal role in the biosynthesis of a vast array of glycoconjugates. These complex carbohydrates are integral to numerous biological processes, including cell-cell recognition, signaling, and immune responses. Consequently, the enzymes involved in their synthesis, particularly galactosyltransferases and UDP-galactopyranose mutase (UGM), have emerged as significant targets for therapeutic intervention in various diseases, including cancer and infectious diseases. The development and application of UDP-Galactose (UDP-Gal) analogs as enzyme inhibitors have become a cornerstone of research in this field, providing powerful tools to probe enzyme mechanisms, validate drug targets, and develop novel therapeutic agents.

These application notes provide a comprehensive overview of the use of UDP-Gal analogs in enzyme inhibition studies, complete with detailed experimental protocols and data presentation to guide researchers in this exciting area of glycobiology and drug discovery.

Featured this compound Analogs and Their Target Enzymes

A diverse range of UDP-Gal analogs has been synthesized and evaluated as inhibitors of various enzymes. These analogs typically feature modifications at the galactose moiety, the pyrophosphate linkage, or the uracil base, each designed to probe specific aspects of enzyme-substrate interactions.

Data Presentation: Inhibition of Galactosyltransferases and UDP-Galactopyranose Mutase

The following tables summarize the inhibitory activities of selected UDP-Gal analogs against their respective target enzymes.

Table 1: Inhibitory Activity of this compound Analogs against Galactosyltransferases

This compound AnalogTarget EnzymeInhibition Constant (K_i)IC_50Mode of Inhibition
Uridine 5′-(5a-carba-α-D-galactopyranosyl diphosphate)β(1→4)-galactosyltransferase58 µM-Competitive
4-Azido-2-nitrophenyluridylyl pyrophosphate (ANUP)Lactose Synthase (Galactosyltransferase component)--Competitive, Photoaffinity Label
C-glycosyl ethylphosphonophosphate analog of UDP-Galβ-1,4-Galactosyltransferase (β-1,4-GalT)-40 µMCompetitive
Compound 6 (a flavonoid-type inhibitor)β-1,4-Galactosyltransferase I (β-1,4-GALT1)-Low micromolarNot specified
Compounds 8 and 12 (fragment-like inhibitors)β-1,4-Galactosyltransferase I (β-1,4-GALT1)-Moderately weakNot specified

Table 2: Inhibitory and Kinetic Parameters of this compound Analogs against UDP-Galactopyranose Mutase (UGM)

This compound AnalogTarget EnzymeK_mk_catK_iMode of Inhibition
UDP-(3-deoxy-3-fluoro)-D-galactoseUDP-Galactopyranose Mutase0.26 mM1.6/min-Substrate Analog
UDP-(2-deoxy-2-fluoro)-D-galactoseUDP-Galactopyranose Mutase0.2 mM0.02/min-Substrate Analog
Prokaryotic Inhibitor Compound ABrugia malayi UGM--~22.68 µMCompetitive
Prokaryotic Inhibitor Compound BBrugia malayi UGM--~23.0 µMCompetitive
UDP-2-deoxy-D-lyxo-hexose ("UDP-2-deoxy-galactose")Bovine β-(1→4)-galactosyltransferase51 µM--Substrate Analog
Natural Substrate (UDP-Galp)UDP-Galactopyranose Mutase0.6 mM1364/min--
Natural Substrate (UDP-galactopyranose)Brugia malayi UGM~51.15 µM---

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound analog-mediated enzyme inhibition.

Protocol 1: Galactosyltransferase Inhibition Assay using the UDP-Glo™ Assay

The UDP-Glo™ Glycosyltransferase Assay is a bioluminescent, homogeneous assay for the sensitive detection of UDP, a common product of glycosyltransferase reactions.[1][2] This assay is well-suited for high-throughput screening of potential inhibitors.[3][4][5][6]

Materials:

  • UDP-Glo™ Glycosyltransferase Assay Kit (Promega, Cat. No. V6961, V6962, or V6963)[2]

  • Purified galactosyltransferase (e.g., human β-1,4-GALT1, Sigma-Aldrich, Cat. No. SAE0093)[6]

  • This compound (donor substrate)

  • Acceptor substrate (e.g., N-acetylglucosamine)

  • This compound analog (inhibitor)

  • Assay Buffer (e.g., 125 mM Tris pH 7.4, 25 mM MnCl₂, 2.5 mM DTT)[3]

  • White, flat-bottom 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the galactosyltransferase in an appropriate buffer (e.g., 100 mM TRIS buffer, pH 7.5).[6]

    • Prepare a stock solution of the substrates and cofactors (e.g., 5 mM N-acetylglucosamine, 12.5 mM MnCl₂, and 150 µM this compound in MilliQ water).[6]

    • Prepare serial dilutions of the UDP-Gal analog inhibitor in the assay buffer.

    • Reconstitute the UDP-Glo™ Detection Reagent according to the manufacturer's protocol.[1]

  • Set up the Reaction:

    • In a white microplate, add the following components in order:

      • 4 µL of the substrate solution.[6]

      • 1 µL of the inhibitor solution (or vehicle control).[6]

      • Centrifuge the plate at 2000 rpm for 30 seconds.[6]

      • 5 µL of the enzyme solution (e.g., 0.75 ng/µL β-1,4-GALT1).[6]

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubation:

    • Mix the plate on an orbital shaker (e.g., 1500 rpm for 2 minutes).[6]

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes).[3][6]

  • Detection:

    • Add 10 µL of the prepared UDP-Glo™ Detection Reagent to each well.[6]

    • Mix the plate on an orbital shaker (e.g., 1500 rpm for 2 minutes).[6]

    • Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[6]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC_50 value.

UDP_Glo_Assay_Workflow reagent_prep Reagent Preparation (Enzyme, Substrates, Inhibitor, UDP-Glo Reagent) reaction_setup Reaction Setup in Microplate (Substrates, Inhibitor, Enzyme) reagent_prep->reaction_setup incubation Incubation (e.g., 30°C for 60 min) reaction_setup->incubation detection_reagent Add UDP-Glo Detection Reagent incubation->detection_reagent signal_incubation Signal Stabilization (RT for 60 min) detection_reagent->signal_incubation luminescence Measure Luminescence signal_incubation->luminescence data_analysis Data Analysis (% Inhibition, IC50) luminescence->data_analysis

Workflow for the UDP-Glo™ Galactosyltransferase Inhibition Assay.
Protocol 2: HPLC-Based Assay for UDP-Galactopyranose Mutase Inhibition

This method allows for the direct measurement of the substrate (UDP-galactopyranose) and product (UDP-galactofuranose) of the UGM reaction, providing a robust way to determine enzyme kinetics and inhibition.[7]

Materials:

  • Purified UDP-galactopyranose mutase (UGM)

  • UDP-galactopyranose (substrate)

  • This compound analog (inhibitor)

  • Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[7]

  • Quenching solution (e.g., liquid nitrogen or acid)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Zorbax C18-SB, 25 x 0.46 cm, 5 µm)[7]

  • Mobile Phase (e.g., 50 mM triethylammonium acetate, pH 6.8, with a small percentage of acetonitrile)[7]

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified UGM (e.g., 15 µM) and the inhibitor at various concentrations in the reaction buffer.[7]

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 0 to 10 minutes at 22°C).[7]

  • Initiation and Termination:

    • Initiate the reaction by adding the substrate, UDP-galactopyranose (e.g., 1 mM).[7]

    • After a specific reaction time (e.g., 20 minutes), terminate the reaction by rapid freezing in liquid nitrogen or by adding a quenching solution.[7]

  • HPLC Analysis:

    • Inject the quenched reaction mixture onto the C18 column.

    • Elute the components using an isocratic or gradient mobile phase.[7]

    • Monitor the elution of UDP-galactopyranose and UDP-galactofuranose by UV absorbance at 262 nm.[7]

  • Data Analysis:

    • Determine the extent of the reaction by integrating the peak areas of the substrate and product.

    • Calculate the initial reaction velocities at different substrate and inhibitor concentrations.

    • Determine the kinetic parameters (K_m, V_max) and the inhibition constant (K_i) by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

HPLC_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis enzyme UGM substrate UDP-Galp enzyme->substrate inhibitor UDP-Gal Analog inhibitor->substrate product UDP-Galf substrate->product Reaction quench Quench Reaction product->quench hplc HPLC Separation (C18 Column) quench->hplc detect UV Detection (262 nm) hplc->detect quantify Peak Integration & Quantification detect->quantify kinetics Kinetic Analysis (Km, Ki) quantify->kinetics

Workflow for HPLC-Based UGM Inhibition Assay.
Protocol 3: Photoaffinity Labeling of Galactosyltransferase

Photoaffinity labeling is a powerful technique to identify and characterize the binding site of an inhibitor. This protocol is based on the use of a photo-reactive UDP-Gal analog, such as 4-azido-2-nitrophenyluridylyl pyrophosphate (ANUP).[8]

Materials:

  • Purified galactosyltransferase

  • Photo-reactive UDP-Gal analog (e.g., ANUP)

  • Reaction Buffer (containing Mn²⁺, as the process can be metal-dependent)[8]

  • UV lamp (for photo-irradiation)

  • SDS-PAGE equipment and reagents

  • Autoradiography or phosphorimaging system (if using a radiolabeled analog)

Procedure:

  • Binding:

    • Incubate the purified galactosyltransferase with the photo-reactive UDP-Gal analog in the reaction buffer.

    • Include control reactions with an excess of the natural substrate (UDP-Gal) to demonstrate competitive binding.[8]

  • Photo-irradiation:

    • Irradiate the samples with UV light at a specific wavelength and for a defined period to activate the photo-reactive group of the analog, leading to covalent bond formation with the enzyme.

  • Analysis:

    • Separate the protein components of the reaction mixture by SDS-PAGE.

    • If a radiolabeled analog was used, visualize the labeled protein by autoradiography or phosphorimaging. The presence of a labeled band corresponding to the molecular weight of the galactosyltransferase, which is diminished in the presence of excess UDP-Gal, confirms specific labeling.

  • Binding Site Identification (Optional):

    • Excise the labeled protein band from the gel.

    • Digest the protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptide fragments by mass spectrometry to identify the peptide(s) covalently modified by the analog, thereby mapping the binding site.

Photoaffinity_Labeling_Workflow binding Incubate Enzyme with Photo-reactive UDP-Gal Analog uv_irradiation UV Irradiation (Covalent Bond Formation) binding->uv_irradiation sds_page SDS-PAGE Separation uv_irradiation->sds_page visualization Visualization (Autoradiography/Staining) sds_page->visualization identification Binding Site Identification (Mass Spectrometry) visualization->identification

General Workflow for Photoaffinity Labeling.

Signaling Pathways and Logical Relationships

The inhibition of galactosyltransferases and UGM can have significant downstream effects on various biological pathways.

The Leloir Pathway of Galactose Metabolism

This compound is a central intermediate in the Leloir pathway, which is responsible for the metabolism of galactose. Inhibition of enzymes that utilize UDP-Gal can disrupt this pathway.

Leloir_Pathway cluster_inhibition Points of Inhibition by UDP-Gal Analogs Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P ATP -> ADP GALK UDPGal This compound Gal1P->UDPGal UDP-Glc -> Glc-1-P GALT UDPGlc UDP-Glucose UDPGal->UDPGlc Reversible GALE GalT_inhibition Galactosyltransferases UDPGal->GalT_inhibition UGM_inhibition UGM UDPGal->UGM_inhibition Glc Glucose Glc1P Glucose-1-Phosphate GALK Galactokinase GALT GALT GALE This compound 4'-epimerase

References

Application Notes and Protocols for In Vivo Galactosylation Assays Using Fluorescently-Labeled Acceptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosylation, the enzymatic addition of galactose to glycoconjugates, is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell signaling, adhesion, and immune responses. Aberrant galactosylation is frequently associated with various diseases, such as cancer and inflammatory disorders. Consequently, the development of robust methods to monitor galactosyltransferase activity in living systems is of paramount importance for both basic research and drug discovery. This document provides detailed application notes and protocols for conducting in vivo galactosylation assays using fluorescently-labeled acceptor molecules. These assays offer a sensitive and dynamic approach to quantify galactosyltransferase activity directly within the cellular environment.

Principle of the Assay

The in vivo galactosylation assay using fluorescently-labeled acceptors is based on the enzymatic transfer of a galactose moiety from a donor substrate, typically UDP-galactose, to a fluorescent acceptor molecule by a galactosyltransferase. The acceptor is a small, cell-permeable molecule that mimics a natural substrate of the enzyme. Upon galactosylation, the fluorescent properties of the acceptor may be altered, or the galactosylated product may be retained within the cell, leading to an increase in intracellular fluorescence. This change in fluorescence can be quantified using various analytical techniques, such as flow cytometry and fluorescence microscopy, to determine the rate of galactosylation and, consequently, the activity of the galactosyltransferase.

Key Applications

  • High-Throughput Screening (HTS) of Galactosyltransferase Inhibitors: The assay can be adapted for HTS platforms to identify small molecule inhibitors of specific galactosyltransferases, which are potential therapeutic agents.

  • Studying Enzyme Kinetics in a Cellular Context: This method allows for the determination of kinetic parameters of galactosyltransferases in their native cellular environment.

  • Probing Glycosylation Pathways: The assay can be used to investigate the regulation of galactosylation pathways in response to various stimuli or genetic modifications.

  • Disease Diagnosis and Monitoring: Altered galactosyltransferase activity in patient-derived cells can be assessed, potentially serving as a biomarker for certain diseases.

Experimental Workflow Overview

The general workflow for an in vivo galactosylation assay using a fluorescently-labeled acceptor involves several key steps, from cell preparation to data analysis.

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Acceptor_Incubation Incubation with Fluorescent Acceptor Cell_Culture->Acceptor_Incubation Washing Washing to Remove Excess Acceptor Acceptor_Incubation->Washing Data_Acquisition Data Acquisition Washing->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: A generalized workflow for in vivo galactosylation assays.

Data Presentation

Table 1: Representative Fluorescent Acceptors for Galactosyltransferase Assays
Fluorescent AcceptorTarget Enzyme (Example)Detection MethodExcitation (nm)Emission (nm)Reference
4-Methylumbelliferyl N-acetyl-α-D-galactosaminide (4-MU-GalNAc)Core 1 β1,3-Galactosyltransferase (T-synthase)Fluorescence Plate Reader, Flow Cytometry~355~460[1]
BODIPY-labeled GalNAcβ-1,4-GalactosyltransferaseFlow Cytometry, Fluorescence Microscopy~488~520[2]
Coumarin-labeled GalNAcβ-1,4-GalactosyltransferaseFlow Cytometry, Fluorescence Microscopy~405~450[2]
FITC-conjugated O-GlcNAc-containing peptideβ-1,4-GalactosyltransferaseCapillary Electrophoresis with LIF detection~488~520[3]
Table 2: Sample Quantitative Data from an In Vivo Galactosylation Assay

This table presents hypothetical data from an experiment designed to test the effect of a galactosyltransferase inhibitor on enzyme activity in living cells.

ConditionMean Fluorescence Intensity (Arbitrary Units)Standard Deviation% Inhibition
Untreated Control15,2348760%
Vehicle Control (DMSO)14,9879121.6%
Inhibitor (1 µM)8,76554342.5%
Inhibitor (10 µM)4,51231170.4%
Inhibitor (50 µM)2,13418786.0%

Detailed Experimental Protocols

Protocol 1: In Vivo Galactosylation Assay Using 4-Methylumbelliferyl-α-GalNAc (4-MU-GalNAc) for Core 1 β1,3-Galactosyltransferase (T-synthase) Activity

This protocol is adapted from an in vitro assay for T-synthase and is presented here as a template for an in vivo application.[1]

Materials:

  • Mammalian cells expressing T-synthase

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 4-Methylumbelliferyl N-acetyl-α-D-galactosaminide (4-MU-GalNAc) (acceptor substrate)

  • This compound (donor substrate)

  • Cell lysis buffer (optional, for endpoint assays)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Preparation of Reagents:

    • Prepare a stock solution of 4-MU-GalNAc in DMSO.

    • Prepare a stock solution of this compound in water.

    • Prepare working solutions of the acceptor and donor substrates in serum-free culture medium. The final concentrations will need to be optimized for the specific cell line and enzyme being studied.

  • Assay:

    • Remove the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add the reaction mixture containing the fluorescent acceptor (e.g., 50-200 µM 4-MU-GalNAc) and donor substrate (e.g., 1-5 mM this compound) to each well.

    • For inhibitor studies, pre-incubate the cells with the inhibitor for a desired period before adding the reaction mixture.

    • Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

  • Data Acquisition:

    • Fluorescence Plate Reader (Endpoint):

      • After incubation, wash the cells twice with PBS.

      • Lyse the cells in a suitable buffer.

      • Measure the fluorescence in each well using an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

    • Flow Cytometry (Live Cell):

      • After incubation, wash the cells twice with PBS.

      • Trypsinize the cells and resuspend them in PBS.

      • Analyze the cells on a flow cytometer equipped with a UV laser for excitation and an appropriate filter for emission detection.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no cells.

    • Normalize the fluorescence signal to the cell number or protein concentration.

    • For inhibitor studies, calculate the percent inhibition relative to the vehicle control.

Protocol 2: Flow Cytometry-Based In Vivo Galactosylation Assay Using a BODIPY-labeled Acceptor

This protocol is based on the principles of fluorescent product retention as described for FACS-based screening.[2]

Materials:

  • Mammalian cells of interest

  • Cell culture medium and supplements

  • BODIPY-labeled GalNAc acceptor

  • Cell-permeable esterase substrate (e.g., Calcein AM, for viability)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer with appropriate lasers and filters

Procedure:

  • Cell Preparation:

    • Culture cells to mid-log phase.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Labeling:

    • Add the BODIPY-labeled GalNAc acceptor to the cell suspension to a final concentration of 1-10 µM (this needs to be optimized).

    • Incubate the cells at 37°C for 30-60 minutes.

  • Washing:

    • After incubation, wash the cells twice with cold PBS to remove any unreacted acceptor that has not been galactosylated and retained.

  • Staining for Viability (Optional):

    • Resuspend the cells in PBS containing a viability dye such as PI.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Excite the BODIPY dye using a 488 nm laser and collect the emission at ~520 nm.

    • Use appropriate gates to exclude dead cells and debris.

    • Quantify the mean fluorescence intensity of the live cell population.

Signaling Pathways and Experimental Logic

While galactosylation is a fundamental cellular process, it is part of the larger, complex network of protein glycosylation that occurs in the Golgi apparatus. The assay described here directly measures the activity of a specific galactosyltransferase rather than a downstream signaling event. The following diagram illustrates the enzymatic reaction at the core of the assay.

Enzymatic Reaction cluster_reactants Reactants cluster_products Products UDP_Gal This compound (Donor) Enzyme Galactosyltransferase UDP_Gal->Enzyme Acceptor Fluorescent Acceptor Acceptor->Enzyme Gal_Acceptor Galactosylated Fluorescent Product Enzyme->Gal_Acceptor UDP UDP Enzyme->UDP

Caption: The core enzymatic reaction of the galactosylation assay.

Troubleshooting and Considerations

  • Cell Permeability of the Acceptor: Ensure that the chosen fluorescent acceptor is cell-permeable. If not, cell permeabilization methods may be required, which would make the assay an in situ rather than a true in vivo measurement.

  • Toxicity: High concentrations of the fluorescent acceptor or the solvent (e.g., DMSO) may be toxic to cells. It is essential to perform a toxicity assessment to determine the optimal, non-toxic concentration range.

  • Background Fluorescence: High background fluorescence can be an issue. Ensure thorough washing to remove any non-specifically bound or unreacted acceptor. Include appropriate controls, such as cells not treated with the acceptor.

  • Enzyme Expression Levels: The signal intensity will depend on the expression level of the target galactosyltransferase in the chosen cell line. Overexpression of the enzyme may be necessary for some applications.

  • Substrate Specificity: The chosen fluorescent acceptor should be specific for the galactosyltransferase of interest to avoid off-target effects.

By following these guidelines and protocols, researchers can effectively implement in vivo galactosylation assays to gain valuable insights into the roles of galactosyltransferases in health and disease.

References

Application Notes and Protocols for Cell-Based Assays to Study UDP-Galactose Transporter Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uridine diphosphate galactose (UDP-Gal) is a critical nucleotide sugar required for the galactosylation of proteins and lipids within the lumen of the Golgi apparatus and endoplasmic reticulum (ER). The transport of UDP-Gal from the cytosol into these organelles is mediated by specific nucleotide sugar transporters (NSTs), primarily the solute carrier family 35 member A2 (SLC35A2). Dysfunctional UDP-Gal transport leads to impaired glycosylation, resulting in severe congenital disorders of glycosylation (CDG), such as SLC35A2-CDG.[1][2][3] Therefore, robust and reliable cell-based assays are essential for studying the function of UDP-Gal transporters, understanding disease mechanisms, and for the development of potential therapeutic interventions.

These application notes provide an overview of key cell-based methodologies to assess UDP-Galactose transporter function, complete with detailed experimental protocols and data presentation formats.

Signaling Pathway Involving this compound Transport

The transport of UDP-Gal into the Golgi apparatus is a crucial step in the glycosylation pathway. Once inside the Golgi lumen, UDP-Gal serves as a donor substrate for galactosyltransferases, which attach galactose to growing glycan chains on proteins and lipids.

UDP_Galactose_Transport_Pathway This compound Transport and Glycosylation Pathway cluster_cytosol Cytosol cluster_golgi Golgi Apparatus Cytosol Cytosol Golgi_lumen Golgi Lumen UDP_Gal_cyto This compound SLC35A2 SLC35A2 (UDP-Gal Transporter) UDP_Gal_cyto->SLC35A2 1. Transport UDP_Gal_lumen This compound SLC35A2->UDP_Gal_lumen UMP UMP SLC35A2->UMP Antiport Galactosyltransferase Galactosyltransferase UDP_Gal_lumen->Galactosyltransferase 2. Substrate for Galactosylated_product Galactosylated Glycoprotein/ Glycolipid Galactosyltransferase->Galactosylated_product 3. Galactosylation Glycoprotein Acceptor Glycoprotein/ Glycolipid Glycoprotein->Galactosyltransferase UMP->Cytosol

Caption: this compound transport and utilization in the Golgi apparatus.

I. Indirect Functional Assay: Shiga Toxin Binding to Assess SLC35A2 Activity

This novel assay leverages the biological activity of Shiga toxins (Stx1 and Stx2) to indirectly measure the function of the this compound transporter, SLC35A2.[1][2] The toxins bind to the glycosphingolipid globotriaosylceramide (Gb3) on the cell surface. The synthesis of Gb3 is dependent on the transport of UDP-Gal into the Golgi apparatus by SLC35A2.[1] Therefore, a loss of SLC35A2 function results in reduced Gb3 expression and consequently, decreased Shiga toxin binding.

Experimental Workflow

Shiga_Toxin_Assay_Workflow Shiga Toxin Binding Assay Workflow start Start: Wild-type (WT) and ΔSLC35A2 cells transfect Transfect ΔSLC35A2 cells with SLC35A2 constructs (WT or mutant) start->transfect culture Culture cells for 24-48 hours transfect->culture incubate Incubate cells with fluorescently labeled Shiga toxin (Stx1 or Stx2) culture->incubate wash Wash to remove unbound toxin incubate->wash analyze Analyze by Flow Cytometry or Fluorescence Microscopy wash->analyze end End: Quantify toxin binding analyze->end

Caption: Workflow for the Shiga toxin-based functional assay of SLC35A2.

Protocol: Shiga Toxin Binding Assay by Flow Cytometry

Materials:

  • Wild-type and SLC35A2 knockout (ΔSLC35A2) cell lines (e.g., HeLa, CHO)

  • Expression vectors for wild-type and mutant SLC35A2 (e.g., with a GFP tag)

  • Transfection reagent

  • Complete cell culture medium

  • Fluorescently labeled Shiga toxin (e.g., Alexa Fluor 647-Stx1)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed wild-type and ΔSLC35A2 cells in 6-well plates to achieve 70-80% confluency on the day of transfection.

  • Transfection: Transfect the ΔSLC35A2 cells with plasmids encoding GFP-tagged wild-type SLC35A2 or mutant variants using a suitable transfection reagent according to the manufacturer's instructions. Include a GFP-only vector as a control.

  • Incubation: Culture the cells for 24-48 hours post-transfection to allow for protein expression.

  • Toxin Binding:

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in binding buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with a fluorescently labeled Shiga toxin at a predetermined optimal concentration for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with cold PBS to remove unbound toxin.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the cells on a flow cytometer.

    • Gate on the GFP-positive population to analyze toxin binding specifically in transfected cells.

    • Quantify the percentage of cells positive for Shiga toxin binding and the median fluorescence intensity.

Data Presentation

Table 1: Quantification of Shiga Toxin Binding in ΔSLC35A2 Cells Expressing SLC35A2 Variants

SLC35A2 Construct% Gb3 Positive Cells (Mean ± SE)% Stx1 Binding (Mean ± SE)% Stx2 Binding (Mean ± SE)
WT-GFP85 ± 580 ± 678 ± 5
Mutant A-GFP10 ± 28 ± 19 ± 2
Mutant B-GFP45 ± 442 ± 340 ± 4
GFP only5 ± 14 ± 13 ± 1

Data are representative and should be determined experimentally.

II. Direct Functional Assay: this compound Transport into Golgi Vesicles

This assay directly measures the uptake of radiolabeled UDP-Gal into isolated Golgi vesicles. It provides a quantitative measure of transporter activity.

Protocol: Radiolabeled this compound Uptake Assay

Materials:

  • Cultured cells (e.g., MDCK, CHO)

  • Homogenization buffer (e.g., 10 mM Tris-HCl pH 7.4, 0.25 M sucrose, protease inhibitors)

  • Sucrose solutions of varying densities for gradient centrifugation

  • Transport buffer (e.g., 10 mM Tris-HCl pH 7.4, 0.25 M sucrose, 5 mM MgCl2)

  • Radiolabeled UDP-[3H]Galactose or UDP-[14C]Galactose

  • Unlabeled this compound

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Golgi Vesicle Isolation:

    • Harvest cells and wash with PBS.

    • Homogenize the cells in homogenization buffer using a Dounce homogenizer.

    • Perform a series of centrifugations to enrich for the Golgi fraction, often involving a sucrose density gradient.

  • Transport Assay:

    • Pre-warm the isolated Golgi vesicles in transport buffer at 37°C for 5 minutes.

    • Initiate the transport reaction by adding radiolabeled this compound to a final concentration of 1-10 µM.

    • Incubate at 37°C for various time points (e.g., 0, 2, 5, 10, 15 minutes).

    • Stop the reaction by adding ice-cold transport buffer and rapidly filtering the mixture through a nitrocellulose filter to separate the vesicles from the unincorporated substrate.

    • Wash the filters with ice-cold buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the Golgi vesicle preparation to normalize the transport activity.

Data Presentation

Table 2: Kinetic Parameters of this compound Transport

Cell Line / ConditionKm (µM)Vmax (pmol/mg protein/min)
Wild-type5.5 ± 0.8150 ± 15
Mutant25.1 ± 3.240 ± 5
Inhibitor-treatedN/A25 ± 3

Data are representative and should be determined experimentally.

III. Glycosylation Analysis by Mass Spectrometry

Analyzing the glycosylation status of specific proteins can serve as a downstream readout of this compound transporter function. For instance, in SLC35A2-CDG, there is often abnormal glycosylation of serum transferrin.[4]

Protocol: N-glycan Profiling of Transferrin by MALDI-TOF MS

Materials:

  • Serum or cell lysate samples

  • PNGase F

  • Permethylation reagents (e.g., iodomethane, sodium hydroxide)

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid)

  • MALDI-TOF mass spectrometer

Procedure:

  • N-glycan Release: Isolate transferrin from serum (e.g., by immunoprecipitation) or use total serum proteins. Denature the protein and release the N-glycans by incubating with PNGase F.

  • Permethylation: Chemically modify the released glycans by permethylation to improve their ionization efficiency and stability for mass spectrometry analysis.

  • MALDI-TOF Analysis:

    • Co-crystallize the permethylated glycans with a MALDI matrix on a target plate.

    • Acquire mass spectra in positive ion mode.

    • Analyze the spectra to identify different glycan structures based on their mass-to-charge ratio (m/z). Look for an increase in agalactosylated structures in samples with deficient UDP-Gal transport.

Data Presentation

Table 3: Relative Abundance of Transferrin N-Glycans

Glycan StructureControl (%)SLC35A2-deficient (%)
Fully galactosylated, disialylated8030
Agalactosylated, asialylated545
Monogalactosylated, monosialylated1525

Data are representative and should be determined experimentally.

IV. Lectin-Based Assays for Glycosylation Phenotyping

Lectins are proteins that bind to specific carbohydrate structures and can be used to detect changes in cell surface glycosylation resulting from impaired UDP-Gal transport. For example, Griffonia simplicifolia lectin II (GSL II) binds to terminal N-acetylglucosamine (GlcNAc) residues, which become exposed when galactosylation is incomplete.[5]

Protocol: Lectin Staining and Flow Cytometry

Materials:

  • Cultured cells

  • Fluorescently labeled lectin (e.g., FITC-GSL II)

  • PBS with 1% BSA

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash with PBS.

  • Lectin Staining: Resuspend cells in PBS with 1% BSA and incubate with the fluorescently labeled lectin at an optimal concentration for 30 minutes on ice.

  • Washing: Wash the cells twice with cold PBS to remove unbound lectin.

  • Analysis: Analyze the cells by flow cytometry to quantify the fluorescence intensity, which corresponds to the amount of lectin binding.

Data Presentation

Table 4: Lectin Binding to Cells with Altered this compound Transport

Cell LineMean Fluorescence Intensity (GSL II)
Wild-type150
SLC35A2-deficient850
SLC35A2-deficient + Galactose supplementation300

Data are representative and should be determined experimentally.

Conclusion

The assays described provide a comprehensive toolkit for investigating this compound transporter function in a cellular context. The choice of assay will depend on the specific research question, available resources, and the desired level of detail. Indirect assays like Shiga toxin binding and lectin staining are excellent for high-throughput screening and functional characterization of mutants, while direct transport assays and mass spectrometry-based glycan analysis provide more quantitative and detailed molecular information. The combination of these approaches will facilitate a deeper understanding of UDP-Gal transport and its role in health and disease.

References

Chemoenzymatic Synthesis of UDP-Galactose Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of Uridine Diphosphate Galactose (UDP-Gal) and its derivatives. These nucleotide sugars are crucial for studying and manipulating glycosylation pathways, which are fundamental in various biological processes and disease states. Chemoenzymatic methods offer a powerful combination of chemical synthesis for generating diverse analogs and enzymatic catalysis for regio- and stereoselective transformations, leading to efficient and scalable production of these valuable compounds.

Introduction

Uridine Diphosphate Galactose (UDP-Gal) is a key activated sugar donor in the biosynthesis of a vast array of glycoconjugates, including glycoproteins and glycolipids. The enzymes that utilize UDP-Gal, known as galactosyltransferases, play critical roles in cell signaling, immune responses, and host-pathogen interactions. Consequently, synthetic UDP-Gal derivatives are invaluable tools for:

  • Probing Enzyme Mechanisms: Understanding the substrate specificity and catalytic mechanisms of galactosyltransferases and other UDP-sugar utilizing enzymes.

  • Inhibitor Development: Designing and synthesizing potent and selective inhibitors of these enzymes for therapeutic applications in areas such as cancer and infectious diseases.[1]

  • Metabolic Labeling and Imaging: Introducing bioorthogonal tags (e.g., azides, alkynes) onto glycans for visualization and proteomic analysis.[2]

  • Synthesis of Novel Glycans: Creating complex and well-defined oligosaccharides and glycoconjugates for functional studies.

Chemoenzymatic approaches, particularly one-pot multi-enzyme systems, have emerged as highly efficient strategies for the synthesis of UDP-Gal and its analogs, overcoming many limitations of purely chemical or enzymatic methods.[3][4]

One-Pot Multi-Enzyme (OPME) Synthesis of UDP-Galactose Derivatives

A highly effective method for synthesizing this compound and its derivatives is the one-pot, three-enzyme system. This approach utilizes a cascade of enzymatic reactions to convert a galactose analog into its corresponding UDP-sugar without the need for isolating intermediates. This significantly simplifies the process and often leads to higher overall yields.

The core enzymatic cascade involves:

  • Galactokinase (GalK): Phosphorylates the galactose analog at the C1 position using ATP.

  • UTP-Glucose-1-Phosphate Uridylyltransferase (GalU) or a promiscuous UDP-sugar pyrophosphorylase: Transfers a UMP moiety from UTP to the galactose-1-phosphate analog to form the UDP-sugar.

  • Inorganic Pyrophosphatase (PPA): Degrades the pyrophosphate (PPi) byproduct, driving the equilibrium of the pyrophosphorylase reaction towards product formation.

OPME_UDP_Gal_Synthesis Gal_analog Galactose Analog Gal1P_analog Galactose-1-P Analog Gal_analog->Gal1P_analog GalK UDP_Gal_analog This compound Analog Gal1P_analog->UDP_Gal_analog GalU ATP ATP ADP ADP ATP:s->ADP:n UTP UTP PPi PPi UTP:s->PPi:n Pi 2 Pi PPi->Pi PPA GalK Galactokinase (GalK) GalU UDP-Sugar Pyrophosphorylase (e.g., GalU) PPA Inorganic Pyrophosphatase (PPA) Leloir_Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GalK (ATP -> ADP) UDPGal This compound Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glycoconjugates Glycoproteins, Glycolipids UDPGal->Glycoconjugates GalT Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT GalK Galactokinase GALT GALT GALE GALE GalT Galactosyltransferases Experimental_Workflow Start Start: Galactose Analog + Reagents Reaction One-Pot Enzymatic Reaction (GalK, GalU, PPA) Start->Reaction Quench Reaction Quenching (Heat Inactivation) Reaction->Quench Purification Purification (Anion-Exchange HPLC) Quench->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure this compound Derivative Characterization->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Stability of UDP-Galactose in Aqueous Solutions and Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Uridine Diphosphate Galactose (UDP-Gal). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of UDP-Galactose in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by three main factors:

  • pH: this compound is susceptible to hydrolysis, particularly under alkaline conditions.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Enzymatic Contamination: The presence of enzymes such as nucleotide pyrophosphatases and alkaline phosphatases in biological samples can rapidly degrade this compound.

Q2: What are the typical degradation products of this compound?

A2: this compound can degrade through both enzymatic and non-enzymatic pathways.

  • Enzymatic degradation typically yields Galactose-1-Phosphate and subsequently free Galactose.[1]

  • Non-enzymatic hydrolysis, particularly under alkaline conditions, is expected to be similar to that of UDP-Glucose, yielding Uridine Monophosphate (UMP) and Galactose-1,2-cyclic phosphate.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, this compound solutions should be aliquoted and stored at -20°C or lower. Avoid repeated freeze-thaw cycles. When preparing stock solutions, use a buffer with a slightly acidic to neutral pH (pH 6.0-7.5).

Q4: Can I autoclave my buffer containing this compound?

A4: No, autoclaving solutions containing this compound is not recommended. The high temperatures will lead to significant degradation. Buffers should be autoclaved separately and cooled to room temperature before adding this compound from a sterile-filtered stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in enzymatic assays. This compound degradation due to suboptimal pH or temperature.Ensure your reaction buffer is within the optimal pH range for your enzyme of interest, while also considering the stability of this compound. Maintain a constant and appropriate temperature throughout the experiment.
Contamination of reagents with nucleotidases.Use high-purity reagents and nuclease-free water. If using biological samples (e.g., cell lysates), consider the presence of endogenous enzymes and include appropriate controls.
Loss of this compound concentration over time in prepared solutions. Hydrolysis in aqueous solution.Prepare fresh solutions of this compound for each experiment whenever possible. If storage is necessary, aliquot and freeze at -20°C or below in a slightly acidic to neutral buffer.
Microbial contamination.Use sterile techniques when preparing and handling this compound solutions. Store solutions frozen.
Unexpected peaks in HPLC analysis. Formation of degradation products.Compare the retention times of your unexpected peaks with those of potential degradation products like UMP, Galactose-1-Phosphate, and free Galactose.

Quantitative Data on Stability

Table 1: Calculated Half-lives of UDP-Glucose at 37°C in the Presence of 10 mM MgCl₂

pHHalf-life (minutes)
8.0773[2]
8.5220[2]
9.0107[2]

Data from a study on UDP-Glucose stability, which is expected to be similar to this compound stability under non-enzymatic conditions.[2]

Enzymatic Degradation: The enzymatic hydrolysis of this compound has an optimal pH of 9.0, but there is still considerable activity at pH 7.4.[1] This is a critical consideration when working with crude or purified enzyme preparations.

Experimental Protocols

Protocol: Monitoring this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in a given buffer and temperature.

1. Materials:

  • This compound

  • High-purity water

  • Buffer of interest (e.g., Tris-HCl, HEPES, Phosphate buffer)

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase C18 column suitable for nucleotide analysis

  • Mobile phase (e.g., ammonium formate buffer with an acetonitrile gradient)[3]

  • Temperature-controlled incubator or water bath

2. Procedure:

  • Prepare this compound Solution: Dissolve this compound in the buffer of interest to a final concentration of 1 mg/mL. Prepare multiple identical aliquots in HPLC vials.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., 25°C, 37°C, or 50°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.

  • Sample Analysis: Immediately analyze the sample by HPLC.

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 262 nm

    • Mobile Phase and Gradient: Optimize based on your column and system. A common mobile phase consists of a gradient of acetonitrile in an ammonium formate buffer at a pH of around 3.0.[3]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (verified with a fresh standard).

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the time 0 sample.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

UDP_Galactose_Degradation_Pathway cluster_enzymatic Enzymatic Degradation cluster_non_enzymatic Non-Enzymatic Hydrolysis (Alkaline Conditions) UDPGal This compound Gal1P Galactose-1-Phosphate UDPGal->Gal1P Nucleotide Pyrophosphatase UMP UMP UDPGal->UMP Hydrolysis CyclicGalP Galactose-1,2-cyclic Phosphate UDPGal->CyclicGalP Hydrolysis Gal Galactose Gal1P->Gal Alkaline Phosphatase

Caption: Degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Verify this compound Purity and Concentration Start->Check_Purity Check_pH_Temp Check Buffer pH and Reaction Temperature Check_Purity->Check_pH_Temp Purity OK Use_Fresh Prepare Fresh This compound Solution Check_Purity->Use_Fresh Purity/Concentration Issues Check_Enzymes Consider Endogenous Enzyme Activity Check_pH_Temp->Check_Enzymes Conditions OK Optimize_Conditions Optimize Reaction Conditions Check_pH_Temp->Optimize_Conditions Suboptimal Conditions Add_Inhibitors Add Phosphatase/ Pyrophosphatase Inhibitors Check_Enzymes->Add_Inhibitors Enzyme Contamination Suspected End Consistent Results Check_Enzymes->End No Enzyme Contamination Use_Fresh->End Optimize_Conditions->End Add_Inhibitors->End

Caption: Troubleshooting workflow for inconsistent results.

References

Common degradation products of UDP-Galactose and their interference in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the common degradation products of Uridine Diphosphate Galactose (UDP-Galactose) and their potential interference in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of this compound?

A1: this compound can degrade through both enzymatic and chemical pathways. The primary degradation products are:

  • Uridine Diphosphate (UDP) and Galactose-1-Phosphate (Gal-1-P) : These are formed by the hydrolysis of the pyrophosphate bond, a reaction that can be catalyzed by enzymes like nucleotide pyrophosphatases.[1]

  • Galactose: Galactose-1-Phosphate can be further hydrolyzed to free galactose by phosphatases.[1]

  • Galactose-1,2-cyclic phosphate: This can be formed via chemical degradation of this compound at neutral pH.[2]

Q2: How should I properly store this compound to minimize degradation?

A2: Proper storage is critical to maintaining the integrity of this compound.

  • Solid Form: Store desiccated at -20°C for long-term stability, which can be effective for four years or more.[3]

  • Solutions: Prepare stock solutions in a suitable buffer or ultrapure water, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C for up to 2 months or at -80°C for up to 6 months.[4][5]

Q3: Why might I observe lower-than-expected activity in my galactosyltransferase assay?

A3: Lower activity can be a result of this compound degradation. The degradation product Uridine Diphosphate (UDP) is a known competitive inhibitor of many glycosyltransferases.[6] UDP competes with the intact this compound substrate for binding to the enzyme's active site, thereby reducing the rate of galactose transfer to the acceptor molecule.

Q4: I am observing a high background signal in my radioactive assay using labeled this compound. What is a likely cause?

A4: A high background signal can be caused by the presence of radioactive degradation products. If you are using UDP-[14C]Galactose or UDP-[3H]Galactose, degradation can release radiolabeled [14C]Galactose-1-phosphate and [14C]Galactose.[2] These smaller, charged molecules can bind non-specifically and tightly to proteins and subcellular fractions like microsomes, creating a false impression of enzymatic glycosylation.[2]

Troubleshooting Guides

Problem 1: Low or No Enzyme Activity

You are performing a galactosyltransferase assay and observe significantly lower activity than expected, or no activity at all.

Possible Cause Troubleshooting Step Explanation
Degraded this compound Stock 1. Check the age and storage conditions of your this compound. 2. Analyze the purity of the this compound stock using HPLC. 3. Prepare a fresh solution from a new vial of solid this compound.This compound is susceptible to hydrolysis, especially if stored improperly or subjected to multiple freeze-thaw cycles. Degradation reduces the concentration of the active substrate.
Inhibition by UDP 1. If degradation is confirmed, use a fresh, high-purity stock of this compound. 2. Consider purifying the this compound stock to remove contaminating UDP.The degradation product UDP acts as a competitive inhibitor for the enzyme, reducing its catalytic efficiency.[6] Pyrimidine nucleotides like UDP can significantly reduce the activity of UDP-dependent enzymes.[6]
Incorrect Assay pH 1. Verify the pH of your assay buffer. 2. Consult literature for the optimal pH of your specific enzyme.This compound stability is pH-dependent, with increased degradation under alkaline conditions.[7] While many galactosyltransferases have an optimal pH that is neutral to slightly alkaline, a very high pH (e.g., > 9.0) can accelerate substrate degradation.[1]
Problem 2: High Background in Radioactive Assays

Your assay using radiolabeled this compound shows high counts in the negative control lanes.

Possible Cause Troubleshooting Step Explanation
Non-enzymatic Binding of Degradation Products 1. Include a "no enzyme" control that contains all radioactive components to quantify background binding. 2. Analyze the radiochemical purity of your labeled this compound stock via HPLC or thin-layer chromatography (TLC). 3. Incorporate additional wash steps in your protocol to remove non-specifically bound radioactivity.Radiolabeled degradation products like [14C]Galactose-1-phosphate can bind non-enzymatically to proteins and membranes, leading to a high background signal that is not due to enzyme activity.[2]
Contaminated Radiolabeled Stock 1. Purchase radiolabeled this compound from a reputable supplier and check the certificate of analysis for purity. 2. If possible, purify the stock before use.The commercial stock itself may contain a significant percentage of radioactive degradation products.[2]

Data Presentation

Table 1: Stability of Nucleoside Diphosphate Sugars under Alkaline Conditions

This table summarizes the stability of UDP-Glucose, a structurally similar compound to this compound, at 37°C in the presence of 10 mM MgCl₂. The data illustrates the significant impact of pH on degradation.

pHHalf-life (minutes)
8.0773
8.5220
9.0107

(Data adapted from a study on UDP-Glucose stability, which is expected to be comparable to this compound)[7]

Table 2: Inhibition of Glycosyltransferases by UDP and Analogs

This table provides examples of the inhibitory effects of UDP and related compounds on enzymes that use UDP-sugar donors.

InhibitorEnzymeInhibition TypeKi or % Inhibition
UDP UDP-glucuronosyltransferaseCompetitive~90% inhibition at substrate concentration[6]
UDP Glycosyltransferase (general)CompetitiveVaries by enzyme; acts as product inhibitor
UDP-2F-Galactose β-1,4-galactosyltransferaseCompetitive41 µM[8]

Experimental Protocols

Protocol 1: Analysis of this compound Purity by HPLC

This protocol provides a general method for assessing the purity of a this compound sample and detecting degradation products like UDP.

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A suitable mixed-mode or ion-exchange column (e.g., Newcrom B, 4.6 x 150 mm).[9]

  • Mobile Phase: An isocratic mobile phase of 90% water and 10% acetonitrile, containing 20 mM ammonium formate buffer adjusted to pH 3.0.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV absorbance at 262 or 265 nm.[9]

  • Procedure: a. Prepare standards of this compound and potential degradation products (UDP, UMP) of known concentrations. b. Dilute the experimental this compound sample in the mobile phase. c. Inject the standards and the sample onto the HPLC system. d. Monitor the chromatogram for peaks corresponding to this compound, UDP, and other related compounds. e. Calculate the purity of the this compound sample by comparing the peak areas.

Protocol 2: A General Galactosyltransferase Assay

This protocol describes a common method for measuring the activity of a galactosyltransferase using a radiolabeled donor substrate.

  • Reaction Mixture (Total Volume: 50 µL):

    • HEPES Buffer (50 mM, pH 7.0)

    • MnCl₂ (10 mM): A required cofactor for many galactosyltransferases.[10]

    • Acceptor Substrate (e.g., N-acetyl-D-glucosamine, 3 mM)

    • Bovine Serum Albumin (BSA, 0.6 mg/mL)

    • UDP-[14C]Galactose (e.g., 4-32 µM, specific activity ~2000 cpm/nmol)

    • Enzyme solution (e.g., 20-50 µg of total protein)[11]

  • Procedure: a. Combine all reaction components except the enzyme in a microcentrifuge tube. b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding the enzyme solution. d. Incubate for a set period (e.g., 60 minutes), ensuring the reaction is in the linear range.[11] e. Stop the reaction by adding 100 µL of ice-cold water.[11]

  • Product Separation and Quantification: a. The radiolabeled product (e.g., [14C]N-acetyllactosamine) must be separated from the unreacted UDP-[14C]Galactose. This is often achieved using ion-exchange chromatography columns that bind the negatively charged UDP-[14C]Galactose while allowing the neutral product to elute.[11][12] b. Load the stopped reaction mixture onto a prepared cleanup resin column. c. Elute the product using an appropriate elution solution.[11] d. Quantify the radioactivity in the eluate using a liquid scintillation counter. e. Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Visualizations

UDP_Galactose_Degradation_Pathway This compound Degradation Pathway UDPGal This compound UDP UDP UDPGal->UDP Hydrolysis (Pyrophosphatase) Gal1P Galactose-1-Phosphate UDPGal->Gal1P Hydrolysis (Pyrophosphatase) Gal Galactose Gal1P->Gal Hydrolysis (Phosphatase)

Caption: Enzymatic degradation pathway of this compound.

Assay_Troubleshooting_Workflow Troubleshooting Workflow for Low Enzyme Activity Start Low Enzyme Activity Observed CheckPurity Check this compound Purity via HPLC Start->CheckPurity IsPure Is Purity >95%? CheckPurity->IsPure Purity OK UseNew Use Fresh/New this compound Stock CheckPurity->UseNew Degradation Detected IsPure->UseNew No CheckAssay Review Assay Conditions (pH, Temp, Cofactors) IsPure->CheckAssay Yes ProblemSolved Problem Resolved UseNew->ProblemSolved CheckAssay->ProblemSolved Conditions Corrected Consult Consult Further Technical Support CheckAssay->Consult Conditions OK Competitive_Inhibition_Diagram Mechanism of Competitive Inhibition by UDP cluster_0 Enzyme Active Site Enzyme Galactosyltransferase Product Galactosylated Product Enzyme->Product Reaction Proceeds UDPGal This compound (Substrate) UDPGal->Enzyme Binds UDP UDP (Inhibitor) UDP->Enzyme Competes for Binding

References

Optimizing UDP-Galactose concentration for glycosyltransferase kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycosyltransferase kinetics, with a specific focus on optimizing the concentration of the donor substrate, UDP-Galactose.

Troubleshooting Guides

Issue: Low or No Glycosyltransferase Activity Detected

Possible Cause Troubleshooting Step
Inactive Enzyme 1. Verify Enzyme Activity: Test the enzyme with a known positive control substrate and reaction conditions. 2. Proper Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles, which can denature the protein.[1] 3. Increase Enzyme Concentration: If the activity is low, try increasing the amount of enzyme in the reaction.[1][2]
Suboptimal Reaction Buffer 1. pH Optimization: The pH of the reaction buffer can significantly impact enzyme activity. Determine the optimal pH for your specific glycosyltransferase.[3][4] 2. Divalent Cation Requirement: Many glycosyltransferases require divalent cations like Mn²⁺ or Mg²⁺ for activity.[4][5] Titrate the concentration of the required cation to find the optimal level.
This compound Degradation 1. Fresh Reagents: Prepare fresh this compound solutions for each experiment, as it can degrade, especially at alkaline pH and in the presence of divalent cations.[6] 2. Incubation Time: Minimize long pre-incubation times of this compound in the reaction buffer before starting the reaction.
Problem with Acceptor Substrate 1. Purity and Concentration: Verify the purity and concentration of the acceptor substrate. 2. Solubility: Ensure the acceptor substrate is fully dissolved in the reaction buffer.

Issue: High Background Signal in Assay

Possible Cause Troubleshooting Step
Contaminating Enzymes 1. Enzyme Purity: Ensure the purity of the glycosyltransferase preparation. Contaminating phosphatases or nucleotidases can lead to the breakdown of this compound or the reaction product, causing a high background. 2. Negative Controls: Run a negative control reaction without the glycosyltransferase to check for background signal from other reaction components.[3]
Non-Enzymatic Degradation of this compound 1. Buffer Conditions: As mentioned, alkaline pH and high concentrations of divalent cations can lead to the degradation of this compound.[6] Optimize these conditions to maintain substrate stability while ensuring enzyme activity.
Assay Reagent Issues 1. Reagent Blanks: Run a blank with only the assay detection reagents to ensure they are not contributing to the background signal. 2. Reagent Compatibility: Verify that the components of your reaction buffer are compatible with your chosen detection method (e.g., malachite green, UDP-Glo™).

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal concentration of this compound for my glycosyltransferase kinetics experiment?

To determine the optimal this compound concentration, you should perform a substrate titration experiment. This involves measuring the initial reaction velocity at a range of this compound concentrations while keeping the concentration of the acceptor substrate constant and saturating. The resulting data can be plotted (velocity vs. substrate concentration) and fitted to the Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum velocity).[7] For routine assays, a this compound concentration of 5-10 times the Km is often used to ensure the enzyme is saturated.[8]

Q2: I observe a decrease in enzyme activity at very high concentrations of this compound. What could be the cause?

This phenomenon is known as substrate inhibition.[9] At very high concentrations, a second molecule of the substrate (in this case, this compound) may bind to the enzyme-substrate complex in a non-productive manner, leading to a decrease in the overall reaction rate. If you observe substrate inhibition, it is crucial to determine the optimal concentration range that maximizes activity without causing inhibition.

Q3: What are the critical components of a standard glycosyltransferase reaction buffer?

A typical reaction buffer includes:

  • Buffer: To maintain a stable pH (e.g., HEPES, Tris-HCl).[1]

  • Divalent Cations: Often MnCl₂ or MgCl₂ are required for enzyme activity.[4]

  • Reducing Agent: DTT or β-mercaptoethanol can be included to prevent oxidation of the enzyme.

  • Detergent: A non-ionic detergent like Triton X-100 or NP-40 can sometimes improve enzyme stability and activity.[10]

The optimal concentration of each component should be determined empirically for each specific glycosyltransferase.

Q4: How can I be sure that my this compound solution is stable throughout my experiment?

This compound can be susceptible to degradation, particularly at alkaline pH and in the presence of divalent cations.[6] To ensure its stability:

  • Prepare fresh solutions of this compound before each experiment.

  • Store stock solutions at -20°C or -80°C.

  • Avoid prolonged incubation of this compound in the reaction buffer before initiating the reaction.

  • If stability is a major concern, you can analyze the integrity of your this compound solution over time using methods like HPLC.[11]

Experimental Protocols

Protocol 1: Colorimetric Glycosyltransferase Activity Assay (Malachite Green-based)

This protocol outlines a general method for assaying glycosyltransferase activity by detecting the released UDP, which is then converted to phosphate for colorimetric detection.[3][12]

Materials:

  • Glycosyltransferase enzyme

  • Acceptor substrate

  • This compound (donor substrate)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.2, with 10 mM MnCl₂)[1]

  • Coupling Phosphatase (to convert UDP to UMP and phosphate)[3]

  • Malachite Green Reagent A and B

  • 96-well microplate

Procedure:

  • Prepare Reagents: Prepare working solutions of the enzyme, acceptor substrate, and this compound in the reaction buffer.

  • Set up Reactions: In a 96-well plate, set up the reactions in a final volume of 50 µL. Include the following controls:

    • Negative Control: All components except the glycosyltransferase.

    • Blank: Reaction buffer only.

  • Initiate Reaction: Add the glycosyltransferase to the reaction wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Phosphate Release: Add the coupling phosphatase to the wells and incubate to release inorganic phosphate from the generated UDP.[3]

  • Color Development: Add Malachite Green Reagent A, mix gently, and then add distilled water.

  • Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the negative control and blank from the sample wells. The amount of phosphate released is proportional to the glycosyltransferase activity.

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Incubation cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_enzyme Prepare Enzyme Solution setup_reaction Combine Reagents in Microplate prep_enzyme->setup_reaction prep_udp_gal Prepare this compound Solution prep_udp_gal->setup_reaction prep_acceptor Prepare Acceptor Substrate Solution prep_acceptor->setup_reaction prep_buffer Prepare Reaction Buffer prep_buffer->setup_reaction incubate Incubate at Optimal Temperature setup_reaction->incubate Start Reaction add_detection_reagent Add Detection Reagent (e.g., UDP-Glo™) incubate->add_detection_reagent read_signal Read Signal (Luminescence/Absorbance) add_detection_reagent->read_signal calculate_activity Calculate Enzyme Activity read_signal->calculate_activity determine_kinetics Determine Kinetic Parameters (Km, Vmax) calculate_activity->determine_kinetics

Caption: A generalized workflow for a glycosyltransferase kinetics experiment.

Troubleshooting_Logic cluster_enzyme Enzyme Issues cluster_buffer Buffer/Substrate Issues cluster_assay Assay Issues start Low/No Enzyme Activity check_activity Verify Activity with Control start->check_activity optimize_ph Optimize Buffer pH start->optimize_ph run_controls Run Proper Negative Controls start->run_controls check_storage Check Storage Conditions check_activity->check_storage If control fails increase_conc Increase Enzyme Concentration check_storage->increase_conc check_cations Check Divalent Cation Requirement optimize_ph->check_cations check_udp_gal Verify this compound Integrity check_cations->check_udp_gal check_acceptor Verify Acceptor Substrate check_udp_gal->check_acceptor check_background Check for High Background run_controls->check_background

Caption: A troubleshooting decision tree for low glycosyltransferase activity.

References

Improving the sensitivity of UDP-Galactose detection in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of UDP-Galactose (UDP-Gal) detection in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting this compound in biological samples?

A1: The most sensitive methods for this compound detection are typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and specialized enzyme-coupled assays. LC-MS/MS methods can achieve limits of detection (LOD) in the sub-nanogram per milliliter range, such as 0.70 ng·mL⁻¹ in maize extracts.[1][2][3] Enzyme-coupled assays can offer even higher sensitivity, with some reaching the sub-nanomolar level (e.g., 0.5 nM).[4][5] Capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) is another highly sensitive technique, capable of detecting analytes in the low attomole range.[6]

Q2: My LC-MS/MS results for this compound show poor reproducibility and unstable retention times. What could be the cause and how can I fix it?

A2: Unstable retention times in LC-MS/MS analysis of highly polar molecules like this compound are a common issue, particularly with reversed-phase columns where they are weakly retained.[1] Here are some potential causes and solutions:

  • Column Choice: Standard reversed-phase columns are often unsuitable for highly polar nucleotide sugars.[1] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for retaining and separating polar compounds.[1] Porous graphitic carbon (PGC) columns have also been used, but may require grounding of the column effluent to stabilize retention times.[1]

  • Ion-Pairing Reagents: The use of ion-pairing reagents can improve retention on reversed-phase columns, but they can also lead to ion suppression in the mass spectrometer and require lengthy column equilibration times.

  • Method Simplicity: A simple and effective UPLC-ESI-MS/MS method using an amide column has been shown to overcome the problem of unstable retention times without the need for grounding.[1]

Q3: I am having difficulty separating this compound from its isomer, UDP-Glucose. What strategies can I employ?

A3: Separating the isomers this compound and UDP-Glucose is challenging as they only differ in the orientation of a hydroxyl group.[1]

  • Chromatography: While some HILIC methods have struggled to separate these isomers, specific UPLC-ESI-MS/MS methods with an amide column have demonstrated successful separation.[1] Ion-exchange chromatography can also be used, but the high salt concentrations are often incompatible with mass spectrometry.[1]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) can aid in differentiation. Although they are isomeric and co-elute, their fragmentation patterns can differ slightly. By monitoring specific mass transitions, it's possible to distinguish and quantify them. For example, this compound may be enriched in the mass transition 565 > 403 compared to UDP-Glucose, which is more enriched in the 565 > 241 transition.[7]

Q4: How can I improve the signal-to-noise ratio in my this compound detection assay?

A4: Improving the signal-to-noise ratio (S/N) is crucial for detecting low abundance analytes.

  • Sample Preparation: Optimize your sample preparation protocol to remove interfering substances.

  • Assay-Specific Optimization:

    • For fluorescence-based assays , use black-walled, clear-bottom microplates to minimize background and crosstalk.[8]

    • For luminescence-based assays , opaque white plates are recommended to maximize the signal.[8]

    • For enzyme assays , ensure optimal pH, temperature, and cofactor concentrations.

  • Instrument Settings: Optimize detector settings and data acquisition parameters.

  • Data Analysis: Employ appropriate baseline correction and noise reduction algorithms.

Troubleshooting Guides

Issue 1: Low or No Signal in Enzyme-Coupled Assay
Potential Cause Troubleshooting Step
Enzyme Inactivity - Ensure enzymes are stored at the correct temperature and have not undergone multiple freeze-thaw cycles.- Verify the activity of each enzyme in the cascade separately.
Suboptimal Reaction Conditions - Confirm the pH, temperature, and incubation time are optimal for all enzymes involved.- Check for the presence of necessary cofactors (e.g., NAD+, MgCl2).[9]
Presence of Inhibitors in the Sample - Perform a spike-and-recovery experiment by adding a known amount of this compound to your sample to check for matrix effects.- Include a sample purification step (e.g., solid-phase extraction) to remove potential inhibitors.
Incorrect Reagent Concentrations - Verify the concentrations of all substrates, enzymes, and cofactors.
Issue 2: High Background in LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents - Use high-purity, LC-MS grade solvents and reagents.- Prepare fresh mobile phases daily.
Matrix Effects from Complex Biological Samples - Optimize the sample clean-up procedure. This may include protein precipitation, solid-phase extraction, or liquid-liquid extraction.- Use a divert valve to direct the early and late eluting, non-target compounds to waste instead of the mass spectrometer.
Carryover from Previous Injections - Implement a robust needle and column wash protocol between samples.- Inject a blank solvent after a high-concentration sample to check for carryover.
Non-Specific Binding to LC System Components - Condition the LC system with the mobile phase before starting the analysis.- Consider using bio-inert LC components.

Quantitative Data Summary

Table 1: Comparison of this compound Detection Methods

Method Limit of Detection (LOD) / Sensitivity Linear Range Sample Type Reference
UPLC-ESI-MS/MS0.70 ng·mL⁻¹31.25 - 500 ng/mLMaize[1][2][3]
Enzyme-Coupled Assay (Radiolabeled)0.5 nM0.5 - 30 nMCell Culture Medium[4][5]
Capillary Zone Electrophoresis (CZE)180 fmol (absolute amount)Not specifiedHuman leukocytes, muscle biopsies, mesangial cells[10]
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)Low attomole range (10⁻¹⁸)Not specifiedIn vitro transcription-translation systems[6]

Experimental Protocols

Key Experiment: UPLC-ESI-MS/MS for this compound Quantification

This protocol is adapted from a method for quantifying UDP-Glucose and this compound in maize.[1]

1. Sample Preparation: a. Homogenize the biological sample in a suitable extraction buffer. b. Centrifuge to pellet cellular debris. c. Collect the supernatant and perform a protein precipitation step (e.g., with cold acetonitrile). d. Centrifuge and collect the supernatant for analysis.

2. UPLC Conditions:

  • Column: BEH amide column (2.1 × 100 mm, 1.7 µm)
  • Mobile Phase A: 50 mM ammonium formate solution (pH 3.6)
  • Mobile Phase B: Acetonitrile
  • Gradient: A suitable gradient to separate this compound from other components.
  • Flow Rate: 400 µL/min
  • Column Temperature: 30°C
  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • Ion Spray Voltage: 3500 V
  • Ion Source Temperature: 150°C
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound.

Key Experiment: Enzyme-Coupled Assay for this compound

This protocol is based on the principle of converting this compound to a detectable product.[4][5]

1. Reaction Setup (per sample): a. In a microcentrifuge tube, combine the biological sample with a reaction buffer containing β-1,4-galactosyltransferase (4βGT) and a galactose acceptor (e.g., N-acetylglucosamine). b. Incubate at 37°C for 30 minutes to convert this compound to UDP.

2. UDP Detection: a. To the reaction mixture, add nucleoside diphosphokinase (NDPK) and [γ-³²P]ATP. b. Incubate for 5 minutes at 30°C. NDPK will transfer the ³²P from ATP to the UDP generated in the first step, forming [γ-³²P]UTP.

3. Quantification: a. Separate the [γ-³²P]UTP from the unreacted [γ-³²P]ATP using High-Performance Liquid Chromatography (HPLC). b. Quantify the amount of [γ-³²P]UTP using a scintillation counter. c. The amount of [γ-³²P]UTP formed is directly proportional to the initial amount of this compound in the sample.

Visualizations

Leloir Pathway of Galactose Metabolism

This pathway illustrates the central role of this compound in converting galactose to glucose-1-phosphate.[11][12][13][14]

Leloir_Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P UDPGal This compound Gal1P->UDPGal Galactose-1-Phosphate Uridylyltransferase (GALT) UDPGlc UDP-Glucose Glc1P Glucose-1-Phosphate UDPGlc->Glc1P UDPGal->UDPGlc This compound 4'-Epimerase (GALE) ATP ATP ADP ADP ATP->ADP UMP UMP

Caption: The Leloir Pathway for Galactose Metabolism.

Experimental Workflow for LC-MS/MS Detection of this compound

This diagram outlines the major steps involved in the quantification of this compound using UPLC-ESI-MS/MS.

LCMS_Workflow Sample Biological Sample Extraction Extraction & Protein Precipitation Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UPLC UPLC Separation (HILIC Column) Supernatant->UPLC MSMS ESI-MS/MS Detection (MRM Mode) UPLC->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: Workflow for this compound detection by LC-MS/MS.

Troubleshooting Logic for Low Signal-to-Noise Ratio

This diagram provides a logical approach to troubleshooting a poor signal-to-noise ratio in your this compound detection experiments.

Troubleshooting_SNR Start Low Signal-to-Noise Ratio CheckBackground Is Background High? Start->CheckBackground CheckSignal Is Specific Signal Low? CheckBackground->CheckSignal No HighBgActions Optimize Sample Cleanup Use High-Purity Reagents Implement Column Wash CheckBackground->HighBgActions Yes LowSignalActions Check Reagent/Enzyme Activity Optimize Reaction Conditions Verify Instrument Settings CheckSignal->LowSignalActions Yes Resolved Problem Resolved CheckSignal->Resolved No HighBgActions->Resolved LowSignalActions->Resolved

Caption: Troubleshooting logic for a low signal-to-noise ratio.

References

Technical Support Center: Minimizing UDP-Galactose Hydrolysis in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to minimize the hydrolysis of Uridine Diphosphate Galactose (UDP-Gal) during in vitro assays. The following troubleshooting guides and FAQs will help you identify and address potential issues leading to UDP-Gal degradation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of UDP-Galactose hydrolysis in my in vitro assay?

A1: this compound can be degraded through two primary pathways: enzymatic and non-enzymatic hydrolysis.

  • Enzymatic Hydrolysis: This is often the most significant cause of UDP-Gal degradation in assays using cell lysates or partially purified enzyme preparations. The primary culprits are nucleotide pyrophosphatases (e.g., NPP1) and alkaline phosphatases. These enzymes cleave the pyrophosphate bond of UDP-Gal, releasing galactose-1-phosphate and ultimately free galactose. The optimal pH for this enzymatic degradation is typically alkaline, around pH 9.0.

  • Non-Enzymatic Hydrolysis: This chemical degradation is influenced by the assay conditions. Alkaline pH and the presence of divalent cations, such as Mg²⁺, can promote the hydrolysis of the pyrophosphate bond.

Q2: I am observing a high background signal in my glycosyltransferase assay. Could this be due to this compound hydrolysis?

A2: Yes, a high background signal is a common indicator of this compound hydrolysis. When UDP-Gal is hydrolyzed to UDP, the released UDP can be a substrate for other enzymes in your system or interfere with the detection method, leading to a false-positive signal or high background. In assays where the product is detected, premature release of the sugar due to hydrolysis can also contribute to background.

Q3: What are the ideal storage and handling conditions for this compound to maintain its stability?

A3: To ensure the long-term stability of your this compound stocks, it is recommended to:

  • Store this compound as a lyophilized powder at -20°C or -80°C.

  • Reconstitute in a slightly acidic buffer (e.g., pH 6.0-6.5) or nuclease-free water.

  • Prepare single-use aliquots to avoid multiple freeze-thaw cycles.

  • Store reconstituted solutions at -80°C.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product formation in a glycosyltransferase assay This compound has degraded, reducing the available donor substrate.1. Verify this compound Integrity: Run a quality control check on your this compound stock using HPLC or a coupled enzyme assay. 2. Optimize Assay Buffer: Ensure your assay buffer has a pH between 6.5 and 7.5. Avoid alkaline conditions. 3. Include Inhibitors: Add inhibitors for nucleotide pyrophosphatases and alkaline phosphatases to your reaction mixture (see table below).
High background signal Enzymatic or non-enzymatic hydrolysis is releasing UDP or other interfering products.1. Purify Enzyme Preparation: If using cell lysates, consider further purification steps to remove contaminating hydrolases. 2. Chelate Divalent Cations: If your enzyme of interest does not require divalent cations, consider adding a low concentration of a chelating agent like EDTA. Caution: Ensure this is compatible with your enzyme's activity. 3. Use Fresh this compound: Prepare fresh this compound dilutions for each experiment.
Inconsistent results between experiments Variable rates of this compound hydrolysis due to slight differences in setup or reagent age.1. Standardize Protocols: Ensure consistent timing, temperature, and reagent preparation for all assays. 2. Use a Master Mix: Prepare a master mix of all reaction components except for the enzyme or acceptor to minimize pipetting variability. 3. Monitor Hydrolysis: In a control reaction without your enzyme of interest, quantify the rate of this compound degradation under your standard assay conditions.

Quantitative Data: UDP-Sugar Stability

The stability of UDP-sugars is highly dependent on pH and the presence of divalent cations. The following table, based on data for the closely related UDP-Glucose, illustrates the impact of pH on stability. Similar trends are expected for this compound.

pH Calculated Half-life of UDP-Glucose (minutes)
7.0No detectable loss
8.0773
8.5220
9.0107
Data adapted from a study on UDP-Glc stability, which is expected to be comparable to UDP-Gal stability.

Experimental Protocols

Protocol 1: Minimizing Enzymatic Hydrolysis of this compound in a Galactosyltransferase Assay

This protocol incorporates strategies to inhibit enzymatic degradation of this compound, particularly when using complex biological samples like cell lysates.

Materials:

  • Galactosyltransferase enzyme (or cell lysate)

  • Acceptor substrate

  • This compound

  • Reaction Buffer: 50 mM HEPES or MES, pH 7.2

  • Inhibitor Stock 1: 100 mM ATP (a competitive inhibitor of many ATP-utilizing enzymes and some pyrophosphatases)

  • Inhibitor Stock 2: 1 M Sodium Fluoride (NaF), a general phosphatase inhibitor

  • Quenching solution (e.g., 100 mM EDTA)

Procedure:

  • Prepare the Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mixture with the following components, adding the enzyme/lysate last:

    • Reaction Buffer

    • Acceptor Substrate

    • Inhibitor Stock 1 (final concentration 1-5 mM ATP)

    • Inhibitor Stock 2 (final concentration 10 mM NaF)

    • This compound (to the desired final concentration)

  • Pre-incubation (Optional): Pre-incubate the reaction mixture without this compound for 5-10 minutes at the reaction temperature to allow the inhibitors to act on any contaminating enzymes.

  • Initiate the Reaction: Add the galactosyltransferase enzyme or cell lysate to the reaction mixture.

  • Incubation: Incubate at the optimal temperature for your enzyme (e.g., 37°C) for the desired duration.

  • Stop the Reaction: Terminate the reaction by adding the quenching solution.

  • Analysis: Proceed with your chosen method for product detection (e.g., HPLC, radiometric assay, coupled assay).

Protocol 2: Control Experiment to Quantify this compound Hydrolysis

This control experiment helps determine the background rate of this compound degradation in your specific assay conditions.

Procedure:

  • Set up a Control Reaction: Prepare a reaction mixture identical to your experimental setup but omitting the galactosyltransferase enzyme or using a heat-inactivated enzyme control.

  • Time Course Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots from the control reaction and immediately stop the reaction (e.g., by adding a quenching solution or by heat inactivation at 95°C for 2 minutes).

  • Quantify Remaining this compound: Analyze the samples using a suitable method to determine the concentration of intact this compound. HPLC is a reliable method for this.

  • Calculate Hydrolysis Rate: Plot the concentration of this compound over time to determine the rate of hydrolysis under your assay conditions. This background rate can then be subtracted from your experimental results.

Visualizing the Problem and Solutions

This compound Degradation Pathways

cluster_enzymatic Enzymatic Catalysts cluster_nonenzymatic Contributing Factors UDPGal This compound Enzymatic Enzymatic Hydrolysis UDPGal->Enzymatic NonEnzymatic Non-Enzymatic Hydrolysis UDPGal->NonEnzymatic Products Degradation Products (UDP, Gal-1-P, Galactose) Enzymatic->Products NonEnzymatic->Products Pyrophosphatase Nucleotide Pyrophosphatase Phosphatase Alkaline Phosphatase Alkaline_pH Alkaline pH Divalent_Cations Divalent Cations (e.g., Mg²⁺)

Caption: Overview of this compound degradation pathways.

Experimental Workflow to Minimize this compound Hydrolysis

start Start Assay Setup prep_buffer Prepare Assay Buffer (pH 6.5-7.5) start->prep_buffer add_inhibitors Add Hydrolysis Inhibitors (e.g., ATP, NaF) prep_buffer->add_inhibitors add_substrates Add Acceptor and This compound add_inhibitors->add_substrates initiate_reaction Initiate with Enzyme add_substrates->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction analyze Analyze Results stop_reaction->analyze

Caption: Workflow incorporating strategies to stabilize this compound.

Logical Troubleshooting Flowchart

start Inconsistent or Unexpected Results? check_hydrolysis Suspect UDP-Gal Hydrolysis? start->check_hydrolysis run_control Run 'No Enzyme' Control Assay check_hydrolysis->run_control Yes other_issue Investigate Other Assay Parameters check_hydrolysis->other_issue No hydrolysis_present Significant Hydrolysis? run_control->hydrolysis_present optimize_buffer Optimize Buffer pH (6.5-7.5) hydrolysis_present->optimize_buffer Yes retest Retest Assay hydrolysis_present->retest No (Minimal Hydrolysis) add_inhibitors Add Hydrolysis Inhibitors optimize_buffer->add_inhibitors add_inhibitors->retest

Caption: A logical flowchart for troubleshooting this compound instability.

Technical Support Center: Purification of Synthesized UDP-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthesized UDP-Galactose (UDP-Gal) from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, categorized by the purification technique.

Anion-Exchange Chromatography (AEC)
Problem Possible Cause Solution
No or Low Binding of this compound to the Column Incorrect buffer pH. The pH of the buffer should be at least 0.5 units away from the pI of this compound to ensure it carries a net negative charge.Adjust the pH of the binding buffer. For anion exchange, the pH should be above the isoelectric point (pI) of the target molecule.[1]
High salt concentration in the sample.Dilute the sample or perform a buffer exchange using a desalting column to lower the ionic strength.[1]
Column not equilibrated properly.Ensure the column is thoroughly equilibrated with the starting buffer before loading the sample.[2]
Poor Resolution/Overlapping Peaks Gradient is too steep.Use a shallower salt gradient to improve the separation of this compound from other charged molecules.[3]
Flow rate is too high.Reduce the flow rate to allow for better interaction and separation on the column matrix.[3]
Column is overloaded.Reduce the amount of sample loaded onto the column.
High Backpressure Clogged column frit or tubing.Filter the sample and buffers before use to remove any particulate matter.[2][4] If the problem persists, backflush the column or replace the frit.[4]
Sample is too viscous.Dilute the sample before loading.
This compound Elutes in the Flow-through Incorrect column type.Ensure you are using an anion-exchange column, not a cation-exchange column.[3]
Buffer pH is below the pI of this compound.Increase the pH of the buffer to ensure this compound is negatively charged.
Size-Exclusion Chromatography (SEC)
Problem Possible Cause Solution
Poor Resolution/Peak Tailing Non-specific interactions with the column matrix.Include a salt, such as 150 mM NaCl, in the mobile phase to minimize ionic interactions.[5]
Sample viscosity is too high.Dilute the sample before injection. Protein concentrations should generally not exceed 70 mg/ml.[5]
Column is poorly packed.Repack the column or use a pre-packed column.
Unexpected Elution Time Protein aggregation or degradation.Analyze the sample by SDS-PAGE to check for integrity.
Interaction with the column matrix.As mentioned above, add salt to the running buffer to prevent ionic interactions. For potential hydrophobic interactions, consider adding a mild non-ionic detergent.
High Backpressure Clogged column.Centrifuge and filter the sample (using a 0.22 µm or 0.45 µm filter) before loading to remove any precipitates or particulate matter.[5]
Air bubbles in the system.Degas the buffers before use.[5]
Affinity Chromatography
Problem Possible Cause Solution
No Binding of this compound Derivative Affinity tag is not accessible.If using a tagged this compound analog, ensure the tag is exposed. Denaturing conditions might be necessary in some cases.[6]
Incorrect binding buffer conditions (pH, ionic strength).Optimize the binding buffer composition according to the specific affinity resin and tag.[7]
Column has lost its affinity ligand.Regenerate or replace the affinity column.
Low Yield of Eluted this compound Elution conditions are too mild.Increase the concentration of the competing ligand or change the pH of the elution buffer.[7]
Protein has precipitated on the column.Decrease the sample concentration or use a linear elution gradient instead of a step elution.[7]
Non-specific Binding of Contaminants Insufficient washing.Increase the volume or stringency of the wash buffer. Adding a low concentration of a non-ionic detergent might also help.[7]
Hydrophobic interactions.Increase the salt concentration in the wash buffer (e.g., up to 500 mM NaCl).[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying synthesized this compound?

A1: Anion-exchange chromatography (AEC) is a widely used and effective method for the purification of this compound.[8][9] This technique separates molecules based on their net negative charge, and this compound, with its two phosphate groups, binds strongly to anion-exchange resins.

Q2: How can I remove unreacted starting materials like UTP and Galactose-1-Phosphate from my this compound preparation?

A2: Anion-exchange chromatography is well-suited for this separation. UTP has a higher negative charge than this compound and will bind more tightly to the column, while Galactose-1-Phosphate has a lower negative charge and will elute earlier. By applying a salt gradient, these components can be effectively separated.

Q3: What purity level can I expect from a one-step anion-exchange chromatography purification?

A3: A one-step purification using a strong anion-exchange column, such as a Mono Q column, can yield this compound with high specificity.[8] One study reported a purity of 92% for this compound purified using a porous graphitic carbon adsorbent after enzymatic synthesis.[10]

Q4: Can I use size-exclusion chromatography to purify this compound?

A4: Size-exclusion chromatography (SEC) can be used, particularly for desalting or buffer exchange after a primary purification step like AEC.[5] However, it may not be effective for separating this compound from other nucleotides of similar size, such as UDP-Glucose or unreacted UTP.

Q5: Are there enzymatic methods to improve the purity of my this compound?

A5: Yes, enzymatic methods can be employed. For instance, if the reaction mixture contains contaminating pyrophosphate, it can be removed by treatment with inorganic pyrophosphatase. If unreacted UTP is a contaminant, it can be selectively degraded by an appropriate phosphatase, although care must be taken to ensure the enzyme does not act on this compound.

Quantitative Data

The following table summarizes typical yields and purity levels for this compound synthesis and purification reported in the literature.

Synthesis Method Purification Method Titer (g/L) Yield (%) Purity (%) Reference
Multi-enzyme one-pot synthesisNot specified3.091Not Reported[10]
Multi-enzyme synthesisPorous graphitic carbon adsorbent23.47192[10]
Whole-cell catalysisNot specified4478 (from orotic acid)Not Reported[10]

Experimental Protocols

Protocol 1: Purification of this compound using Anion-Exchange Chromatography (AEC)

Objective: To purify this compound from a reaction mixture containing other charged species like UTP, UDP, and Galactose-1-Phosphate.

Materials:

  • Anion-exchange column (e.g., Mono Q or a similar strong anion exchanger)

  • HPLC or FPLC system

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)

  • Synthesized this compound reaction mixture, filtered (0.22 µm filter)

  • UV detector set to 262 nm

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with Binding Buffer until a stable baseline is achieved.

  • Sample Loading: Load the filtered reaction mixture onto the column.

  • Washing: Wash the column with Binding Buffer to remove any unbound or weakly bound contaminants.

  • Elution: Apply a linear gradient of the Elution Buffer (e.g., 0-100% over 30 column volumes) to elute the bound molecules.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for the presence of this compound using UV absorbance at 262 nm and confirm the identity and purity of the this compound containing fractions by a suitable method such as HPLC-MS or enzymatic assay.[11]

Protocol 2: Desalting of Purified this compound using Size-Exclusion Chromatography (SEC)

Objective: To remove salt from the purified this compound fraction obtained from AEC.

Materials:

  • Desalting column (e.g., Sephadex G-25 or similar)

  • Chromatography system

  • Mobile Phase (e.g., deionized water or a volatile buffer like ammonium bicarbonate if lyophilization is the next step)

  • Purified this compound fraction

  • UV detector set to 262 nm

Procedure:

  • Column Equilibration: Equilibrate the desalting column with the chosen Mobile Phase.

  • Sample Loading: Load the this compound fraction onto the column. The sample volume should not exceed 30% of the total column volume for optimal separation.

  • Elution: Elute the sample with the Mobile Phase. This compound will elute in the void volume, while the smaller salt molecules will be retained and elute later.

  • Fraction Collection: Collect the fraction corresponding to the void volume, which contains the desalted this compound.

  • Analysis: Confirm the presence of this compound in the collected fraction by UV absorbance at 262 nm.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification Workflow cluster_analysis Analysis synthesis Enzymatic Reaction Mixture filtration Sample Filtration (0.22 µm) synthesis->filtration Crude Product aec Anion-Exchange Chromatography (AEC) filtration->aec Clarified Sample sec Size-Exclusion Chromatography (SEC) for Desalting aec->sec Purified, Salted UDP-Gal analysis Purity & Identity Confirmation (HPLC-MS, Enzymatic Assay) sec->analysis Pure, Desalted UDP-Gal

Caption: General workflow for the purification of synthesized this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Corrective Actions start Purification Issue Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity high_pressure High Backpressure start->high_pressure binding_issue Poor Binding low_yield->binding_issue elution_issue Inefficient Elution low_yield->elution_issue contamination Contaminant Co-elution low_purity->contamination clogging Column Clogging high_pressure->clogging optimize_buffer Optimize Buffer (pH, Salt) binding_issue->optimize_buffer check_sample Check Sample Prep binding_issue->check_sample elution_issue->optimize_buffer modify_gradient Modify Gradient/Flow Rate contamination->modify_gradient clogging->check_sample clean_column Clean/Replace Column clogging->clean_column

Caption: Logical troubleshooting flow for common purification problems.

References

Optimizing cell lysis methods for accurate UDP-Galactose measurement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize cell lysis for accurate Uridine Diphosphate Galactose (UDP-Gal) measurement.

Frequently Asked Questions (FAQs)

Q1: Why is the cell lysis and extraction method so critical for accurate UDP-Galactose measurement?

A: The chosen lysis and extraction method is paramount for three main reasons:

  • Enzyme Inactivation: Cells contain enzymes like pyrophosphatases and UDP-glucose 4-epimerase that can rapidly degrade or convert UDP-Gal upon cell disruption. An effective lysis method must instantly halt all enzymatic activity to preserve the in vivo concentration of UDP-Gal.

  • Extraction Efficiency: The method must efficiently rupture the cell membrane to release all intracellular contents, including UDP-Gal, into the solvent for subsequent analysis. Incomplete lysis will lead to an underestimation of UDP-Gal levels.

  • Compatibility with Downstream Analysis: The reagents used for lysis must not interfere with the chosen analytical platform (e.g., HPLC, LC-MS/MS). For instance, high concentrations of non-volatile salts can cause ion suppression in mass spectrometry.

Q2: What are the most common methods for lysing cells for nucleotide sugar analysis?

A: The most prevalent methods involve rapid enzyme denaturation and metabolite extraction. These include:

  • Organic Solvent Extraction: Using cold solvents like acetonitrile or methanol is a widely used technique. A 50% v/v acetonitrile solution has been shown to be effective for extracting nucleotides and nucleotide sugars from cultured mammalian cells.[1]

  • Acid Precipitation: Trichloroacetic acid (TCA) or perchloric acid (PCA) are effective at precipitating proteins and inactivating enzymes. PCA has been noted to enhance the recovery of UDP-sugars for LC-MS/MS analysis.[2][3]

  • Boiling Ethanol/Buffer: This method uses heat to rapidly denature enzymes while extracting metabolites.

  • Freeze-Thaw Cycles: Repeatedly freezing cells in liquid nitrogen and thawing them can cause cell rupture. However, this method can be slower and may not be sufficient for complete enzyme inactivation on its own.

Q3: Is a "quenching" step necessary before cell lysis?

A: Quenching is the rapid cessation of metabolic activity, typically by adding a cold solution (e.g., cold methanol or saline) to the cells. This is crucial for capturing an accurate snapshot of metabolite levels at the time of sampling. For suspension cells, this involves rapid separation from the culture medium followed by quenching. For adherent cells, the medium is aspirated, and a cold quenching/extraction solvent is added directly to the plate. Some optimized protocols suggest that for certain cell types, direct extraction with 50% v/v acetonitrile may be sufficient without a separate quenching or washing step.[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Detectable UDP-Gal Signal 1. Enzymatic Degradation: Inefficient inactivation of enzymes (e.g., epimerases, pyrophosphatases) during sample preparation.• Ensure your lysis buffer is ice-cold and immediately added after removing cells from culture.• For solvent extraction, use a pre-chilled solvent (-20°C to -80°C).• Consider acid precipitation methods (e.g., perchloric acid), which are very effective at denaturing enzymes.[2][3]
2. Incomplete Cell Lysis: The chosen method is not robust enough for your cell type.• For tough-to-lyse cells, consider mechanical disruption methods like sonication or bead beating in conjunction with your lysis buffer.• Visually confirm lysis under a microscope.
3. Poor Extraction Efficiency: UDP-Gal is not being efficiently solubilized.• Optimize the solvent-to-cell pellet ratio. A common starting point is 1 mL of solvent per 1-5 million cells.• Ensure thorough mixing/vortexing after adding the extraction solvent.
High Variability Between Replicates 1. Inconsistent Sample Handling: Differences in time from sample collection to enzyme inactivation.• Standardize your workflow to minimize the time for each step. Process each replicate identically and as quickly as possible.• Use a multi-channel pipette for simultaneous addition of lysis buffer to multiple samples.
2. Cell Number Inaccuracy: Inconsistent number of cells being lysed across samples.• Perform accurate cell counting before pelleting. Normalize your final UDP-Gal amount to the cell number (e.g., pmol/10^6 cells).
3. Incomplete Solvent Removal/Neutralization (Acid Methods): Residual acid interfering with downstream analysis.• If using PCA or TCA, ensure complete neutralization (e.g., with potassium carbonate) before analysis. Improper pH can affect chromatographic separation and analyte stability.
Signal Suppression or Poor Peak Shape in LC-MS 1. High Salt Concentration: Lysis buffers containing non-volatile salts (e.g., phosphate buffers) can cause ion suppression.• If possible, use volatile buffers (e.g., ammonium formate or ammonium acetate) in your extraction solvent.[2]• Perform a sample cleanup step, such as solid-phase extraction (SPE) using graphitized carbon cartridges, to remove salts.[4][5][6]
2. Detergent Interference: Detergents used in some lysis buffers can interfere with reverse-phase chromatography and suppress ionization.• Avoid using detergents for metabolomics sample preparation unless absolutely necessary. Opt for solvent or acid-based methods.
3. Phospholipid Contamination: High levels of phospholipids from the cell membrane can cause ion suppression.• A biphasic extraction (e.g., methanol/chloroform/water) can help separate polar metabolites like UDP-Gal from lipids.[7]

Quantitative Data Summary

The following table summarizes reported intracellular this compound concentrations obtained using various extraction methods. Note: Direct comparison is challenging as values are derived from different studies with varying cell types and analytical methods.

Cell TypeLysis/Extraction MethodThis compound ConcentrationReference
Human Astrocytoma (1321N1)Trichloroacetic Acid (TCA)~140 pmol / 7x10^5 cells[8]
CHO (GALE-null)Not specified, metabolic profilingHigh accumulation vs. wild-type[9]
Human FibroblastsMethanol/Water/Chloroform~0.04 ± 0.01 mM (in vivo NMR)[3]
Human Red Blood CellsNot specified, HPLC analysisSignificantly reduced in galactosemia patients[10]

Experimental Protocols

Protocol 1: Cold Acetonitrile Extraction

This method is rapid and effective for many cultured mammalian cell lines.

  • Cell Harvesting:

    • Adherent Cells: Aspirate culture medium. Immediately wash the cell monolayer once with 1 mL of ice-cold 0.9% NaCl solution. Aspirate the saline completely.

    • Suspension Cells: Transfer cell suspension to a centrifuge tube. Pellet cells at 500 x g for 3 minutes at 4°C. Aspirate and discard the supernatant.

  • Lysis and Extraction:

    • Immediately add 1 mL of ice-cold 50% acetonitrile (in water, v/v) to the cell pellet or plate.

    • For adherent cells, use a cell scraper to detach cells into the acetonitrile solution.

    • Vortex the cell lysate vigorously for 30 seconds.

  • Protein Precipitation:

    • Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins.

  • Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein and cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution:

    • Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.

Protocol 2: Perchloric Acid (PCA) Extraction

This method provides robust enzyme inactivation and is suitable for tissues and cells.

  • Cell Harvesting:

    • Harvest cells as described in Protocol 1, Step 1.

  • Lysis and Deproteinization:

    • Add 500 µL of ice-cold 0.6 M Perchloric Acid (PCA) to the cell pellet.

    • Vortex vigorously for 30 seconds, then keep on ice for 15 minutes.

  • Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Neutralization:

    • Neutralize the extract by adding ice-cold 3 M potassium carbonate (K2CO3) solution dropwise until the pH is between 6.0 and 8.0 (check with pH paper). This will precipitate the perchlorate as potassium perchlorate.

    • Incubate on ice for 15 minutes.

  • Final Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate salt.

  • Sample Collection:

    • Transfer the neutralized, clarified supernatant to a new tube for analysis.

Visualizations

UDP_Galactose_Metabolism cluster_leloir Leloir Pathway cluster_glyco Glycosylation Galactose Galactose Gal1P Galactose-1-P Galactose->Gal1P GALK UDPGal This compound Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glycoproteins Glycoproteins & Glycolipids UDPGal->Glycoproteins Galactosyl-transferases UDPGlc->Gal1P GALT

Caption: The Leloir pathway showing the synthesis and interconversion of this compound.

Lysis_Workflow A 1. Cell Culture (Adherent or Suspension) B 2. Harvest & Wash (e.g., Cold Saline) A->B C 3. Quench Metabolism & Lyse Cells (e.g., Cold Acetonitrile) B->C D 4. Precipitate & Remove Protein/Debris (Centrifugation) C->D E 5. Collect Supernatant D->E F 6. Dry & Reconstitute Metabolite Extract E->F G 7. Analysis (e.g., LC-MS/MS) F->G

Caption: General experimental workflow for this compound extraction and analysis.

Troubleshooting_Tree Start Low UDP-Gal Signal? Degradation Potential Enzyme Degradation Start->Degradation Yes MS_Issue Mass Spec Interference? Start->MS_Issue No Lysis Incomplete Cell Lysis Degradation->Lysis Still Low CheckMethod Review Lysis Method (e.g., use PCA) Degradation->CheckMethod ConfirmLysis Confirm Lysis (Microscopy/Sonication) Lysis->ConfirmLysis Salts High Salt Content MS_Issue->Salts Yes OK Signal OK MS_Issue->OK No Cleanup Add Sample Cleanup (e.g., SPE) Salts->Cleanup

Caption: Decision tree for troubleshooting low this compound signal.

References

Technical Support Center: Enhancing UDP-Galactose Transport Efficiency in Reconstituted Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize the efficiency of UDP-Galactose transport into reconstituted vesicles.

Troubleshooting Guide

This guide addresses common issues encountered during this compound transport experiments using reconstituted vesicles.

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Low or No Transport Activity 1. Inactive Transporter: The this compound transporter (e.g., SLC35A2) may have been denatured during purification or reconstitution. 2. Incorrect Transporter Orientation: A significant portion of the transporter may be oriented with the substrate-binding site facing outward.[1] 3. Leaky Vesicles: The reconstituted vesicles may not be properly sealed, preventing the establishment of a concentration gradient. 4. Absence of Antiporter Substrate: Lack of UMP in the vesicle lumen can significantly reduce transport efficiency.[2][3]1. Ensure gentle handling of the purified protein, avoiding harsh detergents or excessive temperatures. Verify protein integrity via SDS-PAGE and Western blot. 2. While difficult to control, optimize reconstitution conditions (e.g., detergent type and removal rate) as this can influence orientation.[1] 3. Verify vesicle integrity using a fluorescent dye leakage assay. Optimize the detergent removal step, as residual detergent can increase membrane permeability.[4] 4. Pre-load the vesicles with UMP during their formation to stimulate the natural antiport mechanism.[2][3]
High Background Signal 1. Inefficient Removal of External Substrate: Radiolabeled this compound on the exterior of the vesicles is not being effectively removed. 2. Non-specific Binding: The substrate may be binding to the exterior of the liposomes.1. Use a robust method to separate vesicles from the external medium, such as size-exclusion chromatography (e.g., Sephadex G-50 column) or centrifugation followed by washing. 2. Include a wash step with a high-salt buffer to disrupt ionic interactions contributing to non-specific binding.
Inconsistent Results Between Batches 1. Variability in Reconstitution Efficiency: The amount of active transporter incorporated into the vesicles differs between preparations. 2. Differences in Vesicle Size/Lamellarity: Inconsistent liposome preparation can lead to variations in the internal volume and surface area. 3. Detergent Concentration: Residual detergent can affect vesicle stability and transporter function.[4]1. Quantify the amount of reconstituted protein in each batch using methods like SDS-PAGE with densitometry.[5] 2. Standardize the liposome preparation method (e.g., extrusion, sonication) to ensure a consistent size distribution. 3. Ensure complete and consistent removal of detergent using methods like dialysis or adsorbent beads (e.g., Bio-Beads).[4]
Transport Rate Decreases Rapidly 1. Substrate Depletion: The external this compound concentration is being rapidly depleted. 2. Product Inhibition: Accumulation of this compound inside the vesicle may be inhibiting further transport. 3. Transporter Instability: The reconstituted transporter may not be stable over the time course of the assay.1. Ensure the initial substrate concentration is not limiting. 2. This is a characteristic of the transport process. Analyze initial rates for kinetic studies. 3. Perform time-course experiments to determine the window of linear transport activity.

Frequently Asked Questions (FAQs)

Q1: What is the role of UMP in this compound transport?

A1: The this compound transporter, such as SLC35A2, functions as an antiporter. It facilitates the transport of this compound from the cytosol into the Golgi lumen in exchange for UMP.[6][7] Preloading reconstituted vesicles with UMP can stimulate this compound transport by 2- to 3-fold, mimicking the physiological process.[2][3]

Q2: How critical is the lipid composition of the reconstituted vesicles?

A2: While the activity of some nucleotide sugar transporters is highly dependent on the presence of specific endogenous lipids, the transport of this compound has been successfully reconstituted into vesicles made of phosphatidylcholine alone.[2][3] However, for optimal activity, it is recommended to use a lipid composition that mimics the native Golgi membrane.

Q3: What is a typical protein-to-lipid ratio for successful reconstitution?

A3: The optimal protein-to-lipid ratio can vary depending on the specific transporter and experimental goals. A common starting point is a ratio of 1:500 (w/w). It is advisable to optimize this ratio for your specific protein and assay.

Q4: How can I confirm that the this compound transporter has been successfully reconstituted into the vesicles?

A4: Successful reconstitution can be confirmed by several methods:

  • SDS-PAGE and Western Blotting: Analyze a sample of the final proteoliposome preparation to confirm the presence of the transporter protein.

  • Density Gradient Centrifugation: Proteoliposomes will float at a different density than empty liposomes or aggregated protein.

  • Functional Assay: The most definitive confirmation is the measurement of specific this compound transport activity that is significantly above background levels.

Q5: What are the key kinetic parameters to measure for this compound transport?

A5: The key kinetic parameters are the Michaelis constant (Km) and the maximum velocity (Vmax). The Km reflects the substrate concentration at which the transport rate is half of Vmax, and Vmax represents the maximum rate of transport. For the Arabidopsis URGT1 transporter, apparent Km values for this compound were in the range of 68–196 μM.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound transport efficiency.

Table 1: Effect of UMP on this compound Transport

ConditionTransport EfficiencyReference
Without UMP pre-loadingBaseline[2][3]
With UMP pre-loading2-3 fold increase[2][3]

Table 2: Kinetic Parameters of Arabidopsis this compound Transporters (URGTs)

TransporterApparent Km (μM) for this compoundTurnover Rate (s-1)Reference
URGT1-668 - 1960.18 - 1.21[8]

Experimental Protocols

Protocol 1: Reconstitution of this compound Transporter into Liposomes

This protocol describes a general method for reconstituting a purified this compound transporter into phosphatidylcholine liposomes using detergent removal with adsorbent beads.

Materials:

  • Purified this compound transporter

  • Phosphatidylcholine (or desired lipid mixture)

  • Detergent (e.g., Triton X-100, octylglucoside)

  • Reconstitution Buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4)

  • Internal Buffer (Reconstitution Buffer with 10 mM UMP)

  • Adsorbent beads (e.g., Bio-Beads SM-2)

  • Probe sonicator or extruder

Procedure:

  • Liposome Preparation:

    • Dry the desired amount of lipids under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film with the Internal Buffer (containing UMP) to a final lipid concentration of 10-20 mg/mL.

    • Generate unilamellar vesicles by either probe sonication on ice or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Solubilization:

    • To the purified transporter, add detergent to a final concentration that is above its critical micelle concentration (CMC) and sufficient to keep the protein soluble.

    • In a separate tube, add the same detergent to the prepared liposomes to the point of saturation or slight destabilization.

  • Reconstitution:

    • Mix the solubilized protein with the destabilized liposomes at the desired protein-to-lipid ratio.

    • Incubate the mixture on ice for 30 minutes with gentle agitation.

  • Detergent Removal:

    • Add prepared adsorbent beads to the protein-lipid-detergent mixture. The amount of beads will depend on the detergent and its concentration.

    • Incubate with gentle mixing at 4°C for several hours to overnight to allow for detergent removal and proteoliposome formation.

    • Remove the beads by centrifugation.

  • Proteoliposome Collection:

    • Collect the supernatant containing the reconstituted proteoliposomes.

    • The proteoliposomes can be flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: this compound Transport Assay

This protocol describes a method for measuring the uptake of radiolabeled this compound into reconstituted proteoliposomes.

Materials:

  • Reconstituted proteoliposomes (pre-loaded with UMP)

  • [3H]-UDP-Galactose or [14C]-UDP-Galactose

  • External Buffer (Reconstitution Buffer without UMP)

  • Stop Buffer (ice-cold External Buffer)

  • Size-exclusion chromatography columns (e.g., Sephadex G-50)

  • Scintillation vials and scintillation cocktail

Procedure:

  • Assay Setup:

    • Equilibrate the proteoliposomes to the desired assay temperature (e.g., 25°C or 37°C).

    • Prepare a reaction mixture containing External Buffer and the desired concentration of radiolabeled this compound.

  • Initiation of Transport:

    • Initiate the transport reaction by adding a known amount of proteoliposomes to the reaction mixture.

    • Incubate for various time points (e.g., 0, 1, 3, 5, 10 minutes) to determine the initial rate of transport.

  • Termination of Transport:

    • At each time point, stop the reaction by adding an aliquot of the reaction mixture to a pre-equilibrated size-exclusion column.

    • Alternatively, the reaction can be stopped by adding a large volume of ice-cold Stop Buffer followed by rapid filtration.

  • Separation of Proteoliposomes:

    • Elute the proteoliposomes from the column with Stop Buffer to separate them from the unincorporated external substrate.

    • Collect the eluate containing the proteoliposomes.

  • Quantification:

    • Add the collected eluate to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of this compound transported into the vesicles at each time point.

    • Plot the transported amount versus time to determine the initial transport rate.

    • Perform experiments with varying substrate concentrations to determine Km and Vmax.

Visualizations

Experimental_Workflow cluster_prep Proteoliposome Preparation cluster_assay Transport Assay Lipid_Film 1. Lipid Film Hydration (with UMP) Vesicle_Formation 2. Unilamellar Vesicle Formation (Extrusion) Lipid_Film->Vesicle_Formation Reconstitution_Mix 4. Mix Protein and Vesicles Vesicle_Formation->Reconstitution_Mix Protein_Sol 3. Protein Solubilization (Detergent) Protein_Sol->Reconstitution_Mix Detergent_Removal 5. Detergent Removal (Adsorbent Beads) Reconstitution_Mix->Detergent_Removal Proteoliposomes 6. Collect Proteoliposomes Detergent_Removal->Proteoliposomes Initiate_Transport 7. Initiate Transport (Add Radiolabeled UDP-Gal) Proteoliposomes->Initiate_Transport Incubation 8. Incubate at Specific Timepoints Initiate_Transport->Incubation Stop_Reaction 9. Stop Reaction & Separate Vesicles Incubation->Stop_Reaction Quantify 10. Scintillation Counting Stop_Reaction->Quantify Analyze 11. Data Analysis (Km, Vmax) Quantify->Analyze

Caption: Experimental workflow for this compound transport assay.

Golgi_Transport_Pathway cluster_cytosol Cytosol cluster_golgi Golgi Lumen UDP_Gal_cyto This compound UGT This compound Transporter (SLC35A2) UDP_Gal_cyto->UGT Transport In UMP_cyto UMP UDP_Gal_lumen This compound GalT Galactosyltransferase (e.g., B4GALT1) UDP_Gal_lumen->GalT UMP_lumen UMP UMP_lumen->UGT Antiport Out Gal_Glycoprotein Galactosylated Glycoprotein GalT->Gal_Glycoprotein Glycoprotein Acceptor Glycoprotein Glycoprotein->GalT UGT->UMP_cyto UGT->UDP_Gal_lumen UGT->GalT Interaction

Caption: this compound transport and utilization in the Golgi apparatus.

References

Selection of appropriate internal standards for UDP-Galactose quantification by MS

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: UDP-Galactose Quantification by Mass Spectrometry

This guide provides researchers, scientists, and drug development professionals with detailed answers and protocols for the selection of appropriate internal standards for this compound (UDP-Gal) quantification by mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard (IS) for quantifying this compound by LC-MS/MS?

The most suitable internal standard for the accurate quantification of this compound is a stable isotope-labeled (SIL) version of the molecule, such as UDP-α-D-Galactose-¹³C.[1][2] These standards are considered the gold standard because they share nearly identical physicochemical properties with the endogenous analyte. This ensures they co-elute chromatographically and experience the same effects during sample extraction, handling, and ionization, which allows for the most precise correction of experimental variability.[3] Commercially available options include this compound with ¹³C labels on the galactose moiety.[4][5]

Q2: I don't have access to a stable isotope-labeled this compound. What are my alternatives?

If a stable isotope-labeled standard is unavailable, the next best option is to use a structural analog. This should be a molecule that is chemically similar to UDP-Gal but can be clearly distinguished by the mass spectrometer. Key considerations for selecting a structural analog IS include:

  • Similar Extraction Recovery: The IS should behave like UDP-Gal during the sample preparation process.

  • Similar Ionization Efficiency: The IS should ionize similarly to UDP-Gal to effectively account for matrix effects.[3]

  • Chromatographic Separation: Ideally, the IS should be chromatographically resolved from the analyte to prevent interference.

  • Absence from Sample: The chosen analog should not be naturally present in the biological samples being analyzed.

Some UDP-sugars, such as UDP-N-acetylglucosamine, have been used as internal standards in methods for analyzing nucleotide sugar panels.[6][7]

Q3: Can I use UDP-Glucose as an internal standard for this compound since they are structurally similar?

Using UDP-Glucose as an internal standard for this compound is not recommended and presents significant analytical challenges. This compound and UDP-Glucose are epimers, differing only in the orientation of a single hydroxyl group.[8] This makes them extremely difficult to separate using common liquid chromatography techniques.[8][9] Using one as an IS for the other is only feasible under highly specific and rigorously validated conditions, such as methods that can differentiate the isomers based on unique fragment ion intensity ratios.[9] Furthermore, UDP-Glucose is an important endogenous metabolite itself and is often present in biological samples, which would interfere with its use as a spiked-in standard.[8]

Q4: My internal standard signal is unstable or shows high variability. What are the common causes?

High variability in the internal standard signal can compromise the accuracy of your results. Common causes include:

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the IS.[3] This is a more significant problem when using a structural analog IS compared to a SIL-IS.

  • Inconsistent Sample Preparation: Errors in pipetting the IS, variations in extraction efficiency, or sample degradation can all lead to inconsistent signal.

  • Analyte Stability: UDP-sugars can be susceptible to degradation from repeated freeze-thaw cycles or improper storage conditions. Stock solutions should be aliquoted and stored at -80°C for long-term stability.[1]

  • LC-MS/MS System Issues: An unstable electrospray, contamination in the ion source, or detector fatigue can cause signal fluctuations. Regular system maintenance and cleaning are crucial.

Decision & Experimental Workflows

The following diagrams illustrate the decision-making process for selecting an internal standard and the general experimental workflow for this compound quantification.

start Start: Quantify this compound is_sil_avail Is a stable isotope-labeled (e.g., ¹³C) UDP-Gal IS available? start->is_sil_avail use_sil Use SIL-IS. This is the optimal choice. is_sil_avail->use_sil Yes consider_analog Consider a structural analog IS. is_sil_avail->consider_analog No is_analog_present Is the analog endogenous in the sample? consider_analog->is_analog_present is_separable Can the analog be chromatographically separated from UDP-Gal? is_analog_present->is_separable No find_new_analog Find a new analog. is_analog_present->find_new_analog Yes use_analog Use analog IS. Requires extensive validation for matrix effects and recovery. is_separable->use_analog Yes is_separable->find_new_analog No

Caption: Decision workflow for selecting an appropriate internal standard.

sample 1. Sample Collection (e.g., cells, tissue) extraction 2. Extraction (e.g., Acetonitrile/ Methanol/Water) sample->extraction spike 3. Spike Internal Standard (IS) extraction->spike centrifuge 4. Centrifugation (to pellet protein/debris) spike->centrifuge supernatant 5. Supernatant Collection centrifuge->supernatant analysis 6. LC-MS/MS Analysis (HILIC or PGC column) supernatant->analysis data 7. Data Processing (Peak Integration, Ratio Calculation) analysis->data

Caption: General experimental workflow for this compound quantification.

Performance of Potential Internal Standards

The selection of an internal standard is critical for method accuracy and precision. The table below summarizes the characteristics of common choices.

Internal Standard (IS)TypeAdvantagesDisadvantages
¹³C-UDP-Galactose Stable Isotope-Labeled (SIL)Co-elutes with analyte; corrects for nearly all sources of experimental error (extraction, matrix effects, ionization).[3]Higher cost and may not be readily available from all suppliers.[3]
UDP-Glucose Structural Analog (Epimer)Chemically very similar to this compound.Extremely difficult to separate chromatographically; typically endogenous in samples, causing interference.[8]
Other UDP-Sugars Structural AnalogMay be commercially available and less expensive than SIL standards.May have different extraction recovery and ionization response; requires thorough validation to ensure it mimics the analyte.

Detailed Experimental Protocol

This section provides a representative protocol for the extraction and quantification of this compound from cell or tissue samples. Note: This is a general guide; optimization for specific matrices and instrumentation is essential.

1. Reagents and Materials

  • Internal Standard (e.g., UDP-α-D-Galactose-¹³C) stock solution (1 mg/mL in water).

  • Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20, v/v/v), pre-chilled to -20°C.

  • LC-MS Grade Water and Acetonitrile.

  • Ammonium Formate.

2. Sample Preparation & Extraction

  • Weigh approximately 10-20 mg of frozen tissue or a cell pellet in a pre-chilled tube.

  • Add 500 µL of ice-cold Extraction Solvent.

  • Add the internal standard to each sample to a final concentration of ~50-100 ng/mL.

  • Homogenize the sample thoroughly using a bead beater or probe sonicator, keeping the sample on ice.

  • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of Acetonitrile/Water (50:50, v/v).

  • Vortex, centrifuge again to pellet any remaining particulates, and transfer to an LC vial for analysis.

3. LC-MS/MS Method

  • LC System: UPLC/HPLC system capable of handling high pressures.

  • Column: A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for retaining polar molecules like UDP-Gal.[10] Porous graphitic carbon (PGC) columns are also effective.[11]

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.[10]

  • Injection Volume: 5 µL.

  • Example Gradient:

    Time (min) % Mobile Phase B
    0.0 85
    5.0 50
    5.1 85

    | 8.0 | 85 |

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[10]

  • Example MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 565.0 403.0 -20

    | ¹³C₆-UDP-Galactose (IS) | 571.0 | 409.0 | -20 |

Method Validation Data

The following table presents typical performance metrics for a validated LC-MS/MS method for UDP-sugar quantification.

AnalyteRecovery (%)Precision (RSD %)LOD (ng/mL)LOQ (ng/mL)
This compound 98.3 - 103.6%[8][10]< 6.3%[8][10]0.70[8][10]2.3
UDP-Glucose 98.3 - 103.6%[8][10]< 6.3%[8][10]0.50[8][10]1.7

Data are representative values compiled from published methods and may vary based on instrumentation and matrix.[8][10][12]

Biochemical Context: The Leloir Pathway

This compound is a critical intermediate in carbohydrate metabolism, particularly in the Leloir pathway, which is responsible for converting galactose into glucose. It also serves as the activated sugar donor for galactosyltransferases, enzymes that add galactose units to growing glycan chains on proteins and lipids. Accurate quantification of UDP-Gal is therefore essential for studying galactosemia, congenital disorders of glycosylation, and cellular metabolism in drug development.

Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK GALT GALT Gal1P->GALT UDPGlc UDP-Glucose UDPGlc->GALT UDPGal This compound GALE GALE UDPGal->GALE GalT Galactosyl- transferases UDPGal->GalT Glc1P Glucose-1-Phosphate Glyco Glycoconjugates (Glycoproteins, Glycolipids) GALT->UDPGal GALT->Glc1P GALE->UDPGlc GalT->Glyco

Caption: Role of this compound in the Leloir Pathway and as a glycosyl donor.

References

Technical Support Center: Chromatographic Resolution of UDP-Galactose and UDP-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of the epimers UDP-Galactose and UDP-Glucose.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound and UDP-Glucose?

A1: this compound and UDP-Glucose are epimers, differing only in the orientation of a single hydroxyl (-OH) group at the C4 position of the sugar moiety.[1] This subtle structural difference makes their physicochemical properties very similar, leading to co-elution in many standard chromatographic methods.[1]

Q2: What are the most common chromatographic techniques for separating this compound and UDP-Glucose?

A2: Several techniques have been successfully employed, including:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : This is a popular choice for separating these highly polar analytes.[1][2]

  • Ion-Pair Reversed-Phase HPLC : This method enhances the retention of these anionic sugars on a reversed-phase column by introducing an ion-pairing reagent to the mobile phase.[3][4]

  • Porous Graphitic Carbon (PGC) Chromatography : PGC columns offer unique selectivity for polar and structural isomers and are stable over a wide pH range and at high temperatures.[5][6]

  • Anion-Exchange Chromatography : This technique separates molecules based on their net charge and has been used for UDP-sugar analysis.[7][8][9]

Q3: My peaks for this compound and UDP-Glucose are broad. What could be the cause?

A3: Broad peaks can result from several factors, including:

  • Sub-optimal mobile phase pH: The pH of the mobile phase can affect the charge state of the analytes and their interaction with the stationary phase.

  • Poor column condition: An old or contaminated column can lead to peak broadening.

  • High salt concentration in the sample: High salt levels can interfere with the chromatography, leading to poor peak shape.[10] Consider desalting your sample prior to injection.[10]

  • Inappropriate flow rate: A flow rate that is too high or too low for the column dimensions can impact peak shape.

Q4: I am observing unstable retention times for my UDP-sugars. What can I do?

A4: Retention time instability, particularly with PGC columns, can be a significant issue.[5][6] This can be caused by redox reactions on the stationary phase due to the electrospray voltage in LC-MS.[6] Grounding the column effluent and implementing a column regeneration procedure can help to overcome this problem.[5][6] Additionally, ensuring proper column equilibration between runs is crucial for reproducible retention times.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution - Inappropriate column chemistry.- Mobile phase composition not optimized.- Gradient profile is too steep.- Switch to a different column chemistry (e.g., HILIC, PGC, or ion-pair).- Adjust the mobile phase composition (e.g., organic solvent ratio, buffer concentration, pH).- Optimize the gradient to be shallower, allowing more time for separation.
Low Sensitivity - Sub-optimal detector settings.- Analyte degradation.- Insufficient sample concentration.- For UV detection, ensure the wavelength is set appropriately (e.g., 254 nm or 262 nm).[7][11]- For MS detection, optimize source parameters.- Ensure proper sample handling and storage to prevent degradation.- Concentrate the sample or increase the injection volume if possible.
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Adjust the mobile phase pH or ionic strength.- Try a different column with a different stationary phase chemistry.- Dilute the sample to avoid overloading the column.

Experimental Protocols and Data

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is effective for separating polar metabolites like UDP-sugars.[1]

Experimental Workflow

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction SPE Solid Phase Extraction (e.g., ENVI-Carb) Extraction->SPE UPLC UPLC Separation (BEH Amide Column) SPE->UPLC Inject MS Tandem Mass Spectrometry (MRM Mode) UPLC->MS Data Data Acquisition & Analysis MS->Data

Caption: HILIC-based workflow for UDP-sugar analysis.

Chromatographic Conditions

ParameterValue
Column Waters ACQUITY UPLC BEH Amide (2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM Ammonium Acetate, pH 9.0
Mobile Phase B Acetonitrile
Gradient 85% B to 65% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 35°C
Detection Tandem Mass Spectrometry (ESI-)

(Note: These are example conditions and may require optimization for your specific application.)

Method 2: Ion-Pair Reversed-Phase HPLC

This technique utilizes an ion-pairing reagent to retain the anionic UDP-sugars on a C18 column.[3]

Troubleshooting Logic for Ion-Pair Chromatography

IonPair_Troubleshooting Start Poor Resolution? Adjust_IP Adjust Ion-Pair Reagent Concentration Start->Adjust_IP Yes Good_Resolution Resolution Improved Start->Good_Resolution No Modify_Organic Modify Organic Solvent Percentage Adjust_IP->Modify_Organic Check_pH Check Mobile Phase pH Modify_Organic->Check_pH Check_pH->Good_Resolution Success Bad_Resolution Still Poor Resolution Check_pH->Bad_Resolution Failure

Caption: Troubleshooting poor resolution in ion-pair chromatography.

Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase 50 mM Potassium Phosphate Buffer (pH 6.0) with 5 mM Tetrabutylammonium Bromide
Organic Modifier Acetonitrile or Methanol
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm

(Note: The concentration of the ion-pairing reagent and the organic modifier are critical parameters to optimize for achieving baseline separation.)[12]

Method 3: Porous Graphitic Carbon (PGC) HPLC

PGC columns provide excellent separation for structural isomers.[5]

Experimental Protocol

  • Sample Preparation: Extract UDP-sugars from the biological matrix. A solid-phase extraction (SPE) step using graphitized carbon cartridges can be employed for sample clean-up and enrichment.[5]

  • Chromatographic Separation:

    • Column: Thermo Scientific Hypercarb (e.g., 100 x 2.1 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Carbonate, pH 9.6.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B is recommended.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 60°C.[5]

  • Detection: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Orbitrap) for sensitive and specific detection.[6]

  • Troubleshooting Retention Time Instability: If retention time shifts are observed, ground the column effluent and incorporate a column regeneration step between analytical runs.[5][6]

Data Summary: Comparison of Chromatographic Methods

MethodStationary PhasePrinciple of SeparationKey AdvantagesCommon Issues
HILIC Amide, ZwitterionicPartitioning into a water-enriched layer on the stationary phase.Good for highly polar compounds, MS-compatible mobile phases.[1]Sensitive to water content in the sample and mobile phase.
Ion-Pair RP-HPLC C18, C8Formation of neutral ion pairs with a reagent, allowing retention on a reversed-phase column.Utilizes common and robust RP columns, good resolution.[3][4]Ion-pairing reagents can be difficult to remove from the column and may suppress MS signal.
PGC HPLC Porous Graphitic CarbonAdsorption based on polarizability and stereochemistry.Excellent for separating structural isomers, stable at high pH and temperature.[5]Retention time instability can be an issue.[5][6]
Anion-Exchange Quaternary AmmoniumElectrostatic interaction between anionic analytes and a positively charged stationary phase.Good separation based on charge.[7][9]Requires high salt concentrations for elution, which is not ideal for MS detection.[1]

References

Validation & Comparative

A Comparative Guide to HPLC-Based Quantification of UDP-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common High-Performance Liquid Chromatography (HPLC) methods for the quantification of Uridine Diphosphate Galactose (UDP-Gal), a critical nucleotide sugar in cellular metabolism and glycosylation pathways. We present a side-by-side analysis of key performance metrics, detailed experimental protocols, and an alternative method to assist researchers in selecting the most suitable approach for their specific needs.

Comparison of HPLC Methods for UDP-Galactose Quantification

The selection of an appropriate HPLC method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of specialized detectors like mass spectrometers. Below is a summary of the performance characteristics of three common HPLC-based methods.

ParameterAnion-Exchange Chromatography with UV DetectionHydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS)Enzymatic Assay with Radiometric HPLC Detection
Principle Separation based on the negative charge of the phosphate groups of UDP-Gal.Separation of polar analytes on a polar stationary phase with a less polar mobile phase, coupled with sensitive and specific mass detection.Enzymatic conversion of UDP-Gal to UDP, followed by radiometric labeling and HPLC separation.
Linearity N/A31.25 - 500 ng/mL[1]0.5 - 30 nM[2][3]
Limit of Detection (LOD) ~1 pmol[2]0.70 ng/mL[1][4]Sub-nanomolar[2][3]
Recovery N/A98.3% - 103.6%[1][4]N/A
Primary Advantage Widely accessible instrumentation.High sensitivity and specificity.Very high sensitivity for low-abundance samples.
Primary Disadvantage Potential for co-elution with structurally similar compounds. High salt concentrations in the mobile phase can be incompatible with MS detection.[1]Requires a mass spectrometer.Involves handling of radioactive materials.

Experimental Protocols

Anion-Exchange HPLC with UV Detection

This method leverages the ionic interaction between the negatively charged phosphate groups of this compound and a positively charged stationary phase.

Sample Preparation:

  • Cell or tissue samples are homogenized and extracted with a suitable solvent (e.g., trichloroacetic acid).

  • The extract is centrifuged to pellet proteins and other insoluble material.

  • The supernatant is collected and can be filtered before injection.

HPLC Conditions:

  • Column: A strong anion-exchange column, such as one packed with a quaternary ammonium-functionalized polymer.

  • Mobile Phase: A gradient of a salt buffer (e.g., potassium phosphate) is typically used for elution.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV absorbance is monitored at approximately 260 nm, which is the absorbance maximum for the uracil base in UDP-Gal.[2]

Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS)

HILIC is a variation of normal-phase chromatography that is well-suited for the separation of polar compounds like nucleotide sugars. Coupling HILIC with mass spectrometry provides high sensitivity and specificity.

Sample Preparation:

  • Homogenized maize material (100 ± 2 mg) is extracted with 1 mL of a water/methanol (25/75, v/v) solution containing 0.1% formic acid.[1]

  • The mixture is vortexed and sonicated for 15 minutes.[1]

  • Samples are then centrifuged at 8500 × g for 10 minutes at 4°C.[1]

  • The supernatant is passed through a 0.22 μm membrane filter before injection.[1]

UPLC-ESI-MS/MS Conditions:

  • Column: A BEH amide column (2.1 mm × 100 mm, 1.7 μm) is effective for separation.[1]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is used.[1]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1]

Enzymatic Assay with Radiometric HPLC Detection

This highly sensitive method involves the enzymatic conversion of this compound to UDP, which is then radiolabeled and quantified by HPLC with a radioactivity detector.[2][3]

Methodology:

  • UDP-Gal is first converted to UDP by the enzyme 1,4-β-galactosyltransferase.[2][3]

  • The resulting UDP is then phosphorylated to [γ-³²P]UTP by nucleoside diphosphokinase in the presence of [γ-³²P]ATP.[2][3]

  • The radiolabeled UTP is separated from other components by HPLC and quantified using a radioactivity detector.[2][3] The overall conversion of UDP-Gal to [γ-³²P]UTP is linear between 0.5 and 30 nM.[2][3]

Alternative Method: Capillary Electrophoresis

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for the analysis of UDP-sugars.[5] Some studies suggest that CE can offer superior separation efficiency and be less sensitive to complex sample matrices compared to traditional HPLC methods.[6] This technique separates molecules based on their electrophoretic mobility in a capillary filled with an electrolyte.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the metabolic context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Cells, Tissues) Extraction Extraction of Metabolites Sample->Extraction Purification Purification/ Filtration Extraction->Purification Injection Sample Injection Purification->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Generalized workflow for HPLC-based this compound quantification.

galactose_metabolism Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase UDPGal This compound Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGlc->UDPGal GALE Glycoconjugates Glycoproteins/ Glycolipids UDPGal->Glycoconjugates Glycosyltransferases

Caption: Simplified metabolic pathway showing the role of this compound.

References

A Comparative Guide to Glycosyltransferase Substrate Specificity: UDP-Galactose vs. UDP-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise selection of donor substrates by glycosyltransferases is a critical determinant in the synthesis of a vast array of glycoconjugates that mediate fundamental biological processes. This guide provides an objective comparison of the substrate specificity of various glycosyltransferases for two common nucleotide sugars: uridine diphosphate galactose (UDP-Gal) and uridine diphosphate glucose (UDP-Glc). Understanding these specificities is paramount for applications ranging from basic research in glycobiology to the strategic design of novel therapeutics.

Executive Summary

Glycosyltransferases exhibit a wide spectrum of specificity for their sugar donors. This specificity is primarily dictated by the three-dimensional structure of the enzyme's active site, which must accommodate the specific stereochemistry of the nucleotide sugar. UDP-Galactose and UDP-Glucose are epimers, differing only in the orientation of the hydroxyl group at the C4 position of the sugar. This subtle difference is a key recognition element for many glycosyltransferases.

This guide presents quantitative kinetic data, detailed experimental methodologies, and visual representations of key concepts to facilitate a comprehensive understanding of this topic.

Data Presentation: Quantitative Comparison of Substrate Specificity

The following table summarizes the kinetic parameters of representative glycosyltransferases with this compound and UDP-Glucose, highlighting the diverse substrate preferences observed in this enzyme superfamily.

Enzyme FamilyEnzyme Name & SourcePreferred DonorSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Galactosyltransferase Beta-1,4-galactosyltransferase 1 (B4GALT1) - Bos taurusThis compoundThis compound0.04550.0591296.7[1]
UDP-GlucoseNo activity reported---
Glucosyltransferase Sterol 3-O-β-glycosyltransferase (MrSGT) - Micromonospora rhodorangeaUDP-GlucoseUDP-Glucose0.28 - 0.33--[2]
This compoundNo activity detected--[2]
N-Glycosyltransferase N-glycosyltransferase (ApNGT) - Actinobacillus pleuropneumoniaeUDP-GlucoseUDP-Glucose0.350.176502.8[3]
This compound1.110.00837.5[3]

Key Observations:

  • High Specificity: Enzymes like B4GALT1 and MrSGT demonstrate stringent specificity for their respective preferred donors, with little to no activity towards the other epimer.[1][2] This high fidelity is crucial for the correct biosynthesis of specific glycan structures.

  • Relaxed Specificity: In contrast, the bacterial N-glycosyltransferase ApNGT exhibits a more relaxed substrate specificity. While it strongly prefers UDP-Glucose, it can also utilize this compound, albeit with a significantly lower catalytic efficiency (approximately 67-fold lower kcat/Km).[3] This broader specificity may offer advantages in certain biological contexts or for biotechnological applications.

Experimental Protocols

The determination of glycosyltransferase substrate specificity relies on accurate and robust enzymatic assays. The UDP-Glo™ Glycosyltransferase Assay is a widely used, sensitive, and high-throughput method for this purpose.

Protocol: UDP-Glo™ Glycosyltransferase Assay for Substrate Specificity

This protocol outlines the general steps to compare the activity of a glycosyltransferase with this compound and UDP-Glucose.

Principle:

The assay measures the amount of UDP produced as a common byproduct of the glycosyltransferase reaction. The UDP is converted to ATP by UDP-glucose pyrophosphorylase, and the ATP is then quantified using a luciferase/luciferin reaction that generates a luminescent signal directly proportional to the UDP concentration.[4][5]

Materials:

  • Purified glycosyltransferase of interest

  • This compound solution

  • UDP-Glucose solution

  • Acceptor substrate specific to the glycosyltransferase

  • UDP-Glo™ Glycosyltransferase Assay kit (Promega) containing:

    • UDP Detection Reagent

    • ATP Detection Substrate

    • Nucleotide Detection Buffer

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • Prepare separate reaction mixtures for this compound and UDP-Glucose.

    • In each well of a white assay plate, add the following components in a suitable reaction buffer (e.g., Tris-HCl, HEPES) with required cofactors (e.g., MnCl2):

      • Purified glycosyltransferase (at a predetermined optimal concentration)

      • Acceptor substrate (at a saturating concentration)

      • Varying concentrations of either this compound or UDP-Glucose (to determine kinetic parameters) or a fixed concentration for single-point comparison.

    • Include control reactions lacking the enzyme or the acceptor substrate to measure background signals.

  • Enzymatic Reaction:

    • Incubate the reaction plate at the optimal temperature for the glycosyltransferase (e.g., 37°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • UDP Detection:

    • Allow the plate to equilibrate to room temperature.

    • Prepare the UDP Detection Reagent according to the manufacturer's instructions.

    • Add a volume of the UDP Detection Reagent equal to the reaction volume to each well.

    • Incubate the plate at room temperature for 60 minutes to allow the enzymatic conversion of UDP to ATP and the subsequent luciferase reaction to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from control wells) from the experimental values.

    • Convert the luminescence readings to UDP concentration using a standard curve prepared with known UDP concentrations.

    • Plot the reaction velocity (UDP produced per unit time) against the substrate concentration (this compound or UDP-Glucose) and fit the data to the Michaelis-Menten equation to determine Km and Vmax values for each donor substrate.

    • The catalytic efficiency (kcat/Km) can then be calculated to provide a direct comparison of the enzyme's preference for each substrate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Glycosyltransferase_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products UDP-Sugar UDP-Sugar (this compound or UDP-Glucose) GT Glycosyltransferase UDP-Sugar->GT Acceptor Acceptor Substrate (Protein, Lipid, etc.) Acceptor->GT Glycosylated_Product Glycosylated Product GT->Glycosylated_Product UDP UDP GT->UDP

Caption: General reaction mechanism of a glycosyltransferase.

Substrate_Specificity_Workflow start Start: Purified Glycosyltransferase assay_setup Set up parallel reactions with This compound and UDP-Glucose start->assay_setup incubation Incubate at optimal temperature and time assay_setup->incubation udp_detection Perform UDP detection assay (e.g., UDP-Glo™) incubation->udp_detection data_acquisition Measure luminescence udp_detection->data_acquisition data_analysis Calculate kinetic parameters (Km, kcat, kcat/Km) data_acquisition->data_analysis comparison Compare catalytic efficiencies to determine substrate preference data_analysis->comparison end Conclusion on Substrate Specificity comparison->end

Caption: Experimental workflow for determining substrate specificity.

Caption: Relationship between UDP-Glucose and this compound.

References

A Comparative Guide to Non-Hydrolyzable UDP-Galactose Analogs for Glycosylation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of non-hydrolyzable UDP-galactose (UDP-Gal) analogs, invaluable tools for studying and inhibiting galactosyltransferases, enzymes crucial in various biological processes, including cell adhesion, inflammation, and cancer metastasis. This document details their synthesis, characterizes their performance with supporting experimental data, and outlines the methodologies for their evaluation.

Introduction to Non-Hydrolyzable this compound Analogs

Uridine diphosphate galactose (UDP-Gal) is the donor substrate for galactosyltransferases. Its susceptibility to hydrolysis by pyrophosphatases and other enzymes in biological systems can complicate in vitro and in vivo studies. Non-hydrolyzable analogs of UDP-Gal are designed to resist enzymatic degradation, making them stable probes and potent inhibitors for studying galactosyltransferase activity and function. These analogs typically feature modifications to the pyrophosphate bridge, rendering it resistant to cleavage. The most common modifications include the substitution of an oxygen atom with a methylene group (phosphonate) or the replacement of the glycosidic oxygen with a carbon (C-glycoside). Deoxygenated analogs, while still hydrolyzable, offer another strategy for probing enzyme-substrate interactions.

Performance Comparison of this compound Analogs

The efficacy of non-hydrolyzable UDP-Gal analogs is primarily assessed by their ability to inhibit galactosyltransferases. This is quantified by the inhibition constant (Kᵢ), with lower values indicating higher potency. The Michaelis constant (Kₘ) of the natural substrate, UDP-Gal, provides a benchmark for comparison.

Analog TypeSpecific AnalogTarget EnzymeKᵢ (µM)Kₘ of UDP-Gal (µM)Citation
Phosphonate Analog UDP-phosphono-galactopyranoseDeinococcus radiodurans UGMModerate Inhibition-[1]
C-Glycosidic Analog 5-Formylthien-2-yl-UDP-C-GalBacterial UDP-Gal 4'-epimeraseMicromolar concentrations-[2]
Deoxygenated Analog UDP-2-deoxy-D-lyxo-hexoseBovine β-(1→4)-galactosyltransferase- (Kₘ = 51 µM as a donor)~50[3]
Fluorinated Analog Uridine-5'-diphospho-2-deoxy-2-fluoro-galactose (UDP-2F-Gal)β-1,4-galactosyltransferase41-[4]

Note: A direct comparison of Kᵢ values across different studies can be challenging due to variations in experimental conditions, enzyme sources, and acceptor substrates. The data presented here is for illustrative purposes. "UGM" stands for UDP-galactopyranose mutase.

Alternatives to Non-Hydrolyzable this compound Analogs

While non-hydrolyzable analogs are powerful tools, other molecules can also be employed to study and inhibit galactosyltransferases.

  • Iminosugar-based UDP-Gal Mimetics: These compounds mimic the transition state of the glycosyl transfer reaction and can be potent and selective inhibitors.[5]

  • Small Molecule Inhibitors: High-throughput screening has identified non-carbohydrate-based small molecules that can inhibit galactosyltransferases, offering potential for therapeutic development.

  • Acceptor Substrate Analogs: Modifications to the acceptor substrate can also lead to potent and specific inhibition of galactosyltransferases.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of these analogs.

Synthesis of a C-Glycosidic this compound Analog (General Scheme)

A practical convergent synthesis is often employed for C-glycosidic derivatives.[2] A key step involves the preparation of a galactosyl ethylphosphonate intermediate, which is then coupled to a modified uridine monophosphate (UMP) derivative. Radical chemistry can be utilized for the formation of the C-P bond in the phosphonate intermediate.

Characterization of this compound Analogs

The identity and purity of synthesized analogs are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the structure of the analog and the successful formation of the modified pyrophosphate bridge.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to verify the molecular weight of the synthesized compound.

Galactosyltransferase Activity and Inhibition Assays

Several methods can be used to measure the activity of galactosyltransferases and assess the inhibitory potential of UDP-Gal analogs.

1. Radiolabel-Based Assay: This is a classic and highly sensitive method.

  • Principle: The assay measures the transfer of a radiolabeled galactose from [³H]UDP-Gal or [¹⁴C]UDP-Gal to an acceptor substrate.

  • Procedure:

    • Prepare a reaction mixture containing the galactosyltransferase, acceptor substrate, divalent cation (e.g., Mn²⁺), buffer, and the UDP-Gal analog (as an inhibitor).

    • Initiate the reaction by adding the radiolabeled UDP-Gal.

    • Incubate at the optimal temperature for a defined period.

    • Stop the reaction (e.g., by adding EDTA or by boiling).

    • Separate the radiolabeled product from the unreacted radiolabeled donor substrate using techniques like ion-exchange chromatography or size-exclusion chromatography.[7][8]

    • Quantify the radioactivity in the product fraction using a scintillation counter.

  • Data Analysis: The rate of product formation is determined, and Kᵢ values for the inhibitors are calculated using Michaelis-Menten kinetics.

2. Fluorescence-Based Assay: This method offers a non-radioactive and often high-throughput alternative.

  • Principle: This assay can be designed in several ways. One common approach involves using a fluorescently labeled acceptor substrate. Upon galactosylation, the properties of the fluorophore (e.g., fluorescence polarization or intensity) change, allowing for the detection of enzyme activity.[9][10] Another method detects the formation of UDP, a product of the transfer reaction, using a coupled enzyme assay that generates a fluorescent signal.

  • Procedure (UDP Detection Method):

    • Set up the galactosyltransferase reaction as described for the radiolabel assay, but without the radiolabeled donor.

    • Include the necessary components for the coupled enzyme assay (e.g., pyruvate kinase and lactate dehydrogenase for an NADH-consuming assay, or a commercial UDP-Glo™ assay).

    • Monitor the change in fluorescence (or luminescence) over time using a plate reader.

  • Data Analysis: The rate of change in the fluorescent signal is proportional to the enzyme activity. Kᵢ values can be determined by measuring the activity at various inhibitor concentrations.

Visualizing Synthesis and Inhibition

Diagrams created using Graphviz (DOT language):

Synthesis_Workflow start Galactose Derivative step1 Radical Reaction with Vinylphosphonate start->step1 intermediate Galactosyl Ethylphosphonate step1->intermediate step2 Coupling with UMP-morpholidate intermediate->step2 product C-Glycosidic UDP-Gal Analog step2->product

Caption: General workflow for the synthesis of a C-glycosidic this compound analog.

Inhibition_Pathway cluster_enzyme Galactosyltransferase Enzyme Enzyme Product Galactosylated Product Enzyme->Product Catalysis NoReaction Inhibition of Galactosylation Enzyme->NoReaction UDPGal This compound (Substrate) UDPGal->Enzyme Analog Non-hydrolyzable UDP-Gal Analog (Inhibitor) Analog->Enzyme Acceptor Acceptor Substrate Acceptor->Enzyme

Caption: Competitive inhibition of galactosyltransferase by a non-hydrolyzable UDP-Gal analog.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_assay Biological Evaluation Synthesis Chemical Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Assay Galactosyltransferase Inhibition Assay Characterization->Assay Data Kinetic Data Analysis (Km, Ki) Assay->Data

References

Cross-validation of different UDP-Galactose quantification techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Uridine Diphosphate Galactose (UDP-Galactose), a critical nucleotide sugar in cellular metabolism and glycosylation pathways, is paramount for research in glycobiology, drug development, and the study of metabolic disorders. This guide provides an objective comparison of three prevalent techniques for this compound quantification: a Radioactive Enzymatic Assay, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable method for your research needs.

Performance Comparison

The choice of a quantification method often depends on the required sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of the three techniques.

ParameterRadioactive Enzymatic AssayLC-MS/MSHPLC-UV
Principle Two-step enzymatic reaction with radiolabel incorporation and HPLC-based detection.Direct quantification based on mass-to-charge ratio after chromatographic separation.Quantification based on UV absorbance after chromatographic separation.
Sensitivity Sub-nanomolar[1][2]High (LOD: ~0.70 ng/mL)[3][4]Lower (LOD: ~1 pmol)[1]
Linear Range 0.5 - 30 nM[1][2]31.25 - 500 ng/mL[3][4]Dependent on detector and sample complexity.
Specificity High, conferred by enzyme selectivity.Very high, based on mass fragmentation.Moderate, risk of co-eluting compounds with similar UV absorbance.
Throughput Lower, involves multiple steps and HPLC analysis.Higher, amenable to automation.Moderate, dependent on chromatographic run time.
Equipment HPLC with radioactivity detector, scintillation counter.LC system coupled to a tandem mass spectrometer.HPLC system with a UV detector.
Key Advantages Extremely high sensitivity.High specificity and sensitivity, suitable for complex matrices.Relatively simple and accessible instrumentation.
Key Disadvantages Use of radioactive materials, lower throughput.Higher equipment cost and complexity.Lower sensitivity, potential for interference.

Experimental Protocols

Detailed methodologies for each quantification technique are provided below to allow for a thorough understanding of the experimental workflow.

Radioactive Enzymatic Assay

This highly sensitive method involves a two-step enzymatic conversion of this compound, followed by quantification of the radiolabeled product using HPLC.

Principle: this compound is first converted to UDP by galactosyltransferase. Subsequently, nucleoside diphosphokinase (NDPK) catalyzes the phosphorylation of UDP to UTP using radiolabeled ATP ([γ-³²P]ATP). The resulting [γ-³²P]UTP is then separated by HPLC and quantified by a radioactivity detector.[1][2]

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the sample containing this compound with a reaction mixture containing assay buffer, MnCl₂, α-lactalbumin, and 4β-galactosyltransferase (4βGT).

  • First Enzymatic Reaction: Incubate the mixture to allow the conversion of this compound to UDP.

  • Second Enzymatic Reaction: Add nucleoside diphosphokinase (NDPK) and [γ-³²P]ATP to the reaction mixture. Incubate to allow the phosphorylation of UDP to [γ-³²P]UTP.

  • HPLC Analysis: Inject the final reaction mixture into an HPLC system equipped with a suitable column (e.g., anion exchange) and a radioactivity flow detector.

  • Quantification: The amount of [γ-³²P]UTP is determined by integrating the peak area from the radioactivity detector. A standard curve is generated using known concentrations of this compound.[1]

cluster_0 Step 1: Enzymatic Conversion cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Detection Sample (UDP-Gal) Sample (UDP-Gal) Reaction_1 UDP-Gal -> UDP Sample (UDP-Gal)->Reaction_1 + 4βGT Reaction_2 UDP -> [γ-³²P]UTP Reaction_1->Reaction_2 + NDPK + [γ-³²P]ATP HPLC HPLC Reaction_2->HPLC Separation Quantification Quantification HPLC->Quantification Radioactivity Detection

Radioactive Enzymatic Assay Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This powerful technique offers high sensitivity and specificity for the direct quantification of this compound in complex biological samples.

Principle: this compound is separated from other sample components by liquid chromatography and then ionized and fragmented in a tandem mass spectrometer. Specific fragment ions of this compound are monitored for quantification, often using a stable isotope-labeled internal standard for improved accuracy.[5][6]

Methodology:

  • Sample Preparation: Extract this compound from the biological matrix (e.g., cell lysate, tissue homogenate). This may involve protein precipitation with a solvent like acetonitrile, followed by centrifugation.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled this compound (e.g., [¹³C₆]-UDPGal) to the sample extract to serve as an internal standard.[5]

  • LC Separation: Inject the prepared sample onto an LC system. Separation can be achieved using various column chemistries, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase ion-pair chromatography.[3][5]

  • MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where the specific precursor-to-product ion transition for this compound (e.g., m/z 565 -> 323) and its internal standard are monitored.[5][6]

  • Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[5]

cluster_0 Step 1: Sample Preparation cluster_1 Step 2: LC Separation cluster_2 Step 3: MS/MS Detection Sample Sample Extraction Extraction Sample->Extraction Spiking Spiking Extraction->Spiking + Internal Std LC_Column Chromatographic Separation Spiking->LC_Column Injection Mass_Spec MRM Detection LC_Column->Mass_Spec Ionization & Fragmentation Quantification Quantification Mass_Spec->Quantification

LC-MS/MS Quantification Workflow
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a more conventional and widely accessible method for the quantification of this compound.

Principle: this compound is separated by HPLC and detected by its absorbance of ultraviolet light. The uridine component of this compound has a characteristic UV absorbance maximum at approximately 262-265 nm.[7]

Methodology:

  • Sample Preparation: Similar to the LC-MS/MS method, extract this compound from the sample matrix and remove proteins and other interfering substances.

  • HPLC Separation: Inject the sample onto an HPLC system equipped with a suitable column, such as a mixed-mode column (e.g., Newcrom B). The mobile phase typically consists of an acetonitrile/water mixture with a buffer like ammonium formate.[7]

  • UV Detection: The column eluent passes through a UV detector set to monitor the absorbance at the wavelength of maximum absorbance for this compound (e.g., 262 nm).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from injections of known concentrations of this compound.

cluster_0 Step 1: Sample Preparation cluster_1 Step 2: HPLC Separation & Detection cluster_2 Step 3: Quantification Sample Sample Extraction Extraction Sample->Extraction HPLC_System Chromatographic Separation Extraction->HPLC_System Injection UV_Detector UV_Detector HPLC_System->UV_Detector UV Absorbance Quantification Quantification UV_Detector->Quantification Peak Area Analysis

HPLC-UV Quantification Workflow

Conclusion

The selection of an appropriate this compound quantification technique is a critical decision in experimental design. The radioactive enzymatic assay offers unparalleled sensitivity, making it ideal for samples with very low analyte concentrations. LC-MS/MS provides a robust and highly specific method suitable for complex biological matrices and higher throughput applications. HPLC-UV represents a more accessible and straightforward approach, which may be sufficient for applications where high sensitivity is not the primary concern and sample complexity is manageable. By understanding the principles, performance characteristics, and protocols of each method, researchers can make an informed choice to achieve reliable and accurate quantification of this compound in their studies.

References

Unraveling UDP-Galactose Metabolism: A Comparative Analysis of Wild-Type and Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the intricate metabolic pathways of UDP-Galactose and the profound impact of genetic mutations on cellular function. This guide provides an objective comparison of metabolic performance, supported by experimental data, and offers detailed protocols for key analytical techniques.

The metabolism of this compound, a critical nucleotide sugar, is central to cellular glycosylation, a process essential for the proper function of numerous proteins and lipids. Dysregulation of this metabolic network, often due to genetic mutations, can lead to a range of cellular and systemic disorders. This guide delves into a comparative analysis of this compound metabolism in wild-type versus mutant cell lines, providing valuable insights for researchers in cell biology, genetics, and therapeutic development.

The Leloir Pathway: The Core of Galactose Metabolism

The primary route for galactose utilization is the Leloir pathway, a series of enzymatic reactions that convert galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis. A key intermediate in this pathway is this compound, which also serves as a donor for galactosylation reactions. The conversion of UDP-glucose to this compound is catalyzed by the enzyme this compound 4'-epimerase (GALE).[1]

Leloir_Pathway cluster_Glycosylation Glycosylation Galactose Galactose Galactose_1_P Galactose-1-Phosphate Galactose->Galactose_1_P GALK UDP_Galactose This compound Galactose_1_P->UDP_Galactose GALT Glucose_1_P Glucose-1-Phosphate UDP_Galactose->Glucose_1_P GALT Glycoproteins Glycoproteins UDP_Galactose->Glycoproteins Glycolipids Glycolipids UDP_Galactose->Glycolipids UDP_Glucose UDP-Glucose UDP_Glucose->UDP_Galactose GALE UDP_Glucose->Glucose_1_P UGP

Impact of Genetic Mutations on this compound Metabolism

Mutations in genes encoding key enzymes and transporters within the this compound metabolic network can significantly perturb cellular homeostasis. This guide focuses on two critical proteins: this compound 4'-epimerase (GALE) and the this compound transporter SLC35A2.

GALE Deficiency:

Mutations in the GALE gene lead to epimerase deficiency galactosemia, a disorder characterized by the inability to efficiently interconvert this compound and UDP-glucose. This can result in the accumulation of galactose-1-phosphate and other toxic metabolites. Studies comparing wild-type and GALE-deficient cell lines have revealed significant alterations in nucleotide sugar pools.

SLC35A2 Deficiency:

The SLC35A2 gene encodes a transporter responsible for moving this compound from the cytoplasm into the Golgi apparatus, where it is used for glycosylation.[2] Mutations in SLC35A2 cause a congenital disorder of glycosylation (SLC35A2-CDG).[3] Fibroblast cell lines derived from patients with SLC35A2-CDG exhibit distinct metabolic profiles compared to healthy controls.

Data Presentation: Quantitative Analysis of UDP-Sugars

The following tables summarize the quantitative data from studies comparing UDP-sugar levels in wild-type and mutant cell lines.

Table 1: Relative Abundance of UDP-Hexoses in SLC35A2-CDG Fibroblasts

Cell LineRelative Abundance of UDP-Hexoses (UDP-glucose + this compound)
ControlLower
SLC35A2-CDGSignificantly Higher[3]

Table 2: Glycosylation Profile in SLC35A2 Knockout Induced Pluripotent Stem Cells (iPSCs)

Cell LineGlycosylation Profile
ControlNormal levels of bi-, tri-, and tetra-antennary galactosylated N-glycans
SLC35A2 KnockoutDepletion of bi-, tri-, and tetra-antennary galactosylated N-glycans[4]

Table 3: this compound Levels in GALT Knockout Zebrafish

OrganismThis compound Levels
Wild-Type ZebrafishNormal
GALT Knockout ZebrafishNo significant difference compared to wild-type[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used in the analysis of this compound metabolism.

Protocol 1: Extraction of UDP-Sugars for HPLC Analysis

This protocol outlines the steps for extracting UDP-sugars from cultured cells for subsequent analysis by High-Performance Liquid Chromatography (HPLC).[6][7]

Materials:

  • Cultured cells (wild-type and mutant)

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 75% ethanol

  • Microcentrifuge tubes

  • Centrifuge

  • SpeedVac or similar vacuum concentrator

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 75% ethanol to each plate and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the soluble UDP-sugars.

  • Dry the supernatant using a SpeedVac.

  • Resuspend the dried pellet in a suitable buffer for HPLC analysis.

Protocol 2: GALT Enzyme Activity Assay (Spectrophotometric)

This assay indirectly measures the activity of Galactose-1-Phosphate Uridylyltransferase (GALT) by monitoring the production of NADPH.[8]

Materials:

  • Cell or tissue lysates

  • GALT Activity Assay Reaction Buffer (containing UDP-glucose, NADP+, and coupling enzymes)

  • GALT Activity Assay Control Buffer (lacks galactose-1-phosphate)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare cell or tissue lysates.

  • Load 10-20 µL of lysate into duplicate wells of a 96-well plate.

  • Add 50 µL of GALT Activity Assay Reaction Buffer to one set of wells.

  • Add 50 µL of GALT Activity Assay Control Buffer to the duplicate set of wells.

  • Incubate the plate at 37°C for 60-90 minutes.

  • Measure the absorbance at 340 nm.

  • Calculate GALT activity by subtracting the absorbance of the control wells from the reaction wells and comparing to a standard curve.

Visualizing the Workflow

A typical experimental workflow for the comparative analysis of this compound metabolism is depicted below.

Experimental_Workflow start Start cell_culture Cell Culture (Wild-Type vs. Mutant) start->cell_culture extraction UDP-Sugar Extraction / Lysate Preparation cell_culture->extraction hplc HPLC-MS Analysis of UDP-Sugars extraction->hplc enzyme_assay Enzymatic Activity Assays (GALE, GALT) extraction->enzyme_assay data_analysis Data Analysis and Comparison hplc->data_analysis enzyme_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Conclusion

The comparative analysis of this compound metabolism in wild-type and mutant cell lines provides a powerful approach to understanding the molecular basis of various genetic disorders and the fundamental roles of glycosylation in cellular function. The data presented here highlights the significant impact of mutations in GALE and SLC35A2 on UDP-sugar pools and glycosylation patterns. The detailed experimental protocols offer a practical guide for researchers seeking to investigate these pathways further. Future studies in this area will undoubtedly continue to illuminate the intricate regulation of this compound metabolism and pave the way for novel therapeutic interventions.

References

Probing the Sweet Spot: A Comparative Guide to UDP-Galactose Analogs in Enzyme Active Site Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate workings of enzyme active sites is paramount. Uridine diphosphate galactose (UDP-Gal) analogs have emerged as powerful tools in this endeavor, offering unique insights into the binding and catalytic mechanisms of galactosyltransferases and other galactose-metabolizing enzymes. This guide provides a comprehensive comparison of various UDP-Galactose analogs, supported by experimental data, to aid in the selection of the most suitable probes for your research needs.

The study of galactosyltransferases, a ubiquitous class of enzymes responsible for the biosynthesis of a vast array of glycoconjugates, is crucial for understanding numerous biological processes, from cell adhesion to pathogenesis.[1] The development of this compound (UDP-Gal) analogs has provided researchers with chemical tools to investigate the active sites of these enzymes, leading to the design of potent and specific inhibitors with therapeutic potential.[2][3]

This guide will delve into the performance of several key classes of UDP-Gal analogs, including deoxygenated, fluorinated, and carbocyclic derivatives, as well as fluorescently tagged probes. We will examine their efficacy as substrates or inhibitors for various galactosyltransferases and other related enzymes, presenting a clear comparison of their kinetic parameters.

Comparative Analysis of this compound Analog Performance

The effectiveness of a UDP-Gal analog is determined by its ability to be recognized and processed by the target enzyme, or alternatively, to act as an inhibitor. The following table summarizes the quantitative data for several analogs, providing a direct comparison of their performance against different enzymes.

AnalogEnzymeKm (mM)kcat (min-1)Ki (µM)Reference
UDP-Gal (Natural Substrate)UDP-galactopyranose mutase0.61364-[4][5]
UDP-(3-deoxy-3-fluoro)-D-galactoseUDP-galactopyranose mutase0.261.6-[4][5]
UDP-(2-deoxy-2-fluoro)-D-galactoseUDP-galactopyranose mutase0.20.02-[4][5]
Uridine 5′-(5a-carba-α-D-galactopyranosyl diphosphate)β(1 → 4)-galactosyltransferase--58[6]
UDP-2-deoxy-GalCalf thymus α(1→3) GalTActive Donor--[7]
UDP-6-deoxy-GalCalf thymus α(1→3) GalTActive Donor--[7]
UDP-2-deoxy-GalBlood group B α(1→3) GalTActive Donor--[7]
UDP-6-deoxy-GalBlood group B α(1→3) GalTActive Donor--[7]
UDP-2-deoxy-GalNeisseria meningitidis α(1→4) GalTActive Donor--[7]
UDP-6-deoxy-GalNeisseria meningitidis α(1→4) GalTActive Donor--[7]
4-azido-2-nitrophenyluridylyl pyrophosphate (ANUP)Lactose Synthase--Competitive Inhibitor[8]

Visualizing the Enzymatic Reaction

The following diagram illustrates the general mechanism of a galactosyltransferase utilizing a this compound analog to modify an acceptor substrate.

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products UDP_Gal_Analog This compound Analog Enzyme Galactosyltransferase UDP_Gal_Analog->Enzyme Binds to active site Acceptor Acceptor Substrate Acceptor->Enzyme Binds to active site Glycosylated_Product Glycosylated Product Enzyme->Glycosylated_Product Catalyzes transfer UDP UDP Enzyme->UDP Releases

Caption: General workflow of a galactosyltransferase-catalyzed reaction with a this compound analog.

Experimental Protocols

The characterization of this compound analogs and their interaction with enzymes involves a variety of sophisticated biochemical assays. Below are detailed methodologies for some of the key experiments cited in the literature.

Capillary Electrophoresis with Laser-Induced Fluorescence Detection

This high-resolution separation technique is employed to monitor the enzymatic transfer of modified galactose residues from UDP-Gal analogs to fluorescently labeled acceptor substrates.[7][9]

Protocol:

  • Reaction Mixture Preparation: A typical reaction mixture contains the UDP-Gal analog, a fluorescently tagged acceptor substrate (e.g., tetramethylrhodamine-labeled), the galactosyltransferase enzyme, and a suitable buffer containing divalent cations like Mn2+.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic reaction to proceed.

  • Quenching: The reaction is terminated by adding a quenching solution, such as a high concentration of EDTA, which chelates the divalent cations essential for enzyme activity.

  • Capillary Electrophoresis: The quenched reaction mixture is injected into a capillary filled with a separation buffer. A high voltage is applied across the capillary.

  • Detection: As the components migrate through the capillary at different rates based on their charge and size, they pass a detection window where a laser excites the fluorescent tag. The emitted fluorescence is detected by a photomultiplier tube.

  • Data Analysis: The resulting electropherogram shows peaks corresponding to the unreacted fluorescent acceptor and the glycosylated product. The relative peak areas are used to quantify the extent of the reaction and determine kinetic parameters.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify the components of the enzymatic reaction, including the UDP-Gal analog, the product, and UDP.[4][5]

Protocol:

  • Reaction Setup: Similar to the capillary electrophoresis assay, a reaction mixture containing the enzyme, UDP-Gal analog, and acceptor substrate in a suitable buffer is prepared.

  • Incubation and Termination: The reaction is incubated and subsequently stopped, often by protein precipitation with an acid or organic solvent.

  • Sample Preparation: The terminated reaction mixture is centrifuged to remove precipitated protein, and the supernatant is filtered before injection into the HPLC system.

  • Chromatographic Separation: The sample is injected onto an appropriate HPLC column (e.g., a reverse-phase C18 column). A mobile phase gradient is used to elute the different components from the column at distinct retention times.

  • Detection: The eluting components are detected using a UV detector (for nucleotide-containing species) or other specialized detectors.

  • Quantification: The peak areas in the chromatogram are integrated and compared to standard curves of known concentrations to determine the amounts of substrate consumed and product formed. This data is then used to calculate enzyme activity and kinetic constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for monitoring the enzymatic reaction in real-time, particularly for fluorinated analogs.[4][5]

Protocol:

  • Sample Preparation: The enzymatic reaction is set up directly in an NMR tube using a deuterated buffer to avoid solvent signal interference. The sample contains the enzyme, the fluorinated UDP-Gal analog, and the acceptor substrate.

  • 19F NMR Data Acquisition: Time-course 19F NMR spectra are acquired at regular intervals. The fluorine nucleus provides a sensitive and specific probe to monitor the conversion of the substrate to the product, as the chemical shift of the fluorine atom will change upon glycosidic bond formation.

  • Data Analysis: The disappearance of the substrate's 19F signal and the appearance of the product's 19F signal are monitored over time. The rates of these changes are used to determine the kinetics of the enzymatic reaction.

The Utility of this compound Analogs in Drug Discovery

The insights gained from probing enzyme active sites with UDP-Gal analogs are invaluable for drug development.[3] By understanding the specific interactions between an analog and the amino acid residues in the active site, medicinal chemists can design more potent and selective inhibitors. For instance, analogs that act as competitive inhibitors can serve as lead compounds for the development of drugs targeting diseases where galactosyltransferase activity is dysregulated, such as in certain cancers and inflammatory conditions.[10] Furthermore, fluorescent analogs can be employed in high-throughput screening assays to identify novel inhibitors from large compound libraries.[1] The use of "clickable" this compound analogs, which contain bioorthogonal functional groups, allows for the visualization and tracking of glycosylation events in living cells and organisms, providing a deeper understanding of disease pathogenesis.[11][12][13]

Conclusion

This compound analogs represent a versatile and indispensable toolkit for researchers investigating galactose-metabolizing enzymes. From deoxygenated and fluorinated derivatives that probe specific hydroxyl group interactions to fluorescent and clickable analogs that enable real-time monitoring and in vivo imaging, these molecules provide a wealth of information about enzyme structure and function. The comparative data and detailed protocols presented in this guide are intended to empower researchers to select the most appropriate UDP-Gal analog for their specific experimental needs, ultimately accelerating the pace of discovery in glycobiology and drug development.

References

A Head-to-Head Comparison of Commercial UDP-Galactose Assay Kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in glycosylation studies, drug discovery, and diagnostics, the accurate quantification of UDP-Galactose (UDP-Gal) is paramount. UDP-Gal serves as a critical precursor in the biosynthesis of glycoproteins, glycolipids, and proteoglycans. Consequently, a variety of commercial assay kits have been developed to measure its levels in diverse biological samples. This guide provides a detailed head-to-head comparison of prominent commercially available this compound assay kits, offering insights into their underlying principles, performance characteristics, and experimental protocols to aid researchers in selecting the most suitable option for their specific needs.

Key Performance Characteristics

The selection of an appropriate this compound assay kit hinges on several key performance indicators. These include the assay principle, the detection method, sensitivity, dynamic range, and the overall time required to perform the assay. The following table summarizes these critical parameters for kits from leading manufacturers.

FeaturePromega UDP-Glo™ Glycosyltransferase AssaySigma-Aldrich UDP-Galactosyltransferase Assay KitBellBrook Labs Transcreener® UDP² Glycosyltransferase Assay
Catalog Number Varies (e.g., V7051)CS1050Varies (e.g., 3012-1K)
Assay Principle Bioluminescent detection of UDPRadioactive detection of incorporated galactoseFluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay for UDP
Detection Method Luciferase-based light outputScintillation countingFluorescence polarization or TR-FRET
Sensitivity Low nanomolar rangeNot explicitly stated by the manufacturerNanomolar to low micromolar range
Linear Range Low nM to 25 µM of UDPNot explicitly stated by the manufacturer1 µM to 100 µM of UDP
Assay Time < 1 hour> 2 hours~ 1 hour
Sample Type Purified enzyme preparationsCell and tissue extractsPurified enzyme preparations
High-Throughput Screening (HTS) Compatible YesNoYes

Assay Principles and Methodologies

The commercial kits available for this compound determination employ distinct biochemical principles, each with its own set of advantages and limitations.

1. Promega UDP-Glo™ Glycosyltransferase Assay: This is a bioluminescent, homogeneous assay designed to measure the activity of glycosyltransferases that utilize UDP-sugars, including this compound, and produce UDP as a product. The assay is based on the conversion of the generated UDP to ATP by UDP-Glo™ Enzyme. This newly synthesized ATP then serves as a substrate for a thermostable luciferase, which catalyzes a reaction that produces light. The luminescent signal is directly proportional to the concentration of UDP in the sample. This "add-incubate-read" format is simple and rapid, making it highly suitable for high-throughput screening applications.

2. Sigma-Aldrich UDP-Galactosyltransferase Assay Kit: This kit employs a traditional radiometric approach to measure the activity of UDP-galactosyltransferase. The assay involves the transfer of a radiolabeled galactose from [³H] or [¹⁴C]-UDP-Galactose to an acceptor molecule, N-acetyl-D-glucosamine. The resulting radiolabeled product, N-acetyl-D-lactosamine, is then separated from the unreacted radiolabeled substrate using ion-exchange chromatography and quantified by liquid scintillation counting. While this method is highly sensitive and specific, it requires the handling of radioactive materials and is more labor-intensive, making it less amenable to high-throughput applications.

3. BellBrook Labs Transcreener® UDP² Glycosyltransferase Assay: This is a competitive immunoassay designed for the direct detection of UDP. The assay is available in two formats: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In the FP format, a fluorescently labeled UDP tracer is bound to a UDP-specific antibody, resulting in a high polarization value. When UDP from the enzymatic reaction is present, it competes with the tracer for antibody binding, causing the tracer to be displaced and resulting in a decrease in fluorescence polarization. The TR-FRET format utilizes a similar competitive binding principle but measures the energy transfer between a terbium-labeled antibody and a fluorescently labeled UDP tracer. Both formats are homogeneous and rapid, making them well-suited for HTS.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of these assays. Below are summarized protocols for the key kits discussed.

Promega UDP-Glo™ Glycosyltransferase Assay Protocol
  • Reagent Preparation: Prepare the UDP Detection Reagent by combining the Nucleotide Detection Buffer, ATP Detection Substrate, and UDP-Glo™ Enzyme.

  • Glycosyltransferase Reaction: Set up the glycosyltransferase reaction in a 96-well plate containing the enzyme, this compound, and the acceptor substrate in an appropriate buffer. Incubate at the optimal temperature for the enzyme.

  • UDP Detection: Add an equal volume of the prepared UDP Detection Reagent to each well of the reaction plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Sigma-Aldrich UDP-Galactosyltransferase Assay Kit Protocol
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, Manganese Chloride Solution, Acceptor Solution (N-acetyl-D-glucosamine), radiolabeled this compound, and the enzyme sample.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding ice-cold water.

  • Separation: Load the reaction mixture onto the provided ion-exchange mini-columns. Wash the columns with Elution Solution to remove the unreacted radiolabeled this compound.

  • Elution: Elute the radiolabeled N-acetyl-D-lactosamine product.

  • Quantification: Mix the eluate with a liquid scintillation cocktail and measure the radioactivity using a scintillation counter.

BellBrook Labs Transcreener® UDP² FP Assay Protocol
  • Enzyme Reaction: Set up the glycosyltransferase reaction in a 384-well plate containing the enzyme, this compound, and the acceptor substrate in an appropriate buffer.

  • Detection Reagent Addition: Add the Transcreener® UDP² FP Detection Mix, which contains the UDP² Antibody and the UDP Alexa633 Tracer, to each well.

  • Incubation: Incubate the plate at room temperature for 60 to 90 minutes.

  • Measurement: Read the fluorescence polarization on a microplate reader equipped for FP measurements.

Visualizing the Pathways and Workflows

To better illustrate the biochemical and experimental processes, the following diagrams are provided.

UDP_Galactose_Metabolism General this compound Metabolic Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase UDPGal This compound Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGlc->UDPGal GALE (Epimerase) Gal_Glycan Galactosylated Glycan UDPGal->Gal_Glycan Galactosyltransferase UDP UDP Glycan Glycan Acceptor

Caption: General metabolic pathway of this compound synthesis and its utilization in glycosylation.

Assay_Workflow Generic this compound Assay Workflow cluster_promega Promega UDP-Glo™ cluster_sigma Sigma-Aldrich (Radioactive) cluster_bellbrook BellBrook Labs Transcreener® P_Start Enzyme Reaction (produces UDP) P_Add Add UDP Detection Reagent P_Start->P_Add P_Incubate Incubate P_Add->P_Incubate P_Read Read Luminescence P_Incubate->P_Read S_Start Enzyme Reaction (with radiolabeled UDP-Gal) S_Separate Separate Product (Ion Exchange) S_Start->S_Separate S_Elute Elute Product S_Separate->S_Elute S_Read Scintillation Counting S_Elute->S_Read B_Start Enzyme Reaction (produces UDP) B_Add Add Detection Mix (Antibody + Tracer) B_Start->B_Add B_Incubate Incubate B_Add->B_Incubate B_Read Read FP/TR-FRET B_Incubate->B_Read

Caption: Simplified experimental workflows for the compared this compound assay kits.

Conclusion

The choice of a commercial this compound assay kit is highly dependent on the specific experimental requirements. For high-throughput screening and rapid, non-radioactive quantification, the Promega UDP-Glo™ and BellBrook Labs Transcreener® UDP² assays are excellent choices, offering high sensitivity and simple protocols. The Promega kit relies on a bioluminescent readout, while the BellBrook Labs kit provides flexibility with fluorescence polarization and TR-FRET options. For applications where the direct measurement of galactosyltransferase activity with high specificity is required and throughput is not a primary concern, the Sigma-Aldrich UDP-Galactosyltransferase Assay Kit provides a robust, albeit more traditional, radioactive method. Researchers should carefully consider the trade-offs between throughput, sensitivity, cost, and the need for specialized equipment when making their selection.

A Kinetic Comparison of Human UDP-Galactose Transporter Isoforms: UGT1 and UGT2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transport of UDP-galactose from the cytoplasm into the Golgi apparatus is a critical step in the glycosylation of proteins and lipids, a process essential for a multitude of cellular functions. In humans, this transport is primarily mediated by the this compound transporter (UGT), encoded by the SLC35A2 gene. Two major splice variants of this transporter, UGT1 (isoform c) and UGT2 (isoform a), have been identified. While both isoforms are known to facilitate this compound transport, a detailed comparative analysis of their kinetic properties is crucial for understanding their specific roles in cellular processes and for the development of targeted therapeutics for associated congenital disorders of glycosylation.

This guide provides a summary of the available kinetic data for the human this compound transporter and outlines a detailed experimental protocol for determining these parameters. Due to a lack of direct comparative studies on the kinetic parameters of UGT1 and UGT2 isoforms under identical experimental conditions, this guide presents the currently available data for the SLC35A2 transporter as a whole.

Kinetic Parameters of Human this compound Transporter (SLC35A2)

Published kinetic data for the human this compound transporter (SLC35A2) provide insights into its affinity for its substrate, this compound, and its maximum transport velocity. However, it is important to note that these studies have not consistently differentiated between the UGT1 and UGT2 isoforms. The reported values, therefore, likely represent the combined or dominant activity of the isoforms present in the experimental system used.

ParameterReported Value(s)Experimental SystemReference(s)
Km for this compound ~3.2 µMChinese Hamster Ovary (CHO) cells[1]
5.5 µMNot specified[2][3]
2.5 µMNot specified[2][3]
Vmax ~574 pmol/hour/mg total proteinChinese Hamster Ovary (CHO) cells[1]
Km for UDP-N-acetyl-α-D-galactosamine 2.5 µMNot specified[2][3]

Note: The variability in Km values may be attributed to different experimental conditions, such as the use of whole cells versus reconstituted systems, and the specific expression levels of the transporter isoforms. The Vmax value is dependent on the concentration of the transporter in the membrane, which can vary between cell lines and expression systems.

Experimental Protocols

The determination of the kinetic parameters (Km and Vmax) for this compound transporters is typically achieved through in vitro transport assays using either isolated Golgi vesicles, reconstituted proteoliposomes, or whole-cell systems.

This compound Transport Assay Using Reconstituted Proteoliposomes

This method allows for the study of the transporter in a controlled lipid environment, free from other cellular components that might influence its activity.

a. Expression and Solubilization of UGT Isoforms:

  • Clone the cDNA of human UGT1 and UGT2 isoforms into suitable expression vectors (e.g., pET vectors for bacterial expression or pcDNA vectors for mammalian cell expression).

  • Express the proteins in a suitable host system (e.g., E. coli or HEK293 cells).

  • Isolate the cell membranes containing the expressed transporters by differential centrifugation.

  • Solubilize the membrane proteins using a mild detergent (e.g., 1% Triton X-100 or octylglucoside) in a buffer containing protease inhibitors.

b. Reconstitution into Proteoliposomes:

  • Prepare liposomes from a defined lipid mixture (e.g., phosphatidylcholine and cholesterol) by sonication or extrusion.

  • Mix the solubilized UGT isoforms with the pre-formed liposomes.

  • Remove the detergent slowly by dialysis or by using adsorbent beads (e.g., Bio-Beads) to allow the transporters to insert into the liposome bilayer.[4]

  • Separate the proteoliposomes from unincorporated protein and empty liposomes by density gradient centrifugation.

c. Transport Assay:

  • Pre-load the proteoliposomes with a non-radioactive buffer.

  • Initiate the transport reaction by adding a reaction mixture containing radiolabeled [3H]this compound at various concentrations.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period, ensuring initial velocity conditions are met.

  • Stop the reaction by adding an ice-cold stop buffer and rapidly filtering the mixture through a membrane filter (e.g., 0.45 µm nitrocellulose) to separate the proteoliposomes from the external radioactive substrate.

  • Wash the filters extensively with ice-cold stop buffer to remove any non-specifically bound radioactivity.

  • Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

d. Data Analysis:

  • Calculate the initial velocity of this compound transport at each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values using non-linear regression analysis.

Whole-Cell this compound Transport Assay

This method measures transporter activity in a more physiological context.

a. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., CHO or HEK293 cells) that has low endogenous this compound transport activity.

  • Transfect the cells with expression vectors containing the cDNA for either UGT1 or UGT2.

  • Select and expand clonal cell lines that stably express the respective transporter isoforms.

b. Transport Assay:

  • Plate the cells in multi-well plates and grow to confluence.

  • Wash the cells with a pre-warmed transport buffer.

  • Initiate the transport assay by adding the transport buffer containing various concentrations of radiolabeled [3H]this compound.

  • Incubate for a short period at 37°C.

  • Terminate the transport by rapidly washing the cells with ice-cold stop buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate for normalization.

c. Data Analysis:

  • Calculate the initial rate of this compound uptake at each substrate concentration, normalized to the total protein content.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Visualizations

Experimental Workflow for Kinetic Analysis

G cluster_prep Protein Preparation cluster_reconstitution Reconstitution cluster_assay Transport Assay cluster_analysis Data Analysis Expression Expression of UGT Isoforms Solubilization Solubilization of Membrane Proteins Expression->Solubilization Mixing Mixing with Solubilized Protein Solubilization->Mixing Liposome Liposome Formation Liposome->Mixing Detergent_Removal Detergent Removal Mixing->Detergent_Removal Proteoliposomes Proteoliposome Isolation Detergent_Removal->Proteoliposomes Reaction Initiate Transport with Radiolabeled UDP-Gal Proteoliposomes->Reaction Termination Stop Reaction & Filter Reaction->Termination Quantification Scintillation Counting Termination->Quantification MM_Plot Michaelis-Menten Plot Quantification->MM_Plot Kinetics Determine Km & Vmax MM_Plot->Kinetics

Caption: Workflow for determining this compound transporter kinetics using proteoliposomes.

This compound Transport Cycle

G Cytosol Cytosol Lumen Lumen Membrane Golgi Membrane E_out UGT (outward-facing) E_UDP_Gal UGT-UDP-Gal E_out->E_UDP_Gal 2. Conformational Change UMP_cyto UMP E_out->UMP_cyto 6. Release E_in UGT (inward-facing) UDP_Gal_lumen UDP-Gal E_in->UDP_Gal_lumen 3. Release UMP_lumen UMP E_in->UMP_lumen 4. Binding E_UDP_Gal->E_in E_UMP UGT-UMP E_UMP->E_out 5. Conformational Change UDP_Gal_cyto UDP-Gal UDP_Gal_cyto->E_out 1. Binding UMP_lumen->E_UMP

Caption: The antiport mechanism of the this compound transporter (UGT).

References

Evaluating the Inhibitory Potency of UDP-Galactose Mimetics on Galactosyltransferases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Galactosyltransferases (GalTs) are a family of enzymes crucial for the biosynthesis of a vast array of glycoconjugates, playing pivotal roles in cell signaling, adhesion, and differentiation. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. Uridine diphosphate galactose (UDP-Gal) serves as the universal donor substrate for these enzymes. Consequently, the development of UDP-Galactose mimetics as inhibitors of GalTs is a promising strategy for modulating their activity.

This guide provides a comparative analysis of the inhibitory potency of various this compound mimetics and other small molecule inhibitors against different galactosyltransferases. The data presented is compiled from multiple studies and is intended to aid researchers in the selection and design of potent and specific GalT inhibitors.

Comparative Inhibitory Potency

The inhibitory activities of several compounds against various galactosyltransferases are summarized in the table below. The data includes half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), providing a quantitative measure of their potency.

Inhibitor ClassCompoundTarget EnzymeIC50 (µM)Ki (µM)Reference(s)
This compound Mimetics Lactosyl Uridineβ-1,4-Galactosyltransferase-119.6[1]
Carbocyclic analog of UDP-GalBovine β(1→4)-Galactosyltransferase-58
UDP-2-deoxy-GalCalf thymus α(1→3) GalT, Blood group B α(1→3) GalT, N. meningitidis α(1→4) GalT-14-110[1]
UDP-6-deoxy-GalCalf thymus α(1→3) GalT, Blood group B α(1→3) GalT, N. meningitidis α(1→4) GalT-14-110[1]
Non-Carbohydrate Inhibitors Compound 6 (Flavonoid-type)Human β-1,4-Galactosyltransferase I (β-1,4-GALT1)~6-[2]
Compound 8Human β-1,4-Galactosyltransferase I (β-1,4-GALT1)~100-[2]
Compound 12Human β-1,4-Galactosyltransferase I (β-1,4-GALT1)>100-[2]
Bisphosphonate-xyloside conjugateβ-1,4-Galactosyltransferase 7 (β4GalT7)188-[3]
Nonionic Inhibitor 9-(5-O-α-D-galactopyranosyl)-D-arabinityl-1,3,7-trihydropurine-2,6,8-trioneHuman blood group B galactosyltransferase (GTB)--[4]

Key Signaling Pathways Involving Galactosyltransferases

Galactosyltransferases are integral components of cellular signaling pathways. For instance, β-1,4-galactosyltransferase-V (β-1,4-GalT-V) plays a central role in cancer and inflammation by producing lactosylceramide (LacCer), a bioactive lipid second messenger.[5][6] LacCer can activate downstream signaling cascades, including those mediated by NADPH oxidase and cytosolic phospholipase A2, leading to the production of reactive oxygen species and inflammatory mediators.[5]

Galactosyltransferase_Signaling cluster_synthesis LacCer Synthesis cluster_activation Downstream Activation cluster_effects Cellular Effects UDP_Gal This compound GalT_V β-1,4-GalT-V UDP_Gal->GalT_V GlcCer Glucosylceramide GlcCer->GalT_V LacCer Lactosylceramide GalT_V->LacCer Galactosylation NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 Cytosolic Phospholipase A2 LacCer->cPLA2 ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Eicosanoids Eicosanoids & Prostaglandins cPLA2->Eicosanoids Signaling Downstream Signaling (Proliferation, Angiogenesis, Inflammation) ROS->Signaling Eicosanoids->Signaling

Caption: Lactosylceramide synthesis by β-1,4-GalT-V and downstream signaling.

Experimental Protocols

Accurate evaluation of inhibitor potency relies on robust and well-defined experimental assays. Below are detailed methodologies for two common assays used to measure galactosyltransferase activity and inhibition.

UDP-Glo™ Glycosyltransferase Assay

This commercially available assay provides a sensitive and rapid method for measuring galactosyltransferase activity by quantifying the amount of UDP produced in the enzymatic reaction.[7][8]

Experimental Workflow:

UDP_Glo_Workflow start Start prep_reagents Prepare Reagents: - GalT Enzyme - Acceptor Substrate - this compound - Inhibitor dilutions start->prep_reagents reaction_setup Set up Reaction: Add enzyme, acceptor, UDP-Gal, and inhibitor to multi-well plate prep_reagents->reaction_setup incubation1 Incubate at 37°C reaction_setup->incubation1 add_detection_reagent Add UDP Detection Reagent incubation1->add_detection_reagent incubation2 Incubate at Room Temp. add_detection_reagent->incubation2 read_luminescence Measure Luminescence incubation2->read_luminescence data_analysis Data Analysis: Calculate % inhibition and IC50 read_luminescence->data_analysis end End data_analysis->end

Caption: General workflow for the UDP-Glo™ Galactosyltransferase Assay.

Detailed Protocol (based on[9]):

  • Reagent Preparation:

    • Prepare a stock solution of the human β-1,4-GALT1 enzyme in 100 mM TRIS buffer (pH 7.5).

    • Prepare a substrate stock solution containing 5 mM N-acetylglucosamine, 12.5 mM MnCl₂, and 150 µM this compound in MilliQ water.

    • Prepare serial dilutions of the test compounds (inhibitors) in an appropriate solvent (e.g., DMSO) and then dilute further in 50 mM TRIS buffer (pH 7.5).

  • Reaction Setup (in a 384-well plate):

    • Add 4 µL of the substrate solution to each well.

    • Add 1 µL of the inhibitor solution to the corresponding wells.

    • Centrifuge the plate at 2000 rpm for 30 seconds.

    • Initiate the reaction by adding 5 µL of the β-1,4-GALT1 enzyme solution (e.g., 0.75 ng/µL) to each well.

    • Include positive controls (e.g., a known inhibitor like alendronate) and negative controls (no inhibitor).

  • Incubation:

    • Mix the plate on an orbital shaker at 1500 rpm for 2 minutes.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the UDP-Glo™ Detection Reagent to each well.

    • Centrifuge the plate at 2000 rpm for 30 seconds and mix on an orbital shaker at 1500 rpm for 2 minutes.

    • Incubate for another 60 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescence signal is inversely proportional to the inhibitory activity.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radiolabeled Galactosyltransferase Assay

This classic method measures the incorporation of a radiolabeled galactose from UDP-[¹⁴C]Gal or UDP-[³H]Gal into an acceptor substrate.[10]

Detailed Protocol (based on):

  • Reaction Mixture Preparation (per assay):

    • Prepare a reaction mixture containing:

      • Assay Buffer

      • Manganese Chloride Solution

      • Acceptor Solution (e.g., N-acetyl-D-glucosamine)

      • UDP-Gal Solution

      • Radiolabeled this compound (e.g., UDP-[¹⁴C]Gal)

      • Test compound (inhibitor) or vehicle control

      • Enzyme preparation (20-50 µg of total protein)

    • Adjust the final volume with water.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Separation:

    • Stop the reaction by adding ice-cold water.

    • Separate the radiolabeled product from the unreacted radiolabeled UDP-Gal using an ion-exchange chromatography column (e.g., Dowex 1x8 or a commercially available cleanup resin).[11]

    • Load the reaction mixture onto the equilibrated column.

    • Wash the column to remove unreacted UDP-[¹⁴C]Gal.

    • Elute the radiolabeled product.

  • Quantification and Analysis:

    • Mix the eluate with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the radiolabeled UDP-Gal.

    • Determine the percentage of inhibition and IC50 values for the test compounds.

Conclusion

The development of potent and specific inhibitors of galactosyltransferases holds significant therapeutic promise. The data and protocols presented in this guide offer a valuable resource for researchers working to identify and characterize novel this compound mimetics and other small molecule inhibitors. The comparative potency data can inform structure-activity relationship studies, while the detailed experimental methodologies provide a foundation for robust in vitro screening and characterization of these compounds. Further exploration of the diverse chemical space of this compound mimetics is warranted to develop next-generation therapeutics targeting galactosyltransferase-mediated pathologies.

References

A Comparative Structural Analysis of Enzyme-UDP-Galactose Analog Complexes: β-1,4-Galactosyltransferase I vs. UDP-Galactopyranose Mutase

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural interactions of β-1,4-galactosyltransferase I (β4Gal-T1) and UDP-galactopyranose mutase (UGM) with UDP-Galactose and its analogs. This guide provides a comparative overview of their active sites, the binding modes of various ligands, and the experimental methodologies used to elucidate these structures.

The study of enzyme-ligand interactions at an atomic level is fundamental to understanding biological processes and for the rational design of inhibitors with therapeutic potential. Uridine diphosphate galactose (UDP-Gal) is a critical sugar nucleotide donor in the biosynthesis of a vast array of glycoconjugates. The enzymes that utilize UDP-Gal employ diverse catalytic mechanisms, making a comparative structural analysis of their complexes with UDP-Gal analogs a valuable endeavor. This guide focuses on two distinct enzymes: β-1,4-galactosyltransferase I (β4Gal-T1), a retaining glycosyltransferase, and UDP-galactopyranose mutase (UGM), a flavoenzyme that catalyzes a unique sugar ring contraction.

Overview of the Compared Enzymes

β-1,4-Galactosyltransferase I (β4Gal-T1) is a key enzyme in the Golgi apparatus responsible for the transfer of galactose from this compound to N-acetylglucosamine (GlcNAc) acceptors on glycoproteins and glycolipids, forming a β-1,4-glycosidic linkage.[1] This enzyme is crucial for the synthesis of N-acetyllactosamine units, the backbone of many complex N-linked glycans.

UDP-Galactopyranose Mutase (UGM) is a vital enzyme in many pathogenic microorganisms, including bacteria, fungi, and protozoa, but is absent in humans, making it an attractive drug target.[2] UGM catalyzes the reversible isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). UDP-Galf is the precursor for galactofuranose residues, which are essential components of the cell walls of these pathogens.[2]

Comparative Structural and Binding Data

The following tables summarize the available structural and binding affinity data for bovine β4Gal-T1 and Deinococcus radiodurans UGM in complex with this compound and its analogs.

Table 1: Structural Data of Bovine β4Gal-T1 Complexes
LigandPDB CodeResolution (Å)Key Interacting ResiduesReference
UDP1O0R2.80Asp252, Gly292, Gly315, Glu317, Asp318[3]
This compound1FGG2.40Asp252, Val253, Asp254, Tyr286, Trp312[1]
Table 2: Structural Data of Deinococcus radiodurans UGM Complexes
LigandPDB CodeResolution (Å)Key Interacting ResiduesReference
This compound (oxidized FAD)3KUL2.36Arg78, Tyr167, Arg198, Arg305[4]
This compound (reduced FAD)3KUM2.50Arg78, Tyr167, Arg198, Arg305[4]
UDP3KUN2.55Arg78, Tyr167, Arg198, Arg305[4]
Table 3: Comparative Inhibition Data for this compound Analogs
AnalogTarget EnzymeInhibition Constant (Kᵢ)Assay MethodReference
Compound ABrugia malayi UGM~22.68 µMEnzymatic Assay[5]
Compound BBrugia malayi UGM~23.0 µMEnzymatic Assay[5]
UDP-2-deoxy-2-fluoro-GalpE. coli UGMNot a potent inhibitorEnzymatic Assay[6]
UDP-C-GalfE. coli UGMStrong inhibitor (native enzyme)Enzymatic Assay[6]
UDP-KDGBotrytis cinerea UGM221.9 µMEnzymatic Activity Assay[7]

Note: Direct comparative inhibition data for a series of this compound analogs for bovine β4Gal-T1 is limited in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of scientific findings. Below are summaries of the key experimental protocols used to obtain the structural data presented.

Bovine β-1,4-Galactosyltransferase I (β4Gal-T1)

Protein Expression and Purification: The catalytic domain of bovine β4Gal-T1 was expressed as a secreted protein in a suitable expression system. The protein was purified from the culture medium using UDP-hexanolamine-Sepharose affinity chromatography, followed by size-exclusion chromatography to ensure high purity.[1]

Crystallization:

  • Apo-enzyme: Purified bovine β4Gal-T1 catalytic domain (5-15 mg/ml in 20 mM Tris Maleate pH 6.5, 2 mM MnCl₂, and 50 mM NaCl) was crystallized using the hanging drop vapor diffusion method at 20°C. The reservoir solution contained 25-30% PEG 5K, 100-150 mM Li₂SO₄, and 100 mM Tris pH 8.5.[1]

  • This compound Complex: Crystals of the apo-enzyme were soaked in a solution containing the reservoir buffer supplemented with 5 mM this compound and 5 mM MnCl₂.[1]

X-ray Data Collection and Structure Determination: X-ray diffraction data were collected from cryo-cooled crystals. The structure was solved using molecular replacement or experimental phasing methods, and the model was refined using standard crystallographic software.[1]

Deinococcus radiodurans UDP-Galactopyranose Mutase (UGM)

Protein Expression and Purification: The gene encoding UGM from Deinococcus radiodurans was cloned into an expression vector and the protein was overexpressed in E. coli. The recombinant protein was purified to homogeneity using a combination of chromatography techniques, such as affinity and size-exclusion chromatography.[8]

Crystallization:

  • This compound Complex: Crystals of the UGM-substrate complex were obtained using the microbatch-under-oil method at room temperature.[8] The crystallization conditions were screened to find the optimal precipitant and buffer concentrations.

X-ray Data Collection and Structure Determination: Diffraction data were collected from the crystals using a synchrotron radiation source. The structure was solved by molecular replacement using the structure of a homologous UGM as a search model.[8]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the structural analysis of enzyme-UDP-Galactose analog complexes.

experimental_workflow_betagal cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination expr Gene Expression (Bovine β4Gal-T1) purify Protein Purification (Affinity & SEC) expr->purify crystal_apo Apo-enzyme Crystallization purify->crystal_apo soaking Soaking with UDP-Gal/Analogs crystal_apo->soaking xray X-ray Diffraction Data Collection soaking->xray solve Structure Solution & Refinement xray->solve pdb PDB Deposition solve->pdb

Workflow for β4Gal-T1 structural analysis.

experimental_workflow_ugm cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination expr Gene Expression (D. radiodurans UGM) purify Protein Purification expr->purify cocrystal Co-crystallization with UDP-Gal/Analogs purify->cocrystal xray X-ray Diffraction Data Collection cocrystal->xray solve Structure Solution & Refinement xray->solve pdb PDB Deposition solve->pdb

Workflow for UGM structural analysis.

Concluding Remarks

The structural analysis of β4Gal-T1 and UGM in complex with this compound and its analogs reveals distinct binding modes and active site architectures that reflect their different catalytic functions. While β4Gal-T1 utilizes a metal-dependent mechanism for glycosyl transfer, UGM employs a flavin cofactor to catalyze a complex isomerization reaction. The detailed structural information, coupled with quantitative binding data, provides a solid foundation for the structure-based design of specific inhibitors for these important enzymes. For β4Gal-T1, such inhibitors could modulate glycosylation pathways, while for UGM, they hold promise as novel antimicrobial agents. Further research to expand the library of co-crystal structures with a wider range of this compound analogs will be invaluable for refining inhibitor design and deepening our understanding of the catalytic mechanisms of these fascinating enzymes.

References

Functional comparison of UDP-Galactose synthesis pathways in different species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fundamental metabolic pathways across different species is critical. This guide provides a detailed functional comparison of UDP-Galactose synthesis pathways in Humans, Escherichia coli, Arabidopsis thaliana, and Saccharomyces cerevisiae.

Uridine diphosphate galactose (this compound) is a crucial activated sugar intermediate involved in the synthesis of a wide array of glycoconjugates, including glycoproteins, glycolipids, and polysaccharides. The pathways responsible for its production, while largely conserved, exhibit significant differences in their enzymatic players, kinetics, and regulation across various domains of life. These differences have important implications for medicine, biotechnology, and plant science.

This guide delves into the two primary routes for this compound synthesis: the canonical Leloir pathway and the alternative UDP-sugar pyrophosphorylase (USP) pathway. We present a comparative analysis of the key enzymes involved, their kinetic properties, and the intracellular concentrations of this compound in our selected model organisms. Furthermore, detailed experimental protocols for key enzyme assays and this compound quantification are provided to support further research in this area.

Key this compound Synthesis Pathways: A Visual Overview

Two main pathways contribute to the cellular pool of this compound. The Leloir pathway is the primary route for galactose metabolism and this compound synthesis in most organisms. In contrast, plants and some protists utilize an alternative pathway involving UDP-sugar pyrophosphorylase, which can directly synthesize this compound from galactose-1-phosphate and UTP.

Leloir_Pathway cluster_human Human / S. cerevisiae / E. coli cluster_plant Arabidopsis thaliana Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal This compound Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P UTP UTP ATP ATP ADP ADP ATP->ADP UDP UDP Gal_p Galactose Gal1P_p Galactose-1-Phosphate Gal_p->Gal1P_p GALK UDPGal_p This compound Gal1P_p->UDPGal_p USP UDPGlc_p UDP-Glucose UDPGal_p->UDPGlc_p GALE UTP_p UTP PPi_p PPi UTP_p->PPi_p ATP_p ATP ADP_p ADP ATP_p->ADP_p GALT_Assay_Workflow start Start prep Prepare Cell/Tissue Lysate start->prep quant Quantify Protein Concentration prep->quant plate Plate Lysate in Duplicate quant->plate add_reagents Add Reaction & Control Buffers plate->add_reagents incubate Incubate at 37°C add_reagents->incubate stop Stop Reaction & Deproteinize incubate->stop measure Measure NADPH Fluorescence stop->measure calculate Calculate GALT Activity measure->calculate end End calculate->end

Assessing the impact of UDP-Galactose concentration on glycosylation patterns

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing protein glycosylation is a critical aspect of ensuring the efficacy and consistency of biotherapeutics. The concentration of UDP-Galactose (UDP-Gal), a key sugar nucleotide donor, directly influences the galactosylation patterns of glycoproteins, impacting their function, stability, and immunogenicity. This guide provides a comprehensive comparison of how varying this compound levels affect glycosylation, supported by experimental data and detailed methodologies.

The addition of galactose to N-linked and O-linked glycans is a crucial post-translational modification that dictates the final structure and function of many therapeutic proteins, particularly monoclonal antibodies (mAbs). Inadequate galactosylation can lead to heterogeneity in the final product, potentially affecting its clinical performance. The central precursor for this process is this compound, synthesized in the cell and transported into the Golgi apparatus where galactosyltransferases catalyze its transfer to glycan chains.[1][2][3]

Impact of Precursor Supplementation on Galactosylation

Numerous studies have demonstrated that supplementing cell culture media with galactose, often in combination with other precursors like uridine and manganese, can significantly enhance the galactosylation of recombinant proteins.[4][5][6][7] Uridine is a precursor for UDP (uridine diphosphate), and manganese is an essential cofactor for galactosyltransferases.[4]

A study by Gramer et al. showed a substantial increase in mAb galactosylation from 3% to 21% when the culture was supplemented with a mixture of uridine, MnCl2, and galactose.[4] Further increases in the supplement concentration led to a more modest rise in galactosylation, suggesting a saturation point.[4] Similarly, another study observed a 21% increase in galactosylation with the addition of galactose.[5] These findings underscore the direct relationship between the availability of UDP-Gal precursors and the extent of protein galactosylation.

TreatmentCell LineInitial Galactosylation (%)Final Galactosylation (%)Change in Galactosylation (%)Reference
Uridine-MnCl2-Galactose Mixture (8x)MAb producing cell line321+18[4]
Uridine-MnCl2-Galactose Mixture (20x)MAb producing cell line2123+2[4]
Galactose (20 mM)IgG producing cell line1425+11[4]
Galactose SupplementationCHO cells producing IgG17.715.8+8.1[8]
Galactose SupplementationCHO cells producing IgG1Not SpecifiedNot Specified+21[5]
Uridine SupplementationCHO cells producing IgG1Not SpecifiedNot Specified+2[5]

The Leloir Pathway and this compound Synthesis

The intracellular concentration of this compound is tightly regulated by the Leloir pathway, which converts galactose to this compound. This pathway is crucial for both utilizing dietary galactose and for the endogenous synthesis of UDP-Gal. The enzyme this compound 4-epimerase (GALE) plays a key role in interconverting UDP-glucose and this compound, thereby maintaining the cellular pool of these essential sugar nucleotides.[3][9] Deficiencies in the enzymes of the Leloir pathway, as seen in galactosemia, can lead to defects in both N-linked and O-linked glycosylation.[10]

Leloir_Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal This compound Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glycosylation Protein Glycosylation UDPGal->Glycosylation Glc1P Glucose-1-Phosphate UDPGlc->Glc1P

Caption: The Leloir Pathway for this compound synthesis.

Experimental Methodologies

Quantification of this compound

Accurate quantification of intracellular and extracellular this compound is essential for understanding its impact on glycosylation. A highly sensitive assay for UDP-Gal quantification involves its enzymatic conversion to UDP, which is then phosphorylated to UTP using [γ32P]ATP. The resulting [γ32P]UTP is then measured by high-performance liquid chromatography (HPLC). This method offers a sensitivity limit in the sub-nanomolar range.[11]

Protocol for this compound Quantification:

  • Sample Preparation: Collect cell culture medium or prepare cell lysates.

  • Enzymatic Conversion: Incubate the sample with 1–4-β-galactosyltransferase (4βGT) to convert this compound to UDP.

  • Phosphorylation: Add nucleoside diphosphokinase (NDPK) and [γ32P]ATP to the reaction to convert UDP to [γ32P]UTP.

  • HPLC Analysis: Separate and quantify the [γ32P]UTP using HPLC with a suitable detector.

  • Calculation: Determine the this compound concentration by comparing the amount of [γ32P]UTP produced in samples with and without 4βGT treatment.[11]

Analysis of Glycosylation Patterns

Several analytical techniques are employed to characterize the glycosylation patterns of proteins. Mass spectrometry (MS) is a powerful tool for this purpose, often coupled with liquid chromatography (LC).[12][13]

General Workflow for N-Glycan Analysis:

  • Protein Digestion: The glycoprotein of interest is first digested into smaller peptides using a protease like trypsin.[12][14]

  • Glycopeptide Enrichment: Glycopeptides can be enriched from the peptide mixture using methods like lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC).[14][15]

  • Glycan Release: N-glycans are typically released from the peptides by enzymatic digestion with PNGase F.[12]

  • LC-MS/MS Analysis: The released glycans or the intact glycopeptides are then analyzed by LC-MS/MS to determine their structure and relative abundance.[12][13]

Glycan_Analysis_Workflow Start Glycoprotein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Start->Digestion Enrichment Glycopeptide Enrichment (e.g., Lectin Affinity) Digestion->Enrichment Release N-Glycan Release (PNGase F) Enrichment->Release Analysis LC-MS/MS Analysis Release->Analysis

References

A Researcher's Guide to Orthogonal Methods for Confirming UDP-Galactose Identity in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of key metabolites like Uridine Diphosphate Galactose (UDP-Gal) in complex biological matrices is paramount. This guide provides a comprehensive comparison of orthogonal analytical methods for the confident confirmation of UDP-Gal, supported by experimental data and detailed protocols.

The structural similarity of UDP-Galactose to other UDP-sugars, particularly its epimer UDP-Glucose, necessitates the use of multiple, independent analytical techniques—a concept known as orthogonality—to ensure accurate identification and quantitation. This guide explores five key orthogonal methods: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Capillary Electrophoresis (CE), Enzymatic Assays, and Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy.

Comparative Analysis of Orthogonal Methods

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the discussed orthogonal methods for this compound analysis.

MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
HILIC-MS/MS Separation based on hydrophilicity, detection by mass-to-charge ratio.0.70 ng/mL[1][2]2.33 ng/mL[2]High sensitivity and selectivity; provides structural information.Matrix effects can suppress ion signals; requires expensive instrumentation.
HPAE-PAD Anion-exchange chromatography of carbohydrates at high pH with electrochemical detection.Low picomole quantities[3]Not explicitly found in search results.High sensitivity; no derivatization required; robust for complex matrices.Can be less specific than MS; requires specialized non-metallic HPLC system.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.180 fmol (absolute amount)Not explicitly found in search results.High resolution and speed; low sample and reagent consumption.Lower concentration sensitivity compared to MS; reproducibility can be a challenge.
Enzymatic Assays Specific enzyme-catalyzed reaction of UDP-Gal measured by a secondary reaction.Sub-nanomolar concentrations (0.5 nM)[4]Not explicitly found in search results.Extremely high specificity and sensitivity.Indirect measurement; may be susceptible to interference from other enzymes or substrates.
2D-NMR Spectroscopy Exploits magnetic properties of atomic nuclei to provide detailed structural information.Milligram quantitiesNot applicableUnambiguous structural confirmation; non-destructive.Low sensitivity; requires high sample concentrations and specialized equipment.

Signaling Pathways and Experimental Workflows

To provide context for the importance of this compound and to illustrate the analytical process, the following diagrams visualize a key metabolic pathway, a general glycosylation pathway, and a logical workflow for orthogonal method confirmation.

Leloir_Pathway cluster_0 Leloir Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase (GALK) UDPGal This compound Gal1P->UDPGal Galactose-1-Phosphate Uridylyltransferase (GALT) UDPGlc UDP-Glucose UDPGal->UDPGlc This compound 4-Epimerase (GALE) Glc1P Glucose-1-Phosphate UDPGlc->Glc1P UDP-Glucose Pyrophosphorylase (UGP) Glycosylation_Pathway cluster_1 Glycosylation UDPGal This compound Glycosylated_Product Glycoprotein/Glycolipid (Galactosylated) UDPGal->Glycosylated_Product Galactosyltransferase Protein Protein/Lipid (Acceptor Substrate) Protein->Glycosylated_Product UDP UDP Glycosylated_Product->UDP Orthogonal_Workflow Start Complex Biological Mixture Method1 Primary Method (e.g., HILIC-MS/MS) Start->Method1 Decision1 This compound Tentatively Identified? Method1->Decision1 Method2 Orthogonal Method 1 (e.g., HPAE-PAD or CE) Decision1->Method2 Yes End_Not_Confirmed Identity Not Confirmed Decision1->End_Not_Confirmed No Decision2 Confirmation? Method2->Decision2 Method3 Orthogonal Method 2 (e.g., Enzymatic Assay) Decision2->Method3 Yes Decision2->End_Not_Confirmed No Decision3 Confirmation? Method3->Decision3 Method4 Structural Elucidation (2D-NMR) Decision3->Method4 Yes, if needed End_Confirmed This compound Identity Confirmed Decision3->End_Confirmed Yes Decision3->End_Not_Confirmed No Method4->End_Confirmed

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Udp-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for handling Uridine diphosphate galactose (Udp-Galactose), a key nucleotide sugar in glycoconjugate biosynthesis. Adherence to these procedural guidelines will help ensure a safe laboratory environment.

This compound is typically a white powder and, while not classified as a hazardous substance, standard laboratory safety practices should always be observed to minimize any potential risks.[1] The following personal protective equipment (PPE) and handling protocols are recommended.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound in its solid form.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses/GogglesShould be worn with side shields to protect against dust and potential splashes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Protection GlovesNitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[2][4] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2][4]
Lab CoatA standard laboratory coat should be worn to protect personal clothing and prevent skin exposure.[2]
Respiratory Protection Dust Mask/RespiratorFor nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[2] A full respiratory protection program should be followed if workplace conditions warrant a respirator's use.[2]

Operational and Disposal Plan

A systematic approach to the handling, storage, and disposal of this compound is critical for maintaining a safe and efficient laboratory workflow.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is often -20°C.

  • Keep away from oxidizing agents.[3]

Handling and Use:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Ventilation: Handle this compound in a well-ventilated area.[2] The use of a chemical fume hood or providing appropriate exhaust ventilation is recommended, especially where dust may be generated.[2]

  • Weighing and Transfer: When weighing or transferring the powder, do so carefully to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the powder to the solvent slowly to avoid splashing. This compound is soluble in water.

  • Hygiene: Wash hands thoroughly after handling the compound.[2]

Spill Management:

  • In case of a spill, avoid generating dust.[5]

  • Clean up spills immediately.[3]

  • For minor spills, sweep up the material and place it into a suitable, closed container for disposal.[2][5]

  • Ensure the area is well-ventilated during cleanup.[3]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.[2]

  • Contaminated gloves and other disposable PPE should be placed in a sealed container for disposal.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to its final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Spill & Disposal Receiving Receive & Inspect Container Storage Store in Cool, Dry, Well-Ventilated Area (-20°C) Receiving->Storage Intact PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Storage->PPE Ventilation Work in a Well-Ventilated Area PPE->Ventilation Weighing Weigh & Transfer Carefully Ventilation->Weighing Dissolving Prepare Solution Weighing->Dissolving Waste Dispose of Waste (According to Regulations) Dissolving->Waste Spill Minor Spill Cleanup (Sweep, Contain) Spill->Waste

Figure 1. Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Udp-Galactose
Reactant of Route 2
Udp-Galactose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.